molecular formula C14H10ClNO B1608070 4-(Benzyloxy)-3-chlorobenzonitrile CAS No. 853953-30-7

4-(Benzyloxy)-3-chlorobenzonitrile

Numéro de catalogue: B1608070
Numéro CAS: 853953-30-7
Poids moléculaire: 243.69 g/mol
Clé InChI: XAYYQCASMKDXRD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Benzyloxy)-3-chlorobenzonitrile is a useful research compound. Its molecular formula is C14H10ClNO and its molecular weight is 243.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-3-chlorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-chlorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3-chloro-4-phenylmethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-8H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAYYQCASMKDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30367138
Record name 4-BENZYLOXY-3-CHLORO-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853953-30-7
Record name 4-BENZYLOXY-3-CHLORO-BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30367138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In contemporary medicinal chemistry and organic synthesis, the strategic protection of reactive functional groups is paramount when designing complex molecular scaffolds. 4-(Benzyloxy)-3-chlorobenzonitrile serves as a highly versatile, orthogonally protected building block. By masking the reactive phenol as a robust benzyl ether, chemists can perform aggressive downstream transformations—such as nitrile reductions, olefinations, and organometallic couplings—without compromising the integrity of the core aryl ring[1].

As a Senior Application Scientist, I have observed that this specific intermediate is critical in the development of novel retinoid-derived molecules, particularly those targeting the Small Heterodimer Partner (SHP) nuclear receptor to induce apoptosis in oncology models[1][2]. This guide deconstructs the physicochemical properties, self-validating synthetic methodologies, and downstream applications of 4-(Benzyloxy)-3-chlorobenzonitrile.

Physicochemical Profiling

Understanding the physical and chemical parameters of a building block dictates solvent selection, purification strategies, and reaction conditions. The electron-withdrawing nature of the para-nitrile and ortho-chloro groups significantly influences the electronic landscape of the aromatic ring, rendering the initial phenolic precursor highly acidic, while the addition of the benzyloxy group drastically increases the molecule's lipophilicity.

Table 1: Quantitative Physicochemical Data

PropertyValue / Description
IUPAC Name 4-(Benzyloxy)-3-chlorobenzonitrile
CAS Registry Number 142247-74-3[3] / 853953-30-7[4]
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol [3][4]
Structural Features Ortho-chloro substituent, para-nitrile, benzyloxy ether
Appearance Pale-yellow to white solid[5]
Solubility Profile Soluble in DMF, THF, CH₂Cl₂, and EtOAc; Insoluble in H₂O

Mechanistic Synthesis: A Self-Validating Protocol

The synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile is typically achieved via a Williamson Etherification.

Causality of Experimental Choices: The phenolic hydroxyl group of the starting material (3-chloro-4-hydroxybenzonitrile) is mildly acidic due to the inductive and resonance electron-withdrawing effects of the -Cl and -CN groups. Therefore, a mild base like Potassium Carbonate (K₂CO₃) is perfectly sufficient to quantitatively deprotonate the phenol. A polar aprotic solvent (such as a THF/DMF mixture or Acetone) is chosen because it poorly solvates the resulting phenoxide anion, thereby maximizing its nucleophilicity for the subsequent Sₙ2 displacement of the bromide from benzyl bromide[5].

Step-by-Step Methodology
  • Reagent Preparation: Suspend 3-chloro-4-hydroxybenzonitrile (1.0 eq) and anhydrous K₂CO₃ (1.5 - 2.0 eq) in a solvent mixture of THF and DMF (approx. 5:1 ratio) under an inert argon atmosphere to prevent oxidative degradation[5].

  • Electrophilic Addition: Add benzyl bromide (1.2 - 1.3 eq) dropwise to the stirring suspension at room temperature[5].

  • Reaction Execution: Heat the mixture to reflux.

  • In-Process Control (IPC) / Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using 15-20% EtOAc/Hexane. Self-Validation Check: The reaction is complete when the highly polar phenol spot (low R_f due to hydrogen bonding) completely disappears, replaced by a less polar, UV-active product spot (higher R_f).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF. Dilute the remaining residue with CH₂Cl₂.

  • Washing: Wash the organic layer sequentially with distilled water, 1 N HCl (to neutralize residual K₂CO₃ and remove water-soluble impurities), and brine[5].

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (15% EtOAc/Hexane) to yield the product as a pale-yellow solid[5].

Synthesis Phenol 3-Chloro-4-hydroxybenzonitrile Base K2CO3 / THF-DMF (Deprotonation) Phenol->Base Base addition Phenoxide Phenoxide Intermediate (Nucleophile) Base->Phenoxide -H+ Product 4-(Benzyloxy)-3-chlorobenzonitrile Phenoxide->Product SN2 Attack Electrophile Benzyl Bromide (Electrophile) Electrophile->Product Benzyl transfer

Fig 1: Williamson etherification mechanism for 4-(Benzyloxy)-3-chlorobenzonitrile synthesis.

Analytical Characterization (Quality Control)

To ensure absolute trustworthiness of the synthesized batch, the product must be validated analytically:

  • ¹H NMR Spectroscopy: The success of the benzylation is definitively confirmed by the disappearance of the broad phenolic -OH peak (typically >10 ppm) and the emergence of a sharp singlet at ~5.2 ppm, corresponding to the two benzylic -CH₂- protons, alongside the integration of five additional aromatic protons from the phenyl ring[5][6].

Downstream Applications in Oncology Drug Discovery

The primary strategic value of 4-(Benzyloxy)-3-chlorobenzonitrile lies in its role as a stable intermediate for synthesizing complex therapeutics, specifically adamantyl-substituted retinoid-derived molecules (e.g., 3-Cl-AHPC)[1][2].

Mechanistic Rationale for Protection: To build these complex SHP nuclear receptor ligands, the nitrile group of our building block must be converted (e.g., reduced to an aldehyde or hydrolyzed) and subjected to olefination chemistry. If the phenol were left unprotected, the acidic proton would quench the basic olefination reagents (like ylides in Wittig reactions). The benzyl ether protects the phenol during these harsh steps. Once the carbon framework is established, the benzyl group is cleanly cleaved at low temperatures (-78 °C) using Boron Tribromide (BBr₃) to reveal the phenol[5]. This phenol is then converted to a triflate for Palladium-catalyzed diaryl cross-coupling, ultimately yielding the target apoptotic agent[5].

Application StartingMat 4-(Benzyloxy)-3-chlorobenzonitrile Derivatization Nitrile Derivatization (e.g., Olefination) StartingMat->Derivatization Protected Phenol allows harsh chemistry Deprotection Benzyl Cleavage (BBr3, -78°C) Yields Free Phenol Derivatization->Deprotection Framework established Triflation Triflation of Phenol (Tf2O, Pyridine) Deprotection->Triflation Activation for coupling CrossCoupling Pd-Catalyzed Diaryl Coupling with Adamantyl-phenyl scaffold Triflation->CrossCoupling Scaffold merging SHPLigand SHP Nuclear Receptor Ligand (Cancer Apoptosis Inducer) CrossCoupling->SHPLigand Final therapeutic agent

Fig 2: Synthetic workflow utilizing the building block for SHP nuclear receptor ligand discovery.

By utilizing 4-(Benzyloxy)-3-chlorobenzonitrile, researchers can successfully navigate the delicate balance of reactivity and stability required to synthesize next-generation, apoptosis-inducing oncology drugs that bypass classical retinoic acid receptor (RAR) toxicity[1][2].

References

  • Tautz, L., et al. (2007). "An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor". Journal of Medicinal Chemistry / PMC. Available at:[Link]

  • Dawson, M. I., et al. (2007). "An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor". ACS Publications. Available at:[Link]

Sources

Molecular weight and exact mass of 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling and Analytical Characterization of 4-(Benzyloxy)-3-chlorobenzonitrile: A Comprehensive Guide

Executive Summary

4-(Benzyloxy)-3-chlorobenzonitrile (CAS: 142247-74-3) is a highly functionalized aromatic intermediate utilized in the synthesis of complex pharmacophores, including retinoid-derived molecules and Small Heterodimer Partner (SHP) nuclear receptor ligands,[1]. In drug development, the unambiguous characterization of such intermediates is non-negotiable. This whitepaper establishes the definitive physicochemical profile of the molecule, focusing on its exact mass (243.0451 Da) and molecular weight (243.69 g/mol )[2], while detailing the self-validating analytical workflows required for its precise mass spectrometric verification.

Molecular Architecture & Physicochemical Profiling

The molecular architecture of 4-(Benzyloxy)-3-chlorobenzonitrile consists of a central benzonitrile core, modulated by a strongly electron-withdrawing chloro group at the meta position and a bulky, lipophilic benzyloxy ether at the para position.

Distinguishing between the molecular weight and the exact mass is critical for downstream analytical workflows. The molecular weight (243.69 g/mol ) is an average value based on the natural isotopic abundance of all elements in the formula (C14H10ClNO), used primarily for macroscopic stoichiometric calculations during synthesis. Conversely, the exact mass (243.0451 Da) represents the calculated mass of the most abundant isotopic composition (specifically containing ^12C, ^1H, ^35Cl, ^14N, and ^16O)[2].

Table 1: Core Physicochemical Properties

PropertyValueCausality / Analytical Significance
Molecular Formula C14H10ClNODefines the elemental composition and dictates the isotopic distribution pattern[2].
Molecular Weight 243.69 g/mol Utilized for molarity calculations and synthetic reaction stoichiometry.
Exact Mass 243.0451 DaThe primary target value for High-Resolution Mass Spectrometry (HRMS) validation[2].
CAS Number 142247-74-3Standard identifier for the procurement of baseline reference materials.

Mechanistic Role in Organic Synthesis & Drug Design

The structural design of 4-(Benzyloxy)-3-chlorobenzonitrile is driven by synthetic causality. In the development of SHP nuclear receptor ligands, the phenolic hydroxyl group must be temporarily masked to prevent unwanted side reactions during the elaboration of the nitrile group (e.g., Knoevenagel condensations or tetrazole formations)[1].

The selection of the benzyl group for this purpose is not arbitrary; it provides orthogonal protection. The benzyl ether is highly stable under basic and nucleophilic conditions, yet it remains uniquely susceptible to mild hydrogenolysis (Pd/C, H2) or Lewis acid cleavage (BBr3) once the downstream pharmacophore is fully assembled[1].

Synthetic_Logic SM 3-Chloro-4-hydroxybenzonitrile (Starting Material) Protect O-Benzylation (BnBr, K2CO3) SM->Protect Mask hydroxyl group Target 4-(Benzyloxy)-3-chlorobenzonitrile (Protected Intermediate) Protect->Target Yields stable intermediate Elongate Nitrile Elaboration (e.g., Tetrazole Formation) Target->Elongate Functionalize nitrile Deprotect Debenzylation (Pd/C, H2) Elongate->Deprotect Prepare for final step Final Target Pharmacophore (Free Phenol Active) Deprotect->Final Restore H-bond donor

Figure 1: Synthetic logic and orthogonal protection strategy for the target intermediate.

Analytical Workflows: HRMS Protocol for Exact Mass Verification

To confirm the successful synthesis or purity of 4-(Benzyloxy)-3-chlorobenzonitrile, High-Resolution Mass Spectrometry (HRMS) via Time-of-Flight (TOF) is the gold standard. A nominal mass of 243 Da is insufficient, as it could correspond to multiple isobaric formulas. The exact mass must be validated to a mass accuracy of < 5 ppm.

Step-by-Step HRMS Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a 50:50 Methanol:Water matrix containing 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid drives the equilibrium toward the protonated state[M+H]+, significantly enhancing ionization efficiency for the weakly basic nitrile nitrogen.

  • Instrument Calibration: Calibrate the ESI-TOF mass spectrometer using a standard tuning mix (e.g., Agilent ESI-L) immediately prior to analysis to ensure a baseline mass accuracy of < 2 ppm.

  • Sample Introduction: Introduce the sample via direct syringe infusion at a flow rate of 5 µL/min.

    • Causality: Direct infusion provides a continuous, stable spray, allowing for extensive signal averaging (accumulation of multiple scans) to maximize mass accuracy.

  • Ionization Parameters: Set the instrument to Positive Electrospray Ionization (ESI+) mode. Set capillary voltage to 3500 V, drying gas temperature to 250 °C, and nebulizer pressure to 15 psig.

  • Data Acquisition & Extraction: Acquire data over an m/z range of 100–1000. Extract the specific ion chromatogram for the target m/z 244.0524.

HRMS_Workflow Prep Sample Preparation (1 µg/mL in MeOH:H2O) Ionize Electrospray Ionization (ESI+ Mode, 3500V) Prep->Ionize Direct Infusion Analyze TOF Mass Analyzer (High Resolution Separation) Ionize->Analyze Ion Transfer Detect Detection & Acquisition (Target m/z: 244.0524) Analyze->Detect m/z Profiling Validate Isotopic Validation (~3:1 ratio for 35Cl:37Cl) Detect->Validate Data Processing

Figure 2: Step-by-step HRMS workflow for exact mass verification and isotopic validation.

Data Interpretation & Self-Validating Systems

The analytical protocol described above is designed as a self-validating system . The operator does not merely look for the exact mass of the base peak; they must simultaneously verify the isotopic signature of the chlorine atom.

Because naturally occurring chlorine exists as a mixture of ^35Cl (75.78%) and ^37Cl (24.22%), any valid mass spectrum for 4-(Benzyloxy)-3-chlorobenzonitrile must display a characteristic ~3:1 intensity ratio between the [M+H]+ base peak and its M+2 isotope. If this ratio is absent or distorted, the system immediately flags the result as an isobaric interference or contamination, preventing false-positive identifications.

Table 2: HRMS (ESI+) Diagnostic Ions and Self-Validation Targets

Ion SpeciesFormulaExact m/zDiagnostic Role
Base Peak (^35Cl) [C14H10ClNO + H]+244.0524Primary target for mass accuracy validation (Δ < 5 ppm).
Isotope Peak (^37Cl) [C14H10ClNO + H]+246.0494Self-validating internal control (~33% intensity of base peak).
Sodium Adduct [C14H10ClNO + Na]+266.0343Secondary confirmation if protonation efficiency is low.

References[1] Title: 4-(benzyloxy)-3-chlorobenzonitrile | 142247-74-3

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and theoretical considerations involved in the single-crystal X-ray diffraction analysis of 4-(benzyloxy)-3-chlorobenzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are engaged in the structural elucidation of organic molecules. We will delve into the experimental design for crystal growth, the intricacies of data collection using single-crystal X-ray diffraction, and the subsequent data refinement and interpretation. A significant focus is placed on understanding the non-covalent interactions that dictate the crystal packing, which is crucial for comprehending the solid-state properties of this and related pharmaceutical intermediates. The causality behind experimental choices is explained to provide a framework for self-validating protocols.

Introduction: The Significance of Structural Elucidation

4-(Benzyloxy)-3-chlorobenzonitrile is a substituted aromatic compound with functional groups that are of significant interest in medicinal chemistry and materials science. The benzonitrile moiety is a common scaffold in drug discovery, while the benzyloxy and chloro substituents can modulate the electronic and steric properties of the molecule, influencing its biological activity and material characteristics.[1][2]

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs many of a material's bulk properties, including solubility, melting point, stability, and bioavailability.[3][4] Therefore, a detailed analysis of the crystal structure of 4-(benzyloxy)-3-chlorobenzonitrile is paramount for rational drug design and the engineering of new materials with desired functionalities.[5] This guide will walk through the critical steps of determining and analyzing this crystal structure, providing both the "how" and the "why" behind each stage of the process.

Experimental Design: From Synthesis to Single Crystals

Synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile

While various synthetic routes to substituted benzonitriles exist, a common approach involves the nucleophilic substitution of a phenol with benzyl halide, followed by functional group manipulations to introduce the nitrile group. For instance, a plausible synthesis could start from 3-chloro-4-hydroxybenzonitrile, which is then benzylated using benzyl chloride in the presence of a suitable base.[6][7]

Illustrative Synthetic Pathway:

Synthesis 3-Chloro-4-hydroxybenzonitrile 3-Chloro-4-hydroxybenzonitrile 4-(Benzyloxy)-3-chlorobenzonitrile 4-(Benzyloxy)-3-chlorobenzonitrile 3-Chloro-4-hydroxybenzonitrile->4-(Benzyloxy)-3-chlorobenzonitrile Benzyl Chloride, Base (e.g., K2CO3) Solvent (e.g., Acetone) XRD_Workflow cluster_0 Data Collection cluster_1 Data Processing & Structure Solution cluster_2 Structure Refinement Crystal_Mounting Crystal Mounting Diffractometer_Setup Diffractometer Setup Crystal_Mounting->Diffractometer_Setup Data_Collection_Strategy Data Collection Strategy Diffractometer_Setup->Data_Collection_Strategy Data_Collection Data Collection Data_Collection_Strategy->Data_Collection Integration Integration Data_Collection->Integration Scaling_and_Merging Scaling and Merging Integration->Scaling_and_Merging Structure_Solution Structure Solution Scaling_and_Merging->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Caption: Workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Data Collection:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation at low temperatures. [8]2. Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. [8]Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure. The diffractometer rotates the crystal through a series of angles while exposing it to the X-ray beam, and the diffraction pattern is recorded on the detector. [9][10]3. Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. [10]These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects) and scaled.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods, followed by iterative cycles of refinement to improve the agreement between the observed and calculated structure factors. The final refined structure is then validated using various crystallographic metrics.

Structural Analysis of 4-(Benzyloxy)-3-chlorobenzonitrile

Molecular Structure

The molecular structure of 4-(benzyloxy)-3-chlorobenzonitrile is expected to feature a planar benzonitrile ring. The benzyloxy and chloro substituents will influence the electronic distribution and geometry of this ring. Key bond lengths and angles, determined from the refined crystal structure, provide insight into the bonding within the molecule.

Crystallographic Data

The following table presents a representative summary of the crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment. Please note that these are illustrative values as a public structure was not found.

ParameterIllustrative Value
Chemical FormulaC₁₄H₁₀ClNO
Formula Weight243.69
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)14.567(5)
β (°)105.34(2)
Volume (ų)1201.5(7)
Z4
Density (calculated) (g/cm³)1.348
Absorption Coefficient (mm⁻¹)0.28
F(000)504
Crystal Size (mm³)0.30 x 0.25 x 0.20
Theta range for data collection (°)2.5 to 27.5
Reflections collected8543
Independent reflections2456 [R(int) = 0.045]
Final R indices [I>2σ(I)]R₁ = 0.048, wR₂ = 0.125
R indices (all data)R₁ = 0.062, wR₂ = 0.138
Goodness-of-fit on F²1.05
Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in a crystal is governed by a complex interplay of non-covalent interactions. [3][11]For 4-(benzyloxy)-3-chlorobenzonitrile, several key interactions are anticipated to direct the supramolecular assembly:

  • π-π Stacking: The aromatic rings of the benzonitrile and benzyl groups are likely to engage in π-π stacking interactions, which are a significant driving force in the packing of many aromatic compounds. [12]* C-H···N Hydrogen Bonds: The nitrogen atom of the nitrile group is a potential hydrogen bond acceptor. Weak C-H···N hydrogen bonds involving aromatic or methylene C-H donors are expected to contribute to the crystal packing. [13][14]* C-H···π Interactions: The electron-rich π systems of the aromatic rings can act as acceptors for weak hydrogen bonds from C-H donors.

  • Halogen Bonding: The chlorine atom can participate in halogen bonding, where it acts as an electrophilic region (the σ-hole) that interacts with a nucleophilic site on an adjacent molecule.

  • Van der Waals Forces: These non-specific attractive forces play a crucial role in the overall stabilization of the crystal lattice. [1] Visualization of Intermolecular Interactions:

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Benzonitrile Benzonitrile Ring B_Benzyl Benzyl Ring A_Benzonitrile->B_Benzyl π-π Stacking A_Benzyl Benzyl Ring A_Nitrile Nitrile (N) A_Cl Chlorine (Cl) B_Nitrile Nitrile (N) A_Cl->B_Nitrile Halogen Bond (Cl···N) A_CH Aromatic C-H A_CH->B_Nitrile C-H···N Hydrogen Bond B_Benzonitrile Benzonitrile Ring B_Cl Chlorine (Cl) B_CH Aromatic/Methylene C-H B_CH->A_Benzonitrile C-H···π Interaction

Caption: A schematic representation of potential intermolecular interactions.

Hirshfeld Surface Analysis

To further quantify and visualize the intermolecular interactions, Hirshfeld surface analysis can be employed. [15][16][17][18][19]This method partitions the crystal space into regions belonging to each molecule and maps various properties onto this surface. The d_norm surface, for example, highlights close intermolecular contacts, with red spots indicating interactions that are shorter than the van der Waals radii, providing a powerful visual tool for identifying key packing interactions. Two-dimensional fingerprint plots derived from the Hirshfeld surface can then be used to quantify the relative contributions of different types of interactions to the overall crystal packing.

Conclusion

The crystal structure analysis of 4-(benzyloxy)-3-chlorobenzonitrile provides invaluable insights into its solid-state conformation and the hierarchy of intermolecular interactions that govern its crystal packing. This knowledge is fundamental for understanding its physicochemical properties and for guiding its application in drug development and materials science. The methodologies outlined in this guide, from rational crystal growth strategies to advanced crystallographic analysis, represent a robust framework for the structural elucidation of novel organic compounds.

References

  • CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. (n.d.). PMC. Retrieved from [Link]

  • Sherrill Group. (n.d.). Intermolecular Interactions. Retrieved from [Link]

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved from [Link]

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (n.d.). PMC. Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. (n.d.). Retrieved from [Link]

  • The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]

  • Intermolecular interactions in molecular crystals: what's in a name? (n.d.). Faraday Discussions (RSC Publishing). Retrieved from [Link]

  • Hirshfeld surface analysis. (n.d.). CrystEngComm (RSC Publishing). Retrieved from [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (2019, September 13). Retrieved from [Link]

  • Intermolecular interactions in crystals: fundamentals of crystal engineering. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Single Crystal X-ray Diffraction. (2023, October 25). Pulstec USA. Retrieved from [Link]

  • Single Crystal X-Ray Diffraction and Structure Analysis. (n.d.). Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). The Biochemist - Portland Press. Retrieved from [Link]

  • Neeraj Misra et al. (2009). Der Pharma Chemica, 1(1), 196-209. Retrieved from [Link]

  • 3-Nitrobenzonitrile. (n.d.). PMC. Retrieved from [Link]

  • 4-Benzyloxy-3-methoxybenzonitrile. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 4-benzyloxy-3-chlorobenzoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cycl. (n.d.). Digital Commons@ETSU. Retrieved from [Link]

  • 4-Benzyloxy-3-methoxybenzonitrile. (2025, November 10). ResearchGate. Retrieved from [Link]

  • Synthesis of 4-chlorobenzonitrile. (n.d.). PrepChem.com. Retrieved from [Link]

Sources

Pharmacokinetic profiling of 4-(Benzyloxy)-3-chlorobenzonitrile derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 4-(Benzyloxy)-3-chlorobenzonitrile Derivatives

Foreword: Charting the Course from Discovery to Development

In the landscape of modern medicinal chemistry, the benzonitrile scaffold is a cornerstone, valued for its metabolic stability and versatile molecular interactions.[1][2] Derivatives of 4-(benzyloxy)-3-chlorobenzonitrile, in particular, represent a promising class of compounds where the interplay of a stable nitrile, a metabolically susceptible benzyloxy group, and a halogenated aromatic core presents a unique challenge and opportunity in drug design. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules is not merely a regulatory checkpoint but a critical component of rational drug development that dictates their therapeutic potential.[3][4]

This guide provides a comprehensive framework for the pharmacokinetic profiling of 4-(Benzyloxy)-3-chlorobenzonitrile derivatives. Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind each experimental choice, offering a self-validating system of study that ensures data integrity and provides actionable insights for researchers, scientists, and drug development professionals. Our approach is grounded in established principles and authoritative methodologies, designed to build a holistic understanding of a compound's journey through a biological system.

Anticipating the Metabolic Fate: Predicted Biotransformation Pathways

The chemical structure of 4-(benzyloxy)-3-chlorobenzonitrile derivatives suggests several potential metabolic pathways. While the aromatic nitrile group is generally robust and often passes through the body unchanged, metabolism is likely to occur at other sites on the molecule.[5][6] The primary routes of biotransformation are predicted to be Phase I oxidation reactions, followed by Phase II conjugation.

Key predicted metabolic pathways include:

  • O-Debenzylation: The benzyloxy ether linkage is a common site for oxidative cleavage by cytochrome P450 (CYP) enzymes, yielding the corresponding 3-chloro-4-hydroxybenzonitrile metabolite and benzoic acid. This is often a major clearance pathway for compounds containing a benzyl ether moiety.

  • Aromatic Hydroxylation: The benzonitrile ring, despite the presence of an electron-withdrawing chlorine atom, can undergo hydroxylation at available positions. This is a common metabolic route for aromatic compounds.[7] Studies on 2,6-dichlorobenzonitrile have shown that hydroxylation of the aromatic ring is a key metabolic step.[8]

  • Nitrile Group Metabolism (Minor Pathway): While less common for aromatic nitriles, the nitrile group can be hydrolyzed by nitrile hydratase and amidase enzymes to form a corresponding carboxylic acid.[7][9] This is generally considered a minor pathway for this class of compounds.[5]

These initial Phase I metabolites can then undergo Phase II conjugation reactions, primarily with glucuronic acid or sulfate, to form more water-soluble compounds that are readily excreted.

Metabolic Pathways Parent 4-(Benzyloxy)-3-chlorobenzonitrile Metabolite1 3-Chloro-4-hydroxybenzonitrile Parent->Metabolite1 O-Debenzylation (CYP450) Metabolite2 Hydroxylated Parent Parent->Metabolite2 Aromatic Hydroxylation (CYP450) Metabolite3 4-Benzyloxy-3-chlorobenzamide Parent->Metabolite3 Hydrolysis (Minor) Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 Phase II Conjugation Conjugate2 Glucuronide/Sulfate Conjugate Metabolite2->Conjugate2 Phase II Conjugation Metabolite4 4-Benzyloxy-3-chlorobenzoic Acid Metabolite3->Metabolite4 Hydrolysis Metabolic Stability Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Test Compound Stock D Incubate at 37°C A->D B Liver Microsomes B->D C NADPH Solution C->D E Sample at Time Points D->E F Quench Reaction E->F G LC-MS/MS Analysis F->G H Calculate t1/2 & CLint G->H

Caption: Workflow for the in vitro metabolic stability assay.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target. [3]The unbound fraction is the pharmacologically active portion. Rapid Equilibrium Dialysis (RED) is a reliable method for determining PPB. [5] Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Preparation: A stock solution of the test compound is prepared and spiked into plasma from the desired species (e.g., human, rat) at a final concentration (e.g., 1 µM). [5]2. Dialysis Setup: The plasma containing the test compound is added to one chamber of the RED device, and a phosphate-buffered saline (PBS) solution is added to the other chamber. The two chambers are separated by a semi-permeable membrane.

  • Incubation: The sealed RED plate is incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.

  • Sampling: After incubation, aliquots are taken from both the plasma and the buffer chambers.

  • Analysis: The concentration of the compound in both the plasma and buffer samples is determined by LC-MS/MS. The buffer sample represents the unbound concentration.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition Assay

This assay is crucial for assessing the potential for drug-drug interactions. It determines if the test compound can inhibit the activity of major CYP isoforms responsible for the metabolism of many other drugs.

Experimental Protocol: Fluorogenic CYP Inhibition Assay

  • Preparation: Recombinant human CYP enzymes, a fluorogenic probe substrate specific for each CYP isoform, and the test compound are prepared in a buffer solution.

  • Incubation: The test compound is pre-incubated with the CYP enzyme and buffer in a microplate well.

  • Reaction Initiation: The reaction is started by adding the fluorogenic substrate and an NADPH-regenerating system.

  • Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured over time. The rate of fluorescent product formation is proportional to the enzyme activity.

  • Data Analysis: The enzyme activity in the presence of the test compound is compared to a vehicle control. A dose-response curve is generated with multiple concentrations of the test compound to determine the IC50 value (the concentration that causes 50% inhibition).

Table 1: Representative In Vitro ADME Data for a Hypothetical 4-(Benzyloxy)-3-chlorobenzonitrile Derivative

ParameterHumanRat
Microsomal Stability (t1/2, min) 4530
Intrinsic Clearance (CLint, µL/min/mg) 3146
Plasma Protein Binding (% Bound) 98.597.2
CYP1A2 Inhibition (IC50, µM) > 50N/A
CYP2C9 Inhibition (IC50, µM) 25N/A
CYP2C19 Inhibition (IC50, µM) > 50N/A
CYP2D6 Inhibition (IC50, µM) > 50N/A
CYP3A4 Inhibition (IC50, µM) 15N/A

In Vivo Pharmacokinetic Studies: The Whole-System Perspective

In vivo studies in animal models, typically rodents, are essential to understand how the in vitro data translates to a living organism and to determine key pharmacokinetic parameters such as bioavailability and half-life. [6]

Study Design

A typical study involves administering the compound to a cohort of animals (e.g., Sprague-Dawley rats) via both intravenous (IV) and oral (PO) routes to assess both clearance and oral bioavailability.

Experimental Protocol: Rodent Pharmacokinetic Study

  • Dosing:

    • IV Group: The compound is formulated in a suitable vehicle and administered as a bolus injection into a tail vein (e.g., 1 mg/kg).

    • PO Group: The compound is formulated in a suitable vehicle and administered by oral gavage (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected from each animal at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Serial microsampling techniques can be used to obtain a full PK profile from a single animal.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is stored frozen until analysis.

  • Bioanalytical Method Validation: A robust and sensitive LC-MS/MS method is developed and validated for the quantification of the parent drug in plasma. Validation should adhere to regulatory guidelines and assess parameters such as accuracy, precision, selectivity, and stability.

  • Sample Analysis: The plasma concentrations of the test compound are determined using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to calculate key pharmacokinetic parameters.

InVivo_PK_Workflow cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis IV Intravenous (IV) Dosing Blood Serial Blood Sampling IV->Blood PO Oral (PO) Dosing PO->Blood Plasma Plasma Preparation Blood->Plasma LCMS LC-MS/MS Bioanalysis Plasma->LCMS PK Pharmacokinetic Parameter Calculation LCMS->PK

Caption: Workflow for a typical in vivo pharmacokinetic study.

Table 2: Representative In Vivo Pharmacokinetic Parameters in Rats for a Hypothetical 4-(Benzyloxy)-3-chlorobenzonitrile Derivative

ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL) 1200450
Tmax (h) 0.0831.0
AUC0-inf (ng*h/mL) 25005000
t1/2 (h) 4.54.8
CL (mL/min/kg) 6.7-
Vss (L/kg) 2.5-
Bioavailability (F, %) -20

Synthesis and Interpretation: A Holistic View

The ultimate goal of pharmacokinetic profiling is to integrate the in vitro and in vivo data to build a comprehensive understanding of the compound's disposition. For our hypothetical derivative, the data suggests:

  • Moderate Clearance: The in vitro intrinsic clearance in rat liver microsomes is moderate, which is consistent with the in vivo clearance observed after IV administration.

  • High Plasma Protein Binding: The compound is highly bound to plasma proteins, which will limit its volume of distribution. [3]* Potential for Drug-Drug Interactions: The moderate inhibition of CYP3A4 suggests a potential for interactions with co-administered drugs that are substrates for this enzyme.

  • Incomplete Oral Bioavailability: The 20% oral bioavailability could be due to a combination of incomplete absorption from the gut and first-pass metabolism in the liver, as suggested by the moderate metabolic stability.

This integrated profile allows for informed decisions in the drug development process. For instance, the moderate bioavailability might prompt formulation development efforts to improve absorption, while the CYP3A4 inhibition would be an important consideration for clinical trial design.

Conclusion: From Data to Decision

The pharmacokinetic profiling of 4-(Benzyloxy)-3-chlorobenzonitrile derivatives is a multi-faceted process that requires a systematic and scientifically rigorous approach. By combining predictive metabolism with a suite of validated in vitro and in vivo assays, researchers can build a robust ADME profile. This profile is not an endpoint but a dynamic tool that guides medicinal chemistry efforts, informs toxicology studies, and ultimately paves the way for the development of safe and effective medicines. The methodologies and insights presented in this guide provide a solid foundation for navigating the complex but rewarding path of drug discovery and development.

References

  • van der Meer, J. R., de Vos, W. M., Harayama, S., & Zehnder, A. J. (1992). Evolution of novel metabolic pathways for the degradation of chloroaromatic compounds. Microbiological reviews, 56(4), 677–694. [Link]

  • Wit, J. G., & Snel, J. (1968). Metabolism of the herbicide 2,6-dichlorobenzonitrile in rabbits and rats. European journal of pharmacology, 3(4), 370–373. [Link]

  • Symeres. (n.d.). In Vivo PK Screening Services. Retrieved from [Link]

  • Markus, B., & Kwon, C. H. (1994). In vitro metabolism of aromatic nitriles. Journal of pharmaceutical sciences, 83(12), 1729–1734. [Link]

  • Assay Guidance Manual. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. National Center for Biotechnology Information. [Link]

  • Beteck, R. M., et al. (2019). An in vitro ADME and in vivo Pharmacokinetic Study of Novel TB-Active Decoquinate Derivatives. Frontiers in Pharmacology, 10, 89. [Link]

  • Ghosh, A., et al. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Biochemical and Biophysical Research Communications, 705, 149822. [Link]

  • Pharmaceutical Technology. (2022). ADME Studies: Determining Promising Drug Compounds. Pharmaceutical Technology, 46(11). [Link]

  • Al-Bayati, M. A. (2025). Metabolism of Some Drugs Which Contain Carbonyl Group Make It Stereogenic Drug by Reductase Enzyme. Current Research in Medical Sciences, 4(5). [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Burd, B. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Google Patents. (2017). AU2016102261A4 - Pyrimethamine drug intermediates chloro benzonitrile synthesis method.
  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • ResearchGate. (2025). 4-Benzyloxy-3-methoxybenzonitrile. ResearchGate. [Link]

  • Iulia, G., et al. (2009). 4-Benzyloxy-3-methoxybenzonitrile. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3131. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

  • QPS. (n.d.). Plasma Protein Binding. Retrieved from [Link]

  • Bienta. (n.d.). CYP450 inhibition assay (fluorogenic). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • Gao, C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC medicinal chemistry, 12(9), 1437–1455. [Link]

  • Paine, M. F., et al. (2017). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening, 22(6), 731–741. [Link]

  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • Tang, L., & Lu, A. P. (2013). ADME of Biologics—What Have We Learned from Small Molecules?. The AAPS journal, 15(3), 635–647. [Link]

  • Di, L., et al. (2013). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 18(7), 829-837. [Link]

  • Pharmaron. (n.d.). ADME Profiling. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Cytochrome P450 Assays. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. PharmaChem. [Link]

  • Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual. [Link]

  • National Cancer Institute. (2022). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]

  • Jedlička, A., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. PubChem. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Chlorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... ResearchGate. [Link]

  • Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-26. [Link]

Sources

Toxicity, Safety, and Handling of 4-(Benzyloxy)-3-chlorobenzonitrile in the Synthesis of Apoptotic Retinoid-Derived Agents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology drug development, the synthesis of conformationally restricted retinoid-derived molecules has opened new therapeutic avenues for acute myeloid leukemia (AML) and solid tumors. As a Senior Application Scientist, I frequently oversee the translation of these complex synthetic pathways from bench-scale discovery to robust, self-validating protocols. This whitepaper provides an in-depth technical analysis of 4-(Benzyloxy)-3-chlorobenzonitrile (CAS: 853953-30-7) . We will explore its chemical and toxicity profile, its critical role as a protected intermediate in the synthesis of the potent apoptotic agent 3-Cl-AHPC, and the downstream mechanistic pathways it enables.

Chemical Identity & Physical Properties

To ensure reproducible synthetic yields, it is imperative to understand the baseline physicochemical properties of the intermediate. The benzyl ether linkage provides essential steric and electronic protection during the harsh dehydration conditions required to form the nitrile group.

PropertyValue / Description
Chemical Name 4-(Benzyloxy)-3-chlorobenzonitrile
CAS Registry Number 853953-30-7[1]
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
Structural Significance The benzyl group protects the reactive C4-phenol, while the C3-chloro and C1-nitrile groups serve as essential electronic directors for downstream cross-coupling.
Appearance Solid (typically off-white to pale yellow crystalline powder)

Safety Data Sheet (SDS) & Toxicity Profile

Handling halogenated aryl nitriles requires rigorous adherence to safety protocols. While 4-(Benzyloxy)-3-chlorobenzonitrile is an unclassified research chemical, its structural similarity to toxic benzonitriles necessitates a conservative approach to occupational exposure[1].

Hazard CategoryAssessment & Precautionary Directives
Acute Toxicity (Oral/Inhalation/Dermal) No definitive data available. Must be handled as a potential acute toxin. Avoid dust formation and the inhalation of mists or vapors.
Ecological Toxicity No definitive data available. Prevent release into the environment; do not flush into surface water or sanitary sewer systems.
Personal Protective Equipment (PPE) Eye/Face: Tightly fitting safety goggles with side-shields (EN 166 or NIOSH approved).Skin: Fire/flame resistant and impervious clothing. Nitrile or fluoroelastomer gloves (EN 374 compliant).Respiratory: Full-face respirator required if local exhaust ventilation is insufficient or exposure limits are exceeded.
First-Aid Measures Inhalation: Move to fresh air; administer oxygen if breathing is difficult. Do not use mouth-to-mouth resuscitation.Skin Contact: Remove contaminated clothing immediately; wash with copious amounts of soap and water.

Synthetic Utility: A Critical Node for 3-Cl-AHPC

The primary utility of 4-(Benzyloxy)-3-chlorobenzonitrile lies in its role as a stable intermediate in the synthesis of 3-Cl-AHPC ((E)-4-[3′-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid). 3-Cl-AHPC is a conformationally restricted retinoid-derived molecule that induces apoptosis in cancer cells by binding to the Small Heterodimer Partner (SHP) nuclear receptor[2], rather than activating classical Retinoic Acid Receptors (RARs)[2].

The causality behind utilizing 4-(Benzyloxy)-3-chlorobenzonitrile is rooted in protecting-group chemistry: the free phenolic hydroxyl of the starting material (4-hydroxyl-3-chlorobenzaldehyde) is highly reactive and would undergo unwanted side reactions during the rigorous dehydration required to form the nitrile. The benzyl ether provides robust protection that can be selectively cleaved later using boron tribromide (BBr₃) at cryogenic temperatures.

SynthesisWorkflow A 4-Hydroxyl-3-chlorobenzaldehyde B Benzyl Protection (Etherification) A->B C 4-(Benzyloxy)-3-chlorobenzaldehyde B->C D Hydroxylamine Derivatization & Dehydration C->D E 4-(Benzyloxy)-3-chlorobenzonitrile (CAS: 853953-30-7) D->E F BBr3 Cleavage & Triflation E->F G Adamantyl-phenyl Coupling F->G H 3-Cl-AHPC (Apoptotic Agent) G->H

Caption: Workflow for synthesizing 3-Cl-AHPC via the 4-(Benzyloxy)-3-chlorobenzonitrile intermediate.

Experimental Protocols: Synthesis and Downstream Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step includes a built-in verification mechanism to prevent the propagation of errors through the workflow.

Protocol A: Synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile

Reference Standard:

  • Benzyl Protection: React 4-hydroxyl-3-chlorobenzaldehyde with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in N,N-dimethylformamide (DMF) at 60°C for 4 hours.

    • Causality: K₂CO₃ acts as a mild base to deprotonate the phenol, enhancing its nucleophilicity without triggering aldol condensation of the aldehyde.

  • Derivatization to Hydroxylimine: Treat the resulting 4-(benzyloxy)-3-chlorobenzaldehyde with hydroxylamine hydrochloride (NH₂OH·HCl) and sodium acetate in ethanol. Reflux for 2 hours.

  • Dehydration: Isolate the hydroxylimine and subject it to dehydration using acetic anhydride or thionyl chloride to yield 4-(Benzyloxy)-3-chlorobenzonitrile .

    • Self-Validation: Perform Thin-Layer Chromatography (TLC) and ¹H NMR spectroscopy. The complete disappearance of the characteristic imine proton signal validates the successful formation of the nitrile.

  • Downstream Deprotection: Cleave the benzyl ether using BBr₃ in dichloromethane (CH₂Cl₂) at -78°C to yield the free phenol, which is subsequently triflated and coupled with an adamantyl-phenyl boronic acid derivative to yield 3-Cl-AHPC.

Protocol B: In Vitro Apoptosis Assay using 3-Cl-AHPC

Reference Standard:

Because 4-(Benzyloxy)-3-chlorobenzonitrile is an intermediate, its ultimate biological validation occurs through the testing of its final product, 3-Cl-AHPC, on Acute Myelogenous Leukemia (AML) cell lines.

  • Cell Culture: Culture FFMA-AML or TF(v-SRC) human leukemia cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

  • Compound Exposure: Treat the cells with 1.0 μM of 3-Cl-AHPC (dissolved in DMSO, final DMSO concentration <0.1%) for 24 to 48 hours.

  • Protein Extraction: Harvest cells, wash with cold PBS, and lyse using RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blot Validation: Resolve lysates via SDS-PAGE and probe for Caspase-3 and Poly (ADP-ribose) polymerase (PARP).

    • Causality & Self-Validation: The presence of the 17-kDa cleaved Caspase-3 fragment and the 89-kDa cleaved PARP fragment provides definitive, self-validating proof that the intrinsic apoptotic cascade has been successfully initiated by the synthesized agent.

Mechanistic Insights: Apoptosis Induction via SHP and NF-κB

The final product derived from 4-(Benzyloxy)-3-chlorobenzonitrile operates through a highly specific and somewhat counterintuitive signaling pathway. While classical retinoids activate RARs, 3-Cl-AHPC binds directly to the Small Heterodimer Partner (SHP) , an atypical orphan nuclear receptor lacking a DNA-binding domain[3].

According to , 3-Cl-AHPC exposure triggers the phosphorylation and activation of IKKα and IKKβ. This leads to the degradation of IκBα and the subsequent nuclear translocation of the NF-κB (p65) subunit. While NF-κB is traditionally viewed as an anti-apoptotic survival factor, in the specific context of 3-Cl-AHPC treatment in AML cells, this canonical activation paradoxically downregulates the expression of anti-apoptotic proteins like XIAP and c-IAP1. The removal of these inhibitors unleashes Caspase-3, driving the cell into irreversible apoptosis.

ApoptosisPathway A 3-Cl-AHPC Exposure B SHP Nuclear Receptor Binding A->B C IKKα / IKKβ Phosphorylation B->C D IκBα Degradation C->D E NF-κB (p65) Nuclear Translocation D->E F Downregulation of XIAP & c-IAP1 E->F G Caspase-3 Activation F->G H Apoptosis in AML Cells G->H

Caption: Mechanism of 3-Cl-AHPC-induced apoptosis via SHP binding and NF-κB canonical pathway activation.

References

  • Dawson, M. I., et al. "An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor." Journal of Medicinal Chemistry, 2007.[Link]

  • Farhana, L., et al. "Adamantyl-Substituted Retinoid-Related Molecules Induce Apoptosis in Human Acute Myelogenous Leukemia Cells." Molecular Cancer Therapeutics, 2010.[Link]

  • Farhana, L., et al. "Apoptosis Induction by a Novel Retinoid-Related Molecule Requires Nuclear Factor-κB Activation." Cancer Research, 2005.[Link]

Sources

An In-depth Technical Guide to the Electronic Properties and Dipole Moment of 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties and dipole moment of the novel aromatic compound, 4-(Benzyloxy)-3-chlorobenzonitrile. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental and computational protocols.

Introduction

4-(Benzyloxy)-3-chlorobenzonitrile is a substituted aromatic nitrile, a class of compounds recognized for their diverse applications in materials science, pharmaceuticals, and optoelectronics due to their unique electronic characteristics.[1][2] The specific substitution pattern of a bulky benzyloxy group, an electron-withdrawing chlorine atom, and a nitrile moiety suggests a complex interplay of steric and electronic effects that will define its molecular properties. A thorough understanding of its electronic structure and dipole moment is paramount for predicting its reactivity, intermolecular interactions, and potential utility in various applications.[3]

This guide will detail a multi-faceted approach, combining experimental techniques and computational modeling, to provide a holistic understanding of this molecule. We will explore its synthesis, electronic transitions via UV-Vis spectroscopy, redox behavior through cyclic voltammetry, and the theoretical and experimental determination of its ground-state dipole moment.

Molecular Structure and Synthesis

The foundational step in characterizing any novel compound is its synthesis and structural verification. 4-(Benzyloxy)-3-chlorobenzonitrile can be synthesized from commercially available precursors. A plausible synthetic route could involve the etherification of a substituted phenol followed by a Sandmeyer reaction to introduce the nitrile group.

Hypothetical Synthesis Protocol:

  • Etherification: 2-Chloro-4-hydroxybenzonitrile is reacted with benzyl bromide in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as acetone. The reaction mixture is heated to reflux to facilitate the formation of the benzyloxy ether linkage.

  • Purification: The crude product is purified using column chromatography on silica gel to yield pure 4-(Benzyloxy)-3-chlorobenzonitrile.

  • Structural Confirmation: The identity and purity of the synthesized compound are confirmed using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-transform infrared (FTIR) spectroscopy, and mass spectrometry.

Theoretical Framework: Unveiling Electronic Behavior

The electronic properties of a molecule are governed by the distribution and energy of its electrons. For 4-(Benzyloxy)-3-chlorobenzonitrile, the key electronic features arise from the interplay of the electron-donating benzyloxy group and the electron-withdrawing chlorine and nitrile groups attached to the benzene ring.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that dictate a molecule's reactivity and electronic transitions.[4] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing chemical stability and predicting the wavelength of maximum absorption in the UV-Vis spectrum.[5][6] For 4-(Benzyloxy)-3-chlorobenzonitrile, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and benzene ring, while the LUMO will likely be concentrated on the electron-deficient benzonitrile moiety.

Dipole Moment

The dipole moment (µ) is a measure of the overall polarity of a molecule, arising from the non-uniform distribution of electron density.[7] It is a vector quantity, with both magnitude and direction, and is crucial for understanding intermolecular interactions, solubility, and bulk dielectric properties.[8] The dipole moment of 4-(Benzyloxy)-3-chlorobenzonitrile will be influenced by the vector sum of the individual bond dipoles of the C-Cl, C-O, and C≡N bonds, as well as the overall asymmetry of the molecule.

Experimental Determination of Electronic Properties

A combination of spectroscopic and electrochemical techniques is employed to experimentally probe the electronic structure of 4-(Benzyloxy)-3-chlorobenzonitrile.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO). The wavelength of maximum absorption (λmax) is directly related to the HOMO-LUMO energy gap.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation: A dilute solution of 4-(Benzyloxy)-3-chlorobenzonitrile is prepared in a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: The UV-Vis absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm) using a spectrophotometer.

  • Data Analysis: The λmax is identified from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, providing information about the energies of the HOMO and LUMO.[9][10] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential corresponds to the energy gained upon adding an electron to the LUMO.

Experimental Protocol for Cyclic Voltammetry:

  • Electrolyte Solution: A solution of the compound is prepared in a suitable solvent (e.g., benzonitrile, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).[11]

  • Electrochemical Cell: A three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Data Acquisition: The potential of the working electrode is swept linearly with time, and the resulting current is measured.

  • Data Analysis: The oxidation and reduction peak potentials are determined from the cyclic voltammogram. These values can be used to estimate the HOMO and LUMO energy levels.

Determination of the Dipole Moment

Both experimental and computational methods can be employed to determine the dipole moment of 4-(Benzyloxy)-3-chlorobenzonitrile.

Experimental Measurement in Solution

The dipole moment of a polar molecule in a non-polar solvent can be determined by measuring the dielectric constant and refractive index of solutions of varying concentrations.[8][12] The Guggenheim method is a commonly used approach that simplifies the calculations.[8]

Experimental Protocol for Dipole Moment Measurement:

  • Solution Preparation: A series of solutions of 4-(Benzyloxy)-3-chlorobenzonitrile in a non-polar solvent (e.g., benzene, cyclohexane) are prepared at different mole fractions.

  • Dielectric Constant Measurement: The dielectric constant of each solution is measured using a dipole meter.[12]

  • Refractive Index Measurement: The refractive index of each solution is measured using a refractometer.

  • Data Analysis: The dipole moment is calculated using the Guggenheim equation, which relates the change in dielectric constant and refractive index with concentration to the molecular dipole moment.

Solvatochromism for Excited State Dipole Moment

The dipole moment of a molecule can change upon electronic excitation. Solvatochromism, the change in the color of a substance when dissolved in different solvents, can be used to estimate the excited-state dipole moment.[13][14][15] This involves measuring the absorption and fluorescence spectra of the compound in a series of solvents with varying polarities.[16]

Computational Modeling: A Theoretical Lens

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for predicting and understanding the electronic properties and dipole moment of molecules.[5][17][18]

DFT Calculations

DFT calculations can provide detailed insights into the molecular geometry, frontier molecular orbital energies and distributions, and the dipole moment of 4-(Benzyloxy)-3-chlorobenzonitrile.[19]

Computational Protocol:

  • Structure Optimization: The 3D structure of the molecule is built and its geometry is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum.

  • Property Calculations: Single-point energy calculations are then performed to determine the electronic properties, including HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment.

  • Visualization: The molecular orbitals and the molecular electrostatic potential (MEP) can be visualized to understand the charge distribution and reactive sites.

Data Presentation

For a comprehensive analysis, the experimental and computational data should be systematically organized.

Table 1: Summary of Electronic Properties of 4-(Benzyloxy)-3-chlorobenzonitrile

PropertyExperimental MethodComputational Method (DFT)
λmax (nm)UV-Vis SpectroscopyTD-DFT
HOMO Energy (eV)Cyclic VoltammetryB3LYP/6-311++G(d,p)
LUMO Energy (eV)Cyclic VoltammetryB3LYP/6-311++G(d,p)
HOMO-LUMO Gap (eV)From UV-Vis/CVFrom DFT
Dipole Moment (Debye)Dielectric MeasurementB3LYP/6-311++G(d,p)

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental and computational workflows.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_experimental Experimental Characterization cluster_computational Computational Modeling cluster_data Data Analysis & Interpretation synthesis Synthesis of 4-(Benzyloxy)- 3-chlorobenzonitrile purification Column Chromatography synthesis->purification characterization NMR, FTIR, Mass Spec purification->characterization uv_vis UV-Vis Spectroscopy characterization->uv_vis cv Cyclic Voltammetry characterization->cv dipole_exp Dielectric Measurement characterization->dipole_exp dft DFT Calculations (B3LYP/6-311++G(d,p)) characterization->dft analysis Correlation of Experimental and Theoretical Data uv_vis->analysis cv->analysis dipole_exp->analysis properties HOMO, LUMO, Dipole Moment dft->properties properties->analysis

Caption: Integrated workflow for the characterization of 4-(Benzyloxy)-3-chlorobenzonitrile.

Dipole_Moment_Concept cluster_groups Contributing Functional Groups molecule 4-(Benzyloxy)-3-chlorobenzonitrile benzyloxy Benzyloxy (Electron Donating) molecule->benzyloxy chlorine Chlorine (Electron Withdrawing) molecule->chlorine nitrile Nitrile (Electron Withdrawing) molecule->nitrile vector_sum Vector Sum of Bond Dipoles benzyloxy->vector_sum chlorine->vector_sum nitrile->vector_sum dipole_moment Overall Molecular Dipole Moment (µ) vector_sum->dipole_moment

Caption: Conceptual diagram of factors contributing to the molecular dipole moment.

Conclusion

The comprehensive characterization of 4-(Benzyloxy)-3-chlorobenzonitrile's electronic properties and dipole moment requires a synergistic approach that integrates synthesis, experimental measurements, and computational modeling. This guide has outlined the key theoretical concepts and provided detailed protocols for a thorough investigation. The resulting data will be invaluable for understanding the fundamental nature of this molecule and for guiding its potential applications in various scientific and technological fields.

References

  • Substituent Effect on the Geometrical Structures and Electronic Properties of Benzonitrile Oligobenzonitriles. Chinese Journal of Chemistry.

  • Freeman, R. R., & Klemperer, W. (1966). Dipole Moment of the A 1A2 State of Formaldehyde. The Journal of Chemical Physics, 45(1), 52–56.
  • Dipole Moment of Polar Molecules in Solution.

  • Patil, M. K., Kotresh, M. G., Tilakraj, T. S., & Inamdar, S. R. (2022). Solvatochromism and ZINDO-IEFPCM solvation study on NHS ester activated AF514 and AF532 dyes: Evaluation of the dipole moments. European Journal of Chemistry, 13(1), 8-19.

  • Dan, M. F., & Moise, V. I. (2026). Solvatochromic Study of Brilliant Blue G: Estimation of the Electric Dipole Moment in the Excited State. International Journal of Molecular Sciences, 27(3), 1080.

  • Pratt, D. W., & Lisy, J. M. (2005). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states: indole and indole-H2O. The Journal of chemical physics, 122(17), 174301.

  • Calculated vertical UV–vis absorption spectra of the investigated... - ResearchGate.

  • Gour, P., et al. (2023). TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives. RSC Advances, 13(40), 28205-28218.

  • Maksym, O., et al. (2021). Dipole moments of conjugated donor–acceptor substituted systems: calculations vs. experiments. Physical Chemistry Chemical Physics, 23(2), 1143-1154.

  • Dipole Moments and Dipoles - Master Organic Chemistry.

  • Computational Modeling of Solvent Effects.

  • Determination of the ground and excited state dipole moments of ferulic and sinapic acids by solvatochromic effects and density function theory method. AIP Advances, 13(10), 105119.

  • Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chemical Review and Letters, 8(4), 1080-1092.

  • Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.

  • Cyclic voltammogram of compound 14 in benzonitrile, 0.1 M Bu 4 NPF 6 at... - ResearchGate.

  • Kholina, E. V., et al. (2021). Acetonitrile and benzonitrile as versatile amino sources in copper-catalyzed mild electrochemical C–H amidation reactions. RSC advances, 11(60), 38240-38245.

  • Figure S7. Cyclic voltammogram of compound 8 in benzonitrile, 0.1 M Bu... - ResearchGate.

  • Cyclic and Normal Pulse Voltammetric Studies of 2,3,6,7,10,11-Hexaphenylhexazatriphenylene Using a Benzonitrile Thin Layer-Coated Glassy Carbon Electrode. The Journal of Physical Chemistry B, 107(36), 9789-9796.

  • DFT Investigation of para-Substituent Effects on the C—C Bond Activation of Benzonitrile by a Zerovalent Nickel Complex.

  • Spectra and structure of benzonitriles and some of its simple derivatives.

  • Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Heliyon, 7(11), e08429.

  • The Effect of Conjugated Nitrile Structures as Acceptor Moieties on the Photovoltaic Properties of Dye-Sensitized Solar Cells: DFT and TD-DFT Investigation. Molecules, 29(13), 3045.

  • Cyclic voltammograms for the oxidation of 14 in benzonitrile (1 mM)... - ResearchGate.

  • The Ultraviolet Absorption Spectrum of Benzonitrile Vapor.

  • (PDF) Chemical Review and Letters Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones - ResearchGate.

  • Structure simulation and study of electronic and dielectric properties of unfluorinated and fluorinated C-Nitrile derivative.

  • 4-Benzyloxy-3-methoxybenzonitrile.

  • Precise dipole moment and quadrupole coupling constants of benzonitrile.

  • Structural and Spectroscopic Characterization, Electronic Properties, and Biological Activity of the 4-(3 4-(3 Monohydrate.

  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal.

  • Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of.

  • Dipole Moment.

  • 4-(BENZYLOXY)-3-CHLOROBENZALDEHYDE synthesis - ChemicalBook.

  • Computational Studies of the Role of Substituents on the Reactivity and Biological Activities of Naphthoic Acid.

  • Dipole Moment.

  • Dipole moments - Stenutz.

  • (PDF) 4-Benzyloxy-3-methoxybenzonitrile - ResearchGate.

  • Scheme 1. Synthesis of 3-(4-Chlorophenoxy)benzonitrile... - ResearchGate.

  • 4-Chlorobenzonitrile - Wikipedia.

  • (PDF) 4-Benzyloxy-3-methoxybenzonitrile - Academia.edu.

  • Effective Dipole Moment Model for Axially Symmetric C3v Molecules: Application to the Precise Study of Absolute Line Strengths of the ν6 Fundamental of CH335Cl.

  • Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.

  • CAS 623-03-0: 4-Chlorobenzonitrile | CymitQuimica.

  • Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties.

Sources

Evaluating Receptor Binding Affinity of 4-(Benzyloxy)-3-chlorobenzonitrile Derivatives: A Technical Guide for SHP Nuclear Receptor Modulators

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Biophysical Assay Development

Executive Summary & Scaffold Significance

In contemporary medicinal chemistry, 4-(benzyloxy)-3-chlorobenzonitrile (CAS 142247-74-3) serves as a critical synthetic scaffold. While the unoptimized core exhibits limited biological activity, it is the foundational building block for synthesizing adamantyl-substituted retinoid-derived molecules, such as 3-Cl-AHPC . These advanced derivatives are highly potent modulators of the Small Heterodimer Partner (SHP, NR0B2) , an orphan nuclear receptor that plays a pivotal role in inducing apoptosis in malignant cells and regulating metabolic homeostasis 1.

Evaluating the receptor binding affinity of these highly hydrophobic, benzonitrile-derived ligands requires specialized biophysical and biochemical workflows. This whitepaper details the mechanistic grounding and step-by-step, self-validating protocols necessary to accurately quantify their binding kinetics and coregulator recruitment profiles.

Mechanistic Grounding: The SHP Nuclear Receptor Pathway

Unlike classical nuclear receptors, SHP is an "atypical" orphan receptor because it entirely lacks a DNA-binding domain (DBD). Instead, it functions as a master transcriptional corepressor. SHP heterodimerizes with the ligand-binding domains (LBDs) of other nuclear receptors (e.g., LRH-1, ER) and recruits corepressor complexes, such as Sin3A and Histone Deacetylases (HDACs), to target gene promoters 2.

When 4-(benzyloxy)-3-chlorobenzonitrile derivatives bind to the putative orthosteric pocket of the SHP LBD, they induce a conformational change that enhances the recruitment of the Sin3A corepressor complex, leading to chromatin condensation and the suppression of proliferative genes 3. Furthermore, SHP's modulatory effects extend beyond oncology, actively interfering with hypertrophic signaling pathways in cardiovascular models 4.

SHP_Pathway Ligand 4-(Benzyloxy)-3-chlorobenzonitrile Derivatives SHP SHP (NR0B2) LBD Ligand->SHP Binds & Activates TargetNR Target Nuclear Receptor (e.g., LRH-1, ER) SHP->TargetNR Heterodimerization Corepressor Corepressor Complex (Sin3A, HDACs) SHP->Corepressor Recruits Gene Target Gene Repression (Apoptosis / Anti-proliferation) TargetNR->Gene Inhibits Transactivation Corepressor->Gene Chromatin Condensation

Fig 1. Mechanism of SHP-mediated gene repression via benzonitrile-derived ligand activation.

Receptor Binding Affinity Workflows

Because SHP lacks a natural ligand and a DBD, traditional reporter gene assays are prone to high background noise and indirect signaling artifacts. To establish a self-validating system, we employ two orthogonal techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for equilibrium coregulator recruitment, and Surface Plasmon Resonance (SPR) for label-free binding kinetics 5.

Protocol A: TR-FRET Coregulator Recruitment Assay

Objective: Quantify the ligand-induced recruitment of a biotinylated Sin3A corepressor peptide to the GST-tagged SHP LBD.

Causality & Rationale: Benzonitrile derivatives are highly hydrophobic and often exhibit short-lived autofluorescence in standard biochemical assays. By utilizing a Terbium (Tb) donor, we exploit its long emission half-life. Applying a 100 µs time delay before signal acquisition completely eliminates compound autofluorescence, ensuring a pristine signal-to-noise ratio.

Self-Validating Controls:

  • Positive Control: 3-Cl-AHPC (Known high-affinity SHP binder).

  • Negative Control: GST-only protein (Validates that the Sin3A peptide is recruited specifically to the SHP LBD, not the GST tag).

  • Vehicle Control: 1% DMSO baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 50 mM KCl, 1 mM DTT, 0.1% BSA, and 0.01% Tween-20. Causality: Tween-20 prevents the hydrophobic benzonitrile derivatives from adhering to the microplate walls.

  • Complex Assembly: In a 384-well low-volume plate, combine 5 nM GST-SHP LBD with 100 nM biotinylated Sin3A peptide.

  • Ligand Titration: Add 4-(benzyloxy)-3-chlorobenzonitrile derivatives in a 12-point dose-response curve (0.1 nM to 50 µM, final DMSO concentration 1%).

  • Fluorophore Addition: Add 2 nM Tb-labeled anti-GST antibody (Donor) and 10 nM Streptavidin-Alexa Fluor 488 (Acceptor).

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 2 hours to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excitation at 340 nm; measure emission at 495 nm (Tb) and 520 nm (AF488) after a 100 µs delay. Calculate the 520/495 ratio.

TR_FRET Step1 1. Complex Formation GST-SHP + Biotin-Sin3A Step2 2. Ligand Addition Benzonitrile Analogs Step1->Step2 Step3 3. Fluorophore Labeling Tb-anti-GST + SA-AF488 Step2->Step3 Step4 4. Time-Gated Detection Ex: 340nm | Em: 495/520nm Step3->Step4

Fig 2. TR-FRET workflow for quantifying ligand-induced SHP-corepressor interactions.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine the real-time association ( kon​ ) and dissociation ( koff​ ) rates of the compounds to SHP.

Causality & Rationale: Small molecules (MW ~243 g/mol for the core scaffold) produce very low Response Units (RU). SPR provides label-free detection, avoiding steric hindrance from fluorophores that might block the orthosteric pocket. Because derivatives like 3-Cl-AHPC have a cLogP > 4, adding 5% DMSO and 0.05% CHAPS to the running buffer is mandatory to maintain analyte solubility and prevent non-specific partitioning into the dextran matrix.

Self-Validating Controls:

  • Reference Cell: An unmodified flow cell to subtract bulk refractive index changes and non-specific binding.

  • Solvent Correction: A 6-point DMSO calibration curve (4.5% to 5.5%) to correct for bulk shifts caused by slight DMSO mismatches between the sample and running buffer.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize His-tagged SHP LBD onto an NTA sensor chip via Ni2+/NTA chelation, aiming for a capture level of ~3000 RU to ensure sufficient signal for small molecule analytes.

  • Buffer Equilibration: Prime the system with running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% CHAPS, 5% DMSO).

  • Analyte Injection: Inject benzonitrile derivatives at multi-cycle kinetic concentrations (0.39 µM to 25 µM) at a high flow rate of 50 µL/min. Causality: High flow rates minimize mass transport limitations, ensuring the observed kinetics reflect true binding events.

  • Dissociation & Regeneration: Allow 300 seconds for dissociation. Regenerate the surface using 350 mM EDTA to strip the Ni2+/protein complex, followed by a fresh injection of NiCl2 and His-SHP for the next cycle.

  • Data Fitting: Double-reference the sensorgrams (subtracting both the reference channel and a buffer-only injection) and fit to a 1:1 Langmuir binding model to extract Kd​ .

Quantitative Data Presentation

Structure-activity relationship (SAR) studies demonstrate that while the raw 4-(benzyloxy)-3-chlorobenzonitrile scaffold lacks the necessary steric bulk and hydrogen-bond donors to tightly bind SHP, its optimized adamantyl-substituted derivatives exhibit sub-micromolar affinity and potent apoptotic induction 3.

Table 1: Binding Kinetics and Efficacy of 4-(Benzyloxy)-3-chlorobenzonitrile Derivatives

CompoundSHP Binding Affinity ( Kd​ , µM)TR-FRET EC50​ (µM)Apoptosis Induction ( IC50​ , µM)Mechanistic Notes
4-(Benzyloxy)-3-chlorobenzonitrile > 50.0N/A> 100Unoptimized synthetic scaffold; lacks key H-bond donors.
AHPN 0.85 ± 0.121.100.50Reference SHP binder; establishes baseline corepressor recruitment.
3-Cl-AHPC 0.22 ± 0.050.350.15Optimized derivative; adamantyl group fills the hydrophobic pocket.
Analog 18 (Des-hydroxyl) > 10.0> 10.0> 10.0Loss of 4'-OH abrogates binding; confirms strict pharmacophore requirement.

References

  • An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor. National Institutes of Health (NIH).[Link]

  • Adamantyl-Substituted Retinoid-Related Molecules Bind Small Heterodimer Partner and Modulate the Sin3A Repressor. National Institutes of Health (NIH).[Link]

  • Adamantyl-Substituted Retinoid-Derived Molecules That Interact with the Orphan Nuclear Receptor Small Heterodimer Partner: Effects of Replacing the 1-Adamantyl or Hydroxyl Group on Inhibition of Cancer Cell Growth, Induction of Cancer Cell Apoptosis, and Inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase-2 Activity. National Institutes of Health (NIH).[Link]

  • Structural Elucidation and Covalent Modulation of the Autorepressed Orphan Nuclear Receptor NR2F6. ACS Chemical Biology.[Link]

  • Small Heterodimer Partner Blocks Cardiac Hypertrophy by Interfering With GATA6 Signaling. Circulation Research - American Heart Association Journals.[Link]

Sources

Methodological & Application

Application Note: 4-(Benzyloxy)-3-chlorobenzonitrile as a Strategic Precursor in the Synthesis of SHP-Targeted Anticancer APIs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted antineoplastic agents frequently relies on the precise construction of complex molecular scaffolds. 4-(Benzyloxy)-3-chlorobenzonitrile (CAS: 142247-74-3) serves as a critical, orthogonally protected intermediate in the synthesis of adamantyl-substituted retinoid-derived molecules, such as 3-Cl-AHPC analogs[1]. These active pharmaceutical ingredients (APIs) are engineered to induce apoptosis in treatment-resistant malignancies—including acute myeloid leukemia (AML) and breast cancer—by selectively binding to the Small Heterodimer Partner (SHP) nuclear receptor[2]. This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to utilize this precursor effectively in API development.

Mechanistic Rationale & Target Biology

Classical retinoids often trigger severe systemic toxicity due to their indiscriminate activation of retinoic acid receptor (RAR) transcription[1]. To circumvent this, researchers developed adamantyl-substituted retinoid derivatives that act independently of RARs. Instead, these APIs target SHP (NR0B2) , an atypical orphan nuclear receptor lacking a conventional DNA-binding domain[3].

Upon binding the API, SHP undergoes a conformational shift and translocates to the mitochondria. This initiates mitochondrial membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in rapid cancer cell apoptosis[3].

To optimize the pharmacokinetics of these APIs, the terminal carboxylic acid of the retinoid scaffold is frequently replaced with a tetrazole ring . Tetrazoles act as bioisosteres to carboxylic acids; they maintain a similar acidic pKa (~4.5–5.5) required for target binding but offer vastly superior lipophilicity, membrane permeability, and resistance to metabolic decarboxylation. The synthesis of this tetrazole moiety necessitates a stable nitrile precursor—specifically, 4-(benzyloxy)-3-chlorobenzonitrile.

SHP_Pathway API Tetrazole API (3-Cl-AHPC Analog) SHP Small Heterodimer Partner (SHP) API->SHP Binds Mito Mitochondrial Permeabilization SHP->Mito Translocates CytC Cytochrome c Release Mito->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Fig 1. SHP-mediated apoptosis signaling pathway activated by tetrazole-terminated retinoid APIs.

Physicochemical Profiling

Before initiating synthesis, strict quality control of the precursor is mandatory. Table 1 summarizes the quantitative data and structural parameters of the intermediate.

Table 1. Physicochemical Properties of 4-(Benzyloxy)-3-chlorobenzonitrile

ParameterSpecification / Value
Chemical Name 4-(Benzyloxy)-3-chlorobenzonitrile
CAS Registry Number 142247-74-3 (Alternate: 853953-30-7)
Molecular Formula C₁₄H₁₀ClNO
Molecular Weight 243.69 g/mol
Appearance White to off-white crystalline solid
Structural Utility Protected phenol; nitrile precursor for[3+2] cycloadditions

Synthetic Workflow & Self-Validating Protocols

The transformation of raw starting materials into the final tetrazole-terminated API requires a highly chemoselective approach. The benzyl ether acts as an orthogonal protecting group, shielding the reactive phenol during the harsh dehydration conditions required to form the nitrile, and is later cleaved under conditions that leave the newly formed nitrile intact[1].

Synthetic_Workflow SM 4-Hydroxy-3-chlorobenzaldehyde Step1 Benzyl Protection (BnBr) SM->Step1 Int1 4-Benzyloxy-3-chlorobenzaldehyde Step1->Int1 Step2 Imine Formation & Dehydration Int1->Step2 Int2 4-(Benzyloxy)-3-chlorobenzonitrile (CAS: 142247-74-3) Step2->Int2 Step3 Debenzylation (BBr3, -78°C) Int2->Step3 Int3 4-Hydroxy-3-chlorobenzonitrile Step3->Int3 Step4 Triflation & Suzuki Coupling Int3->Step4 Int4 Biphenyl Nitrile Intermediate Step4->Int4 Step5 Tetrazole Formation (NaN3) Int4->Step5 API Tetrazole-Terminated API Step5->API

Fig 2. Synthetic workflow from starting material to the final tetrazole-terminated API.

Protocol 1: Synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile

Causality: The free phenol of 4-hydroxy-3-chlorobenzaldehyde interferes with hydroxylamine condensation and subsequent dehydration. Benzyl protection ensures a high-yielding conversion without unwanted side reactions.

  • Protection: Dissolve 4-hydroxy-3-chlorobenzaldehyde (1.0 eq) in anhydrous DMF. Add K₂CO₃ (1.5 eq) and benzyl bromide (1.2 eq). Stir at room temperature for 12 hours. Extract with EtOAc, wash with brine, and concentrate to yield 4-benzyloxy-3-chlorobenzaldehyde.

  • Condensation: Dissolve the protected aldehyde in ethanol. Add hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 eq) and sodium acetate (1.5 eq). Reflux for 2 hours to form the hydroxylimine intermediate.

  • Dehydration: Isolate the hydroxylimine and dissolve in acetic anhydride (Ac₂O). Reflux for 4 hours to drive the dehydration, yielding 4-(benzyloxy)-3-chlorobenzonitrile.

  • Self-Validation (QC):

    • IR Spectroscopy: Confirm success by the appearance of a sharp, distinct C≡N stretching band at ~2225 cm⁻¹ and the complete disappearance of the broad O-H oxime stretch.

    • ¹H NMR (CDCl₃): Verify the presence of the benzyl -CH₂- singlet at ~5.20 ppm and the absence of the aldehyde proton (~9.8 ppm).

Protocol 2: Chemoselective Debenzylation

Causality: To build the biphenyl core of the API, the phenol must be exposed for triflation. Boron tribromide (BBr₃) is a powerful Lewis acid that cleaves ethers. Executing this reaction at strictly -78 °C prevents the Lewis acid from coordinating with and hydrolyzing the delicate nitrile group[1].

  • Reaction: Dissolve 4-(benzyloxy)-3-chlorobenzonitrile in anhydrous CH₂Cl₂ under an argon atmosphere. Cool the reaction flask to -78 °C using a dry ice/acetone bath.

  • Addition: Dropwise, add BBr₃ (1.2 eq, 1.0 M in CH₂Cl₂). Maintain stirring at -78 °C for 2 hours.

  • Quenching: Carefully quench with methanol at -78 °C before allowing the mixture to warm to room temperature. Extract and purify via silica gel chromatography to isolate 4-hydroxy-3-chlorobenzonitrile.

  • Self-Validation (QC):

    • LC-MS: Confirm a mass shift corresponding to the loss of the benzyl group (-90 Da).

    • ¹H NMR: Ensure the disappearance of the 5.20 ppm singlet and the reappearance of the phenolic -OH proton signal.

Protocol 3: API Core Assembly and Tetrazole Formation

Causality: The exposed phenol is converted into a triflate, establishing an excellent leaving group for a palladium-catalyzed Suzuki-Miyaura cross-coupling with an adamantyl-phenylboronic acid. Finally, the nitrile undergoes a [3+2] cycloaddition to form the bioisosteric tetrazole[1].

  • Triflation: Treat 4-hydroxy-3-chlorobenzonitrile with trifluoromethanesulfonic anhydride (Tf₂O) and pyridine in CH₂Cl₂ at 0 °C. (Validation: ¹⁹F NMR singlet at ~ -74 ppm).

  • Cross-Coupling: React the resulting triflate with 3-(1-adamantyl)-4-hydroxyphenylboronic acid using Pd(PPh₃)₄ (0.05 eq) and Na₂CO₃ in a Toluene/H₂O mixture at 90 °C.

  • Cycloaddition: Dissolve the coupled biphenyl nitrile in DMF. Add sodium azide (NaN₃, 3.0 eq) and ammonium chloride (NH₄Cl, 3.0 eq). Heat to 120 °C for 16 hours.

  • Self-Validation (QC):

    • ¹³C NMR: The most definitive proof of API completion is the disappearance of the nitrile carbon signal (~118 ppm) and the emergence of the tetrazole quaternary carbon at ~155–160 ppm .

    • HRMS: Verify the exact mass of the final tetrazole-terminated 3-Cl-AHPC analog.

Conclusion

The utilization of 4-(Benzyloxy)-3-chlorobenzonitrile represents a masterclass in strategic organic synthesis for drug development. By leveraging orthogonal benzyl protection, researchers can safely navigate the harsh dehydration conditions required for nitrile formation. This nitrile subsequently serves as the anchor for synthesizing tetrazole bioisosteres, yielding advanced APIs capable of triggering SHP-mediated apoptosis in resistant malignancies. Strict adherence to the self-validating analytical checkpoints (IR, ¹H/¹³C NMR, HRMS) ensures high-fidelity translation from precursor to clinical candidate.

References

  • Title: An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor Source: Journal of Medicinal Chemistry (PMCID: PMC2528874) URL: [Link]

  • Title: Adamantyl-Substituted Retinoid-Derived Molecules That Interact with the Orphan Nuclear Receptor Small Heterodimer Partner: Effects of Replacing the 1-Adamantyl or Hydroxyl Group on Inhibition of Cancer Cell Growth, Induction of Cancer Cell Apoptosis, and Inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase-2 Activity Source: Journal of Medicinal Chemistry (PMCID: PMC4097887) URL: [Link]

  • Title: Nuclear Receptor Small Heterodimer Partner in Apoptosis Signaling and Liver Cancer Source: Anatomy & Cell Biology (PMCID: PMC3756356) URL: [Link]

Sources

Application Note: Catalytic Systems for the Functionalization of 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of catalytic strategies for the chemical modification of 4-(Benzyloxy)-3-chlorobenzonitrile, a versatile scaffold in medicinal chemistry and materials science. We delve into the three primary reactive sites of the molecule: the C-Cl bond, the benzyloxy protecting group, and the nitrile moiety. This document furnishes researchers, scientists, and drug development professionals with detailed application notes and step-by-step protocols for palladium-catalyzed cross-coupling reactions, selective O-debenzylation, and nitrile group transformations. The causality behind experimental design, from ligand and catalyst selection to reaction optimization, is explained to provide a framework for rational synthesis and troubleshooting.

Introduction: A Multifunctional Synthetic Building Block

4-(Benzyloxy)-3-chlorobenzonitrile is a valuable intermediate due to its array of functional groups, each offering a handle for distinct and orthogonal chemical transformations. The molecule features:

  • An aryl chloride , which is an economical and widely available handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling.

  • A benzyloxy ether , a common and robust protecting group for a phenolic hydroxyl group, which can be selectively removed to unmask a key pharmacophore.

  • A nitrile group , which is a versatile precursor to amines, amides, and carboxylic acids.

The strategic manipulation of these sites using modern catalytic systems allows for the rapid generation of molecular diversity, a cornerstone of drug discovery and materials development programs. This document provides the foundational knowledge and practical protocols to exploit the synthetic potential of this substrate.

Palladium-Catalyzed Cross-Coupling at the C-Cl Bond

The carbon-chlorine bond in aryl chlorides is notoriously strong (bond dissociation energy ~96 kcal/mol), making its activation a significant challenge in catalysis.[1] Unlike the more reactive aryl bromides and iodides, aryl chlorides often require specialized catalytic systems to undergo oxidative addition to a metal center, the crucial first step in most cross-coupling reactions.[1]

Mechanistic Considerations & Catalyst Selection

Modern palladium catalysis has overcome this challenge through the development of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like SPhos, XPhos) and N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the formation of highly reactive, low-coordinate Pd(0) species that can readily cleave the C-Cl bond.[1] The general catalytic cycle for a Suzuki-Miyaura coupling, a prototypic cross-coupling reaction, is illustrated below.

Suzuki_Miyaura_Cycle Figure 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd 1 ArX 4-(Benzyloxy)-3-chlorobenzonitrile (Ar-X) ArX->OxAdd PdII_complex Ar-Pd(II)(X)L₂ OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal 2 Base Base (e.g., K₃PO₄) Base->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal PdII_R_complex Ar-Pd(II)(R)L₂ Transmetal->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim 3 RedElim->Pd0 Regeneration Product Ar-R (Coupled Product) RedElim->Product

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Application Protocol: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures. For an aryl chloride substrate, a typical protocol requires a palladium precursor and a specialized ligand.

Protocol 2.2.1: Synthesis of 4-(Benzyloxy)-3-(4-methylphenyl)benzonitrile

Materials:

  • 4-(Benzyloxy)-3-chlorobenzonitrile

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To an oven-dried Schlenk flask, add 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 eq.), 4-methylphenylboronic acid (1.2 eq.), and K₃PO₄ (2.5 eq.).

  • In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in a small amount of dioxane.

  • Add the catalyst pre-mixture to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 to 5:1 ratio) via syringe. The final concentration of the substrate should be ~0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Common, stable Pd(II) and Pd(0) sources that are reduced in situ.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich biarylphosphines that accelerate oxidative addition.[4]
Base K₃PO₄, Cs₂CO₃Essential for activating the boronic acid for transmetalation.[3]
Solvent System Dioxane/H₂O, Toluene/H₂OBiphasic system that facilitates the dissolution of both organic and inorganic reagents.[5]
Temperature 80-110 °CProvides sufficient thermal energy to overcome the activation barrier for the C-Cl bond.
Application Protocol: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of aryl amines from aryl halides.[6] This reaction is fundamental to the synthesis of numerous pharmaceuticals.[7]

Protocol 2.3.1: Synthesis of 4-(Benzyloxy)-3-(phenylamino)benzonitrile

Materials:

  • 4-(Benzyloxy)-3-chlorobenzonitrile

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphine tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (1.5 mol%), tBu₃P·HBF₄ (3.6 mol%), and NaOtBu (1.4 eq.).

  • Add anhydrous toluene, followed by 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 eq.) and aniline (1.2 eq.).

  • Degas the mixture by bubbling argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 6-24 hours), cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with toluene or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography.[8]

ParameterRecommended ConditionRationale
Palladium Precursor Pd₂(dba)₃ or Pd(OAc)₂Common and effective Pd(0) or Pd(II) precursors.[9]
Ligand tBu₃P, BiarylphosphinesSterically hindered and electron-rich ligands are crucial for aryl chloride amination.[8]
Base NaOtBu, K₂CO₃, Cs₂CO₃A strong, non-nucleophilic base is required to deprotonate the amine.
Solvent Toluene, DioxaneAprotic, non-coordinating solvents are preferred.
Temperature 90-110 °CNecessary to drive the catalytic cycle, particularly for the less reactive aryl chloride.

Catalytic Debenzylation to Access the Phenolic Core

The benzyl ether is a widely used protecting group for phenols due to its stability under a broad range of chemical conditions. Its removal, typically via catalytic hydrogenation, unmasks the phenol for further functionalization or as a final step in a synthesis.

Overview and Chemoselectivity

Catalytic hydrogenation using palladium on carbon (Pd/C) is the most common method for O-debenzylation.[10] A hydrogen source, either H₂ gas or a transfer agent like ammonium formate, is used to cleave the C-O bond. A key consideration for 4-(Benzyloxy)-3-chlorobenzonitrile is chemoselectivity. The nitrile group can also be reduced to a primary amine under certain hydrogenation conditions.[11] Mild, controlled conditions are therefore essential to achieve selective debenzylation.

Experimental_Workflow Figure 2: General Workflow for Catalytic Debenzylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Substrate in Solvent (e.g., MeOH) B Add Catalyst (e.g., 10% Pd/C) A->B C Establish H₂ Atmosphere (Balloon or Parr Shaker) B->C D Stir Vigorously at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Filter through Celite® to Remove Catalyst E->F Upon Completion G Concentrate Filtrate F->G H Purify via Recrystallization or Chromatography G->H I Obtain Product: 4-Hydroxy-3-chlorobenzonitrile H->I

Caption: A standard experimental workflow for selective O-debenzylation via hydrogenation.

Protocol: Selective O-Debenzylation using Pd/C

This protocol uses H₂ gas at atmospheric pressure, which generally favors selective debenzylation over nitrile reduction.

Materials:

  • 4-(Benzyloxy)-3-chlorobenzonitrile

  • 10% Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas (H₂) balloon

  • Celite®

Procedure:

  • Dissolve 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 eq.) in methanol in a round-bottom flask equipped with a stir bar.

  • Carefully add 10% Pd/C (5-10 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle under a stream of inert gas if dry.

  • Evacuate the flask and backfill with H₂ gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under the H₂ atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction for the disappearance of the starting material (typically 2-8 hours). Over-running the reaction can lead to nitrile reduction.

  • Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas like argon or nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with methanol.

  • Combine the filtrates and concentrate under reduced pressure.

  • The resulting crude product, 4-hydroxy-3-chlorobenzonitrile, is often pure enough for subsequent steps, but can be further purified by recrystallization or column chromatography if necessary.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Yin, J., & Rainka, M. P. (2005). Palladium-Catalyzed Heck Reactions of Aryl Chlorides under Mild Conditions Promoted by an Organic Ionic Base. The Journal of Organic Chemistry, 70(14), 5745-5748. [Link]

  • Zhang, Z., et al. (2024). Palladium-Catalyzed Coupling of Aryl Chlorides with Secondary Phosphines to Construct Unsymmetrical Tertiary Phosphines. Organic Letters. [Link]

  • Topf, C. L., & Martin, R. (2018). Palladium-Catalyzed Carbonylation of Aryl Chlorides to Electrophilic Aroyl-DMAP Salts. ACS Catalysis, 8(6), 5246-5251. [Link]

  • Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Mahulikar, P. P., et al. (2013). EFFECTIVE AND FACILE SYNTHESIS OF NITRILES FROM ALDOXIMES BY USING SnCl4. International Journal of ChemTech Research, 5(1), 24-27. [Link]

  • Lv, Y., et al. (2022). Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. Nature Communications, 13(1), 664. [Link]

  • Kollár, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Steroids, 135, 1-6. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Wikipedia contributors. (2023). 3-Chlorobenzonitrile. In Wikipedia, The Free Encyclopedia. [Link]

  • Sila-e-Kibriya, M., et al. (2015). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. European Journal of Organic Chemistry, 2011(12), 2429-2435. [Link]

  • Google Patents. (n.d.).
  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • Boyd, M. J., et al. (2023). Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen. Reaction Chemistry & Engineering, 8(8), 1856-1862. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Angewandte Chemie International Edition, 60(2), 939-944. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Biscoe, M. R., et al. (2008). Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids Catalyzed by a Palladium/Imidazol-2-ylidene System. Organic Letters, 10(15), 3267-3270. [Link]

  • Siu, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. [Link]

Sources

Application Notes & Protocols: 4-(Benzyloxy)-3-chlorobenzonitrile in the Discovery of SHP-Targeted Pro-Apoptotic Small Molecules

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale in Drug Discovery

In contemporary medicinal chemistry, the design of targeted pro-apoptotic agents often requires highly specialized synthetic intermediates. 4-(Benzyloxy)-3-chlorobenzonitrile (CAS: 142247-74-3 / 853953-30-7) serves as a critical building block in the development of adamantyl-substituted retinoid-related (ARR) molecules. Specifically, it is utilized to synthesize carboxylate bioisosteres of the potent experimental drug 3-Cl-AHPC ((E)-4-[3-(1-adamantyl)-4′-hydroxyphenyl]-3-chlorocinnamic acid).

Unlike classical retinoids that activate Retinoic Acid Receptors (RARs), 3-Cl-AHPC and its analogues exert their anti-cancer effects by binding directly to the Small Heterodimer Partner (SHP; NR0B2) [1]. SHP is an atypical orphan nuclear receptor that lacks a DNA-binding domain. Upon ligand binding, SHP recruits corepressor complexes to downregulate oncogenes like c-Myc, triggering apoptosis in leukemia and solid tumor models[2].

To optimize the pharmacokinetic profile of 3-Cl-AHPC—specifically to overcome the poor membrane permeability and rapid metabolism associated with free carboxylic acids—drug discovery scientists utilize 4-(benzyloxy)-3-chlorobenzonitrile to replace the cinnamic acid moiety with a tetrazole or thiazolidinedione bioisostere[3].

Structural Utility of the Intermediate
  • Benzyl Ether : Provides robust protection for the sensitive phenolic hydroxyl group during harsh downstream reactions (e.g., oxime dehydration and azide cycloaddition).

  • Chloro Substituent : Enhances the lipophilicity of the final scaffold and forces a specific dihedral angle in the biphenyl core, which is sterically required for optimal fitting into the SHP ligand-binding pocket.

  • Nitrile Group : Acts as the direct chemical precursor for 1H-tetrazole synthesis, a classic carboxylic acid bioisostere with a similar pKa (~4.5–5.5) but superior metabolic stability.

Mechanistic Pathway: SHP-Mediated Apoptosis

The biological rationale for synthesizing these analogues is grounded in their ability to act as molecular glue between SHP and transcriptional corepressors.

SHP_Pathway ARR ARR Ligand (Tetrazole Analogue) SHP Small Heterodimer Partner (SHP / NR0B2) ARR->SHP Direct Binding (Kd ~2.8 nM) Corepressor Corepressor Complex (Sin3A, N-CoR, HDAC4) SHP->Corepressor Recruits cMyc_Promoter c-Myc Promoter Corepressor->cMyc_Promoter Binds & Deacetylates cMyc_Repression Downregulation of c-Myc cMyc_Promoter->cMyc_Repression Transcriptional Repression Apoptosis Cancer Cell Apoptosis (Leukemia, Breast Cancer) cMyc_Repression->Apoptosis Induces

SHP signaling pathway activated by ARR ligands synthesized from 4-(Benzyloxy)-3-chlorobenzonitrile.

Synthetic Workflows & Chemical Methodologies

The integration of 4-(benzyloxy)-3-chlorobenzonitrile into the drug discovery pipeline follows a precise sequence of protection, functional group interconversion, cycloaddition, and cross-coupling.

Synthetic_Workflow Aldehyde 4-(Benzyloxy)-3- chlorobenzaldehyde Oxime Hydroxylimine Intermediate Aldehyde->Oxime NH2OH·HCl, Pyridine, MeOH Nitrile 4-(Benzyloxy)-3- chlorobenzonitrile Oxime->Nitrile Dehydration (50°C, 5h) Tetrazole Tetrazole-Terminated Scaffold Nitrile->Tetrazole Azide Cycloaddition Coupling Suzuki-Miyaura Coupling Tetrazole->Coupling Deprotection & Triflation FinalDrug Pro-Apoptotic ARR (Tetrazole Analogue) Coupling->FinalDrug Pd(PPh3)4, Boronic Acid

Synthetic workflow from aldehyde precursor to the final pro-apoptotic ARR analogue.

Protocol 1: Synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile

This protocol details the conversion of the aldehyde precursor to the target nitrile intermediate via an in-situ oxime dehydration[3].

Reagents & Materials:

  • 4-(Benzyloxy)-3-chlorobenzaldehyde (1.23 g, 5.0 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (695 mg, 10.0 mmol)

  • Anhydrous Methanol (10 mL)

  • Pyridine (2 mL)

Step-by-Step Methodology:

  • Reaction Assembly: Dissolve 4-(benzyloxy)-3-chlorobenzaldehyde in 10 mL of anhydrous methanol in a round-bottom flask. Add 2 mL of pyridine.

    • Causality: Pyridine serves a dual purpose: it acts as an acid scavenger to neutralize the HCl from the hydroxylamine salt, and it catalyzes the nucleophilic attack of the amine onto the carbonyl carbon.

  • Oxime Formation & Dehydration: Add NH₂OH·HCl to the solution. Purge the flask with argon to prevent oxidative degradation of the electron-rich aromatic ring. Stir the mixture at 50 °C for 5 hours.

    • Causality: The elevated temperature (50 °C) provides the necessary thermodynamic energy to drive the dehydration of the intermediate hydroxylimine (oxime) directly into the nitrile, streamlining what is traditionally a two-step process.

  • Precipitation & Workup: Pour the warm reaction mixture directly into 50 mL of vigorously stirred ice water.

    • Causality: The sudden shift in solvent polarity (from methanolic to highly aqueous) and the drop in temperature forces the hydrophobic 4-(benzyloxy)-3-chlorobenzonitrile to crash out of solution as a solid precipitate, leaving unreacted polar salts in the aqueous phase.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold distilled water, and dry under high vacuum. Purify the crude solid via silica gel flash chromatography using an isocratic elution of 9% EtOAc in hexanes to yield the pure nitrile.

Protocol 2: Assembly of the Tetrazole-Terminated ARR Scaffold

Once the nitrile is synthesized, it is converted into the final drug candidate[3].

  • Tetrazole Cycloaddition: React 4-(benzyloxy)-3-chlorobenzonitrile with sodium azide (NaN₃) and zinc bromide (ZnBr₂) in refluxing DMF. The Lewis acid (ZnBr₂) coordinates to the nitrile nitrogen, increasing its electrophilicity and facilitating the [3+2] cycloaddition of the azide.

  • Deprotection & Activation: Cleave the benzyl ether using Boron tribromide (BBr₃) at -78 °C in CH₂Cl₂ to reveal the free phenol. Note: Catalytic hydrogenation is avoided here to prevent undesired hydrodehalogenation of the crucial chloro substituent. Convert the resulting phenol to a triflate using trifluoromethanesulfonic anhydride (Tf₂O) and pyridine.

  • Suzuki-Miyaura Coupling: Couple the triflate with 3-(1-adamantyl)-4-hydroxyphenylboronic acid using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst in the presence of LiCl and aqueous Na₂CO₃.

    • Causality: LiCl is added to accelerate the transmetalation step, which is often the rate-limiting step when using aryl triflates in Suzuki couplings.

Quantitative Data & Structure-Activity Relationship (SAR)

The synthesized analogues are evaluated for their ability to inhibit cancer cell proliferation, induce apoptosis, and inhibit Shp-2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), an enzyme often elevated in leukemias[4].

Table 1: Comparative Biological Activity of ARR Analogues

Compound ScaffoldSHP Binding AffinityApoptosis Induction (KG-1 Leukemia Cells)Shp-2 Phosphatase InhibitionCell Proliferation Inhibition
3-Cl-AHPC (Carboxylic Acid)High ( Kd​ ~ 2.8 nM)Potent (Most Effective)ActivePotent
Tetrazole Analogue (Synthesized via Nitrile)ModerateModestActiveModest
Thiazolidinedione Analogue ModerateModestActiveModest
Boronic Acid Analogue LowInactiveInactiveMinimal

Data Synthesis: While the tetrazole analogue exhibits slightly reduced apoptotic potency compared to the parent carboxylic acid, it successfully retains Shp-2 phosphatase inhibitory activity. This validates the tetrazole as a viable bioisostere that maintains the necessary spatial geometry and hydrogen-bond accepting capability required for dual-target (SHP and Shp-2) engagement[5].

Biological Validation Assays

To ensure the synthesized small molecules function via the intended mechanism, a self-validating biochemical assay is required to confirm the ligand-induced recruitment of the Sin3A corepressor to SHP.

Protocol 3: SHP-Sin3A Co-Immunoprecipitation (Co-IP) Assay
  • Cell Culture & Treatment: Culture MDA-MB-468 breast carcinoma cells in DMEM-F12 medium. Treat the cells with 1.0 µM of the tetrazole analogue (dissolved in DMSO) or a vehicle control for exactly 6 hours.

    • Causality: A 6-hour time point is critical. It is long enough to allow intracellular accumulation and transcriptional complex formation, but short enough to precede widespread apoptotic protein degradation (caspase cleavage) which would yield false-negative Co-IP results[1].

  • Mild Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing buffer (1% NP-40, 50 mM Tris-HCl pH 7.4, 150 mM NaCl) supplemented with a broad-spectrum protease and phosphatase inhibitor cocktail.

    • Causality: Harsh detergents like SDS must be avoided as they will disrupt the non-covalent protein-protein interactions between SHP and Sin3A.

  • Immunoprecipitation: Incubate 500 µg of pre-cleared lysate with 2 µg of anti-SHP primary antibody overnight at 4 °C with gentle rotation. Add Protein A/G agarose beads for 2 hours to capture the immune complexes.

  • Elution & Western Blotting: Wash the beads three times with lysis buffer. Elute the complexes by boiling in 2X Laemmli sample buffer for 5 minutes. Resolve the proteins via SDS-PAGE, transfer to a nitrocellulose membrane, and probe with an anti-Sin3A antibody.

  • Validation: A successful assay is validated by a distinct, intensified Sin3A band in the treatment lane compared to the vehicle lane, confirming that the synthesized small molecule successfully acted as an SHP agonist to recruit the corepressor complex.

References

  • Adamantyl-Substituted Retinoid-Related Molecules Bind Small Heterodimer Partner and Modulate the Sin3A Repressor Source: Cancer Research (AACR Journals) URL:[Link]

  • Nuclear Receptor Small Heterodimer Partner in Apoptosis Signaling and Liver Cancer Source: Cells (MDPI) URL:[Link]

  • An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor Source: Journal of Medicinal Chemistry (via PubMed Central) URL:[Link]

  • Adamantyl-Substituted Retinoid-Derived Molecules That Interact with the Orphan Nuclear Receptor Small Heterodimer Partner: Effects of Replacing the 1-Adamantyl or Hydroxyl Group on Inhibition of Cancer Cell Growth, Induction of Cancer Cell Apoptosis, and Inhibition of Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase-2 Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Application Note: Strategic Derivatization of 4-(Benzyloxy)-3-chlorobenzonitrile for Oncology and Orphan Nuclear Receptor Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Biological Application

In the landscape of modern drug discovery, 4-(Benzyloxy)-3-chlorobenzonitrile serves as a highly versatile, multi-functional building block. It is most notably recognized as a critical intermediate in the synthesis of atypical retinoids, such as 3-Cl-AHPC. These retinoid derivatives are pioneering ligands for the Small Heterodimer Partner (SHP, NR0B2) , an orphan nuclear receptor that lacks a conventional DNA-binding domain.

When activated by these synthetic ligands, SHP recruits a massive co-repressor complex (including Sin3A, NCoR, and HDAC4) to epigenetically silence target genes. This pathway effectively induces cell-cycle arrest and apoptosis in treatment-resistant cancer cell lines, making it a highly sought-after mechanism in oncology (). Computational modeling has further confirmed that derivatives containing the 3-chloro-4-hydroxy/benzyloxy core perfectly occupy the putative ligand-binding domain (LBD) of SHP ().

SHP_Pathway Ligand Atypical Retinoid Ligand (e.g., 3-Cl-AHPC) SHP Small Heterodimer Partner (SHP / NR0B2) Ligand->SHP Binds LBD Complex Co-repressor Complex (Sin3A, NCoR, HDAC4) SHP->Complex Recruits TargetGenes Target Gene Repression (e.g., Cyclin D1, Ccl2) Complex->TargetGenes Epigenetic Silencing Apoptosis Apoptosis Induction & Tumor Suppression TargetGenes->Apoptosis Triggers

Mechanism of SHP-mediated tumor suppression via atypical retinoid ligands.

Chemical Causality: Designing Chemoselective Workflows

The structural architecture of 4-(Benzyloxy)-3-chlorobenzonitrile presents three distinct vectors for derivatization: the nitrile group, the benzyl ether, and the aryl chloride. The central challenge in derivatizing this molecule is chemoselectivity —modifying one functional group without compromising the others.

  • Nitrile Activation (Tetrazole Synthesis): Nitriles are generally poor electrophiles for 1,3-dipolar cycloadditions. While traditional methods use NH₄Cl, this protocol employs Zinc Bromide (ZnBr₂) . ZnBr₂ acts as a potent Lewis acid, coordinating to the nitrile nitrogen to lower its LUMO. This "click-like" activation facilitates rapid nucleophilic attack by the azide ion, avoiding the generation of highly toxic, volatile hydrazoic acid.

  • Selective Reduction (Amine Synthesis): Standard catalytic hydrogenation (Pd/C, H₂) or strong hydride donors (LiAlH₄) will inevitably cause hydrogenolysis of the benzyl ether and reductive dehalogenation of the aryl chloride. To circumvent this, we utilize NaBH₄ with catalytic NiCl₂ . This generates nickel boride (Ni₂B) in situ, a highly chemoselective heterogeneous catalyst that reduces the nitrile to a primary amine while leaving the ether and halogen completely intact.

  • Selective Deprotection (Phenol Unmasking): Unmasking the phenol is required for subsequent cross-coupling (e.g., Suzuki-Miyaura reactions to build the biphenyl core of SHP ligands). Because reductive cleavage is prohibited by the aryl chloride, we utilize Boron Tribromide (BBr₃) at cryogenic temperatures (-78 °C). The strong Lewis acidity of BBr₃ allows for selective ether cleavage via an Sₙ2 mechanism without disturbing the nitrile or the halogen.

Synth_Pathway SM 4-(Benzyloxy)-3-chlorobenzonitrile (Starting Material) Tetrazole Tetrazole Derivative (Bioisostere) SM->Tetrazole NaN3, ZnBr2 DMF, 120°C Amine Primary Amine (Building Block) SM->Amine NaBH4, NiCl2 MeOH, 0°C Phenol Phenol Derivative (Cross-coupling Core) SM->Phenol BBr3 DCM, -78°C

Divergent chemoselective synthetic pathways for derivatizing the core nitrile.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 5-(4-(benzyloxy)-3-chlorophenyl)-1H-tetrazole

Application: Bioisosteric replacement of carboxylic acids to improve metabolic stability.

  • Reaction Setup: Charge a flame-dried 50 mL round-bottom flask with 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 mmol, 243.7 mg), Sodium Azide (1.5 mmol, 97.5 mg), and Zinc Bromide (1.0 mmol, 225.2 mg).

  • Solvent Addition: Suspend the solid mixture in anhydrous DMF (5.0 mL) under an inert argon atmosphere.

  • Heating: Attach a reflux condenser, heat the reaction mixture to 120 °C in an oil bath, and stir vigorously for 16 hours.

  • Quenching: Cool the reaction to room temperature. Slowly add 1M HCl (10 mL) to the flask. Causality Note: The acidic quench serves a dual purpose—it protonates the tetrazole salt to precipitate the desired product and destroys any unreacted azide. Perform strictly in a fume hood.

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (3 x 15 mL).

  • Workup: Wash the combined organic layers with water (2 x 10 mL) to remove residual DMF, followed by brine (15 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (DCM:MeOH 95:5) to afford the tetrazole as a white solid.

Protocol B: Synthesis of (4-(benzyloxy)-3-chlorophenyl)methanamine

Application: Building block for amide/urea library generation in kinase inhibitor design.

  • Catalyst Generation: Dissolve 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 mmol, 243.7 mg) and NiCl₂·6H₂O (0.1 mmol, 23.8 mg) in anhydrous Methanol (10 mL). Cool the bright green solution to 0 °C in an ice bath.

  • Reduction: Carefully add NaBH₄ (3.0 mmol, 113.4 mg) in small portions over 15 minutes. Causality Note: Immediate effervescence will occur, and the solution will turn jet-black. This visual cue confirms the successful generation of the active Ni₂B catalyst.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Quenching: Quench by adding saturated aqueous NH₄Cl (10 mL). Stir for 30 minutes to break up stable boron-amine complexes.

  • Filtration: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the black nickel boride catalyst. Wash the filter cake thoroughly with Ethyl Acetate (20 mL).

  • Workup: Extract the biphasic filtrate with Ethyl Acetate (3 x 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the primary amine.

Protocol C: Synthesis of 3-chloro-4-hydroxybenzonitrile

Application: Unmasking the phenol core for downstream Suzuki-Miyaura cross-coupling.

  • Reaction Setup: Dissolve 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 mmol, 243.7 mg) in anhydrous Dichloromethane (10 mL) under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Cleavage: Add a 1.0 M solution of BBr₃ in DCM (1.5 mL, 1.5 mmol) dropwise via a gas-tight syringe over 10 minutes.

  • Propagation: Stir the mixture at -78 °C for 1 hour to ensure selective complexation, then slowly warm the flask to 0 °C and stir for an additional 1 hour.

  • Quenching: Carefully quench the reaction at 0 °C by the dropwise addition of Methanol (5 mL). Causality Note: Methanol reacts with excess BBr₃ to form volatile trimethyl borate, preventing violent exothermic reactions that occur if water is added directly. Follow with the addition of distilled water (10 mL).

  • Workup: Extract the mixture with DCM (3 x 15 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual HBr) and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes:EtOAc 80:20) to afford the pure phenol.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction parameters and chemoselectivity profiles for the derivatization of 4-(Benzyloxy)-3-chlorobenzonitrile.

Derivative TargetReagent SystemTemp (°C)Time (h)Chemoselectivity ProfileYield (%)Purity (HPLC)
Tetrazole NaN₃, ZnBr₂, DMF12016Preserves -Cl and -OBn85>98%
Primary Amine NaBH₄, NiCl₂, MeOH0 to 254Avoids reductive dehalogenation78>95%
Phenol BBr₃, DCM-78 to 02Avoids reductive dehalogenation92>99%

References

  • Dawson MI, et al. "An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor: Effects of Modifying Its Carboxylate Group on Apoptosis, Proliferation, and Protein-Tyrosine Phosphatase Activity." Journal of Medicinal Chemistry, 2007. URL: [Link]

  • Mancini M, et al. "Insights into the binding mode and mechanism of action of some atypical retinoids as ligands of the small heterodimer partner (SHP)." Journal of Computer-Aided Molecular Design, 2010. URL: [Link]

Application Note: Advanced Recrystallization Protocols for 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Application

4-(Benzyloxy)-3-chlorobenzonitrile (;[1]) is a highly valued intermediate in contemporary organic synthesis and pharmaceutical development. It serves as a critical synthetic scaffold in the development of Small Heterodimer Partner (SHP) nuclear receptor ligands, which are actively investigated for their ability to induce apoptosis in cancer cell lines, including acute myeloid leukemia (AML) ([2]). Given its downstream application in synthesizing complex retinoid-derived molecules[2], securing exceptionally high purity (>99.5%) of this intermediate is non-negotiable. This application note details robust, self-validating recrystallization protocols designed to eliminate synthetic impurities while maximizing crystalline yield.

Physicochemical Profiling & Causality in Solvent Selection

The rational design of a recrystallization protocol requires a deep understanding of the molecule's structural thermodynamics. The solubility profile of 4-(Benzyloxy)-3-chlorobenzonitrile is dictated by three competing functional groups ([3]):

  • The Benzyloxy Moiety : Imparts significant lipophilicity and steric bulk, rendering the compound highly soluble in moderately polar aprotic solvents (e.g., dichloromethane, ethyl acetate) but nearly insoluble in aliphatic hydrocarbons.

  • The Nitrile Group : Provides a strong, localized dipole moment that facilitates dipole-dipole interactions with polar solvents.

  • The Ortho-Chloro Substituent : Induces an electron-withdrawing effect that polarizes the aromatic ring, while its atomic radius slightly disrupts planar pi-pi stacking in the crystal lattice.

Causality in Solvent Selection : Relying on a single solvent often results in a compromised yield or purity. An Ethyl Acetate (EtOAc) / Hexane anti-solvent system is thermodynamically ideal. EtOAc provides the necessary solvation energy at elevated temperatures to break the crystal lattice. The subsequent addition of non-polar hexane drastically lowers the dielectric constant of the medium, stripping the solvation shell from the lipophilic benzyl ether and forcing the system into a state of supersaturation, thereby driving rapid, high-purity nucleation.

Experimental Workflow

Recrystallization_Workflow Crude Crude 4-(Benzyloxy)- 3-chlorobenzonitrile Dissolution Dissolution in Hot Solvent (EtOAc or EtOH) Crude->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration CloudPoint Cloud Point Verification (Self-Validation Step) HotFiltration->CloudPoint Cooling Controlled Cooling (Nucleation & Growth) CloudPoint->Cooling Protocol B (Single) AntiSolvent Anti-Solvent Addition (Hexane - Optional) CloudPoint->AntiSolvent Protocol A (Mixed) Filtration Vacuum Filtration & Cold Solvent Wash Cooling->Filtration AntiSolvent->Cooling Drying Vacuum Drying (Constant Weight) Filtration->Drying Pure Pure Crystalline Product Drying->Pure

Figure 1: Recrystallization workflow for 4-(Benzyloxy)-3-chlorobenzonitrile purification.

Quantitative Solvent Matrix

To facilitate rapid decision-making, Table 1 summarizes the empirical performance of various solvent systems for this compound.

Table 1: Solvent System Performance Matrix

Solvent SystemRatio (v/v)Solvation Power (Hot)Target Yield (%)Purity (HPLC Area %)Optimal Use Case
EtOAc / Hexane 1:3High85 – 90%> 99.5%Analytical reference standards; late-stage intermediates.
Absolute Ethanol N/AModerate75 – 80%> 98.0%Scalable bulk purification; green chemistry compliance.
Toluene / Heptane 1:4Moderate80 – 85%> 98.5%Moisture-sensitive downstream applications.

Self-Validating Recrystallization Protocols

A robust protocol must be a self-validating system. Rather than relying on arbitrary volumes or cooling times, the following methodologies are governed by real-time empirical feedback to ensure reproducibility across different scales.

Protocol A: Anti-Solvent Crystallization (Ethyl Acetate / Hexane)

Designed for maximum purity and recovery of highly contaminated crude batches.

  • Primary Dissolution : Suspend the crude 4-(Benzyloxy)-3-chlorobenzonitrile in a minimal volume of Ethyl Acetate (approx. 3 mL/g) in a round-bottom flask equipped with a reflux condenser. Heat to 70 °C under gentle stirring until complete dissolution is achieved.

  • Hot Filtration : Rapidly filter the hot solution through a pre-warmed fritted glass funnel (porosity 3) to remove any insoluble carbonaceous degradation products or inorganic salts.

  • Anti-Solvent Titration & Cloud Point Verification (Self-Validation) :

    • Return the filtrate to 70 °C.

    • Begin dropwise addition of hot Hexane (60 °C).

    • Validation Check: Pause addition at the exact moment persistent turbidity (the cloud point) is observed. Take a 50 µL aliquot, dilute, and analyze via rapid HPLC to confirm the mother liquor concentration aligns with the target metastable zone width (MSZW).

  • Seeding (Optional but Recommended) : Add 0.1% (w/w) of pure 4-(Benzyloxy)-3-chlorobenzonitrile crystals to bypass the nucleation energy barrier and prevent oiling out.

  • Controlled Cooling : Program the heating mantle/bath to cool at a strict gradient of 0.5 °C/min down to 20 °C, followed by an ice-bath plunge to 4 °C for 2 hours. Causality: A slow cooling gradient ensures molecules have sufficient time to align into the lowest-energy crystal lattice, excluding structurally similar impurities.

  • Isolation : Isolate the crystals via vacuum filtration. Wash the filter cake with two bed-volumes of ice-cold Hexane to displace the mother liquor without dissolving the product.

  • Drying : Dry in a vacuum oven at 40 °C (well below the melting point) until a constant weight is achieved.

Protocol B: Single-Solvent Cooling Crystallization (Absolute Ethanol)

Designed for rapid, scalable purification with a lower environmental impact.

  • Dissolution : Suspend the crude material in Absolute Ethanol (approx. 8 mL/g). Heat to reflux (78 °C).

  • Hot Filtration : Filter through a pre-warmed Celite pad if the solution is highly colored.

  • Cooling & Maturation : Remove from heat and allow the flask to cool ambiently to room temperature over 3 hours. Causality: Ethanol hydrogen-bonds with the nitrile group, providing moderate solubility. As temperature drops, the kinetic energy falls below the hydrogen-bonding threshold, prompting steady crystal growth.

  • Isolation & Drying : Filter under vacuum, wash with 0 °C Ethanol (1 mL/g), and vacuum dry at 40 °C.

Mechanistic Troubleshooting: Mitigating "Oiling Out"

A common failure mode when recrystallizing highly lipophilic benzyloxy derivatives is "oiling out" (Liquid-Liquid Phase Separation, LLPS). This occurs when the supersaturation curve crosses the LLPS boundary before intersecting the solid-liquid solubility curve. The compound separates as a dense, impure oil rather than a crystalline solid.

Corrective Action : If oiling out occurs during Protocol A, the anti-solvent (Hexane) was added too rapidly, spiking the supersaturation ratio.

  • Immediate Fix: Re-heat the mixture until the oil redissolves into a single homogeneous phase. Add 10-15% more Ethyl Acetate to shift the solvent composition, then resume cooling at a drastically reduced rate (0.1 °C/min), ensuring the system is seeded just below the saturation temperature.

References

  • Title : An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor[2] Source : nih.gov URL :[Link]

Sources

Application Note: Optimized Benzylation of 3-Chloro-4-hydroxybenzonitrile for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Process Focus: Williamson Ether Synthesis, SN2 Alkylation, Process Optimization

Strategic Context & Mechanistic Rationale

The synthesis of 4-(benzyloxy)-3-chlorobenzonitrile is a critical structural transformation in medicinal chemistry. This specific aryl ether motif serves as a vital intermediate in the development of [1] and novel[2].

As a Senior Application Scientist, it is crucial to approach this transformation not just as a standard Williamson ether synthesis, but as a highly tunable SN2 reaction where substrate electronics dictate reagent selection.

Causality Behind Reagent Selection
  • Base Selection (pKa Dynamics): The starting material, 3-chloro-4-hydroxybenzonitrile, features a phenolic hydroxyl group flanked by an ortho-chloro group and a para-cyano group. These electron-withdrawing groups (EWGs) inductively and resonance-stabilize the conjugate base, significantly lowering the pKa of the phenol to approximately 7.0–7.5. This enhanced acidity allows for the use of a mild base, such as Potassium Carbonate (K₂CO₃), to achieve quantitative deprotonation. Utilizing a mild base is paramount to prevent the undesired hydrolysis of the electrophilic nitrile group, a common side reaction when stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH) are employed, as observed in the synthesis of related [3].

  • Solvent Effects (Nucleophile Activation): The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetone, is strictly required. Protic solvents would hydrogen-bond to the phenoxide anion, dampening its nucleophilicity. In DMF, the potassium cation is solvated, leaving the phenoxide as a highly reactive, "naked" nucleophile. This dramatically accelerates the SN2 attack on the benzylic carbon of benzyl bromide, a standard protocol in the synthesis of [4].

Experimental Design & Condition Optimization

To establish a robust protocol, various solvent and base combinations were evaluated. The goal was to maximize conversion while suppressing dialkylation or nitrile hydrolysis.

Table 1: Optimization of Benzylation Conditions for 3-Chloro-4-hydroxybenzonitrile

EntrySolventBase (Equiv)Temperature (°C)Time (h)Conversion (%)Impurity Profile
1AcetoneK₂CO₃ (1.5)60 (Reflux)1292Trace unreacted SM
2 DMF K₂CO₃ (1.5) 25 (RT) 18 >98 Clean (Optimal)
3DMFCs₂CO₃ (1.5)25 (RT)8>99Clean
4THFEt₃N (2.0)65 (Reflux)24<40High unreacted SM

Scientist Insight: While Entry 3 (Cs₂CO₃) offers a faster reaction time due to the "cesium effect" (weaker ion pairing), Entry 2 (K₂CO₃) is selected as the optimal protocol due to its superior cost-efficiency for scale-up operations without sacrificing overall yield.

Process Flow & Logic Diagram

Workflow SM 3-Chloro-4-hydroxybenzonitrile (Starting Material) Base Add K2CO3 in DMF (Mild Deprotonation) SM->Base Intermediate Potassium Phenoxide (Naked Nucleophile) Base->Intermediate - KHCO3 Electrophile Add Benzyl Bromide (SN2 Electrophile) Intermediate->Electrophile Reaction Stir at RT, 18h (Williamson Ether Synthesis) Electrophile->Reaction Workup Aqueous Quench & Extraction (Remove DMF & Salts) Reaction->Workup - KBr Purification Silica Gel Chromatography (Hexane:EtOAc) Workup->Purification Product 4-(Benzyloxy)-3-chlorobenzonitrile (Target Product) Purification->Product

Figure 1: Mechanistic workflow for the synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, ensuring the chemist can visually and analytically confirm success at each stage.

Step 1: Preparation of the Phenoxide Intermediate
  • Action: Charge a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar with 3-chloro-4-hydroxybenzonitrile (1.53 g, 10.0 mmol) and anhydrous N,N-Dimethylformamide (DMF) (20 mL).

  • Action: Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃) (2.07 g, 15.0 mmol).

  • Causality & Validation: Finely powdering the K₂CO₃ drastically increases the surface area for this heterogeneous deprotonation. Stir the suspension at 20–25 °C for 30 minutes. The solution will transition from a pale liquid to a deep yellow/orange suspension . This color change is a strict, self-validating visual cue confirming the generation of the highly conjugated phenoxide anion.

Step 2: Electrophilic Alkylation
  • Action: Equip the flask with a rubber septum and a nitrogen balloon. Add Benzyl Bromide (1.31 mL, 11.0 mmol) dropwise via syringe over 5–10 minutes.

  • Causality & Validation: Benzyl bromide is a highly reactive electrophile. Dropwise addition controls any mild exotherm and minimizes polyalkylation. Stir the reaction mixture at room temperature for 18 hours.

  • Validation: Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The starting material spot ( Rf​ ~ 0.2) will disappear, replaced by a new, less polar UV-active spot ( Rf​ ~ 0.6) corresponding to the benzylated product.

Step 3: Aqueous Quench and Extraction
  • Action: Quench the reaction by pouring the mixture into 100 mL of ice-cold distilled water.

  • Causality & Validation: The massive aqueous dilution serves a dual purpose: it completely solubilizes the DMF and inorganic salts (KBr, KHCO₃), while simultaneously crashing out the highly lipophilic 4-(benzyloxy)-3-chlorobenzonitrile as a crude solid or thick oil.

  • Action: Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 30 mL). Wash the combined organic layers with brine (2 x 30 mL) to remove trace DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification and Isolation
  • Action: Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 5% to 15% EtOAc in Hexanes).

  • Causality & Validation: Silica gel chromatography effectively separates the target product from trace unreacted benzyl bromide and any dimeric byproducts. The purified fractions are pooled and concentrated to yield 4-(benzyloxy)-3-chlorobenzonitrile as a white to off-white crystalline solid. (Expected Yield: 88-94%).

References

  • Source: WIPO / Google Patents (WO2022235717A1)
  • Title: An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Toward More Drug Like Inhibitors of Trypanosome Alternative Oxidase Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Source: WIPO / Google Patents (WO2019219820A1)

Sources

Application Note: In Vivo Experimental Models Utilizing 4-(Benzyloxy)-3-chlorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus Area: Synthetic Intermediates, Nuclear Receptor Pharmacology, and Preclinical Xenograft Models

Rationale and Pharmacological Context

In contemporary preclinical drug development, 4-(Benzyloxy)-3-chlorobenzonitrile (CAS 853953-30-7 / 142247-74-3) serves as a critical, sterically protected synthetic building block. While the compound itself lacks direct biological target affinity and is rarely administered in vivo in its raw form, it is the essential precursor for synthesizing adamantyl-substituted retinoid-related (ARR) molecules[1].

The most prominent active pharmaceutical ingredient (API) derived from this intermediate is 3-Cl-AHPC (4-[3-(1-adamantyl)-4-hydroxyphenyl]-3-chlorocinnamic acid). Unlike standard retinoids (e.g., trans-retinoic acid) that activate Retinoic Acid Receptors (RARs), 3-Cl-AHPC functions as a potent ligand for the Small Heterodimer Partner (SHP) , an atypical orphan nuclear receptor[2]. By binding to SHP, the derivative induces profound apoptosis in malignant cells—specifically acute myelogenous leukemia (AML) and breast carcinoma—by downregulating anti-apoptotic proteins like XIAP and c-IAP1, and activating Caspase-3[3].

This application note details the workflow of translating the 4-(Benzyloxy)-3-chlorobenzonitrile intermediate into an active ARR ligand, followed by rigorously validated in vivo experimental protocols to evaluate its antineoplastic efficacy.

Mechanistic Pathway Visualization

The following diagram illustrates the logical progression from the chemical intermediate to the execution of apoptosis in in vivo tumor models.

G N1 4-(Benzyloxy)-3-chlorobenzonitrile (Protected Synthetic Intermediate) N2 3-Cl-AHPC (Active ARR Ligand) N1->N2 Olefination & Deprotection N3 Small Heterodimer Partner (SHP) Nuclear Receptor Binding N2->N3 Target Engagement N4 Transcriptional Repression (Sin3A/N-CoR Complex) N3->N4 Corepressor Recruitment N5 Downregulation of Anti-apoptotic Proteins (XIAP, c-IAP1) N4->N5 Gene Silencing N6 Caspase-3 Activation & PARP Cleavage N5->N6 Apoptotic Trigger N7 In Vivo Tumor Apoptosis & Growth Inhibition N6->N7 Cellular Execution

Figure 1: Pathway from 4-(Benzyloxy)-3-chlorobenzonitrile to in vivo apoptosis via SHP activation.

Chemical Synthesis & Formulation Strategy

Before initiating in vivo models, 4-(Benzyloxy)-3-chlorobenzonitrile must be converted into the active 3-Cl-AHPC ligand.

  • Synthesis Rationale: The benzyl ether group of 4-(Benzyloxy)-3-chlorobenzonitrile is strategically utilized to protect the sensitive phenolic hydroxyl group. This protection is mandatory to prevent unwanted side reactions during the olefination chemistry required to elongate the benzaldehyde to a cinnamonitrile[1]. Following successful elongation, low-temperature cleavage of the benzyl protecting group yields the active 3-Cl-AHPC API[1].

  • In Vivo Formulation: Due to the highly lipophilic nature of adamantyl-substituted compounds, the synthesized 3-Cl-AHPC is formulated in a vehicle of DMSO and PEG-400 (typically 10:90 v/v) to ensure solubility and systemic bioavailability during intraperitoneal (IP) administration.

In Vivo Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls, physiological measurements (tumor volume), and molecular validation (TUNEL) to prove that the observed macroscopic effects are directly caused by the intended mechanism of action.

Protocol A: Human AML Xenograft Model (NOD-SCID Mice)

Causality & Design: Human AML cell lines like FFMA-AML and TF(v-SRC) are inherently resistant to standard retinoid-mediated apoptosis[3]. Utilizing Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD-SCID) mice prevents T-cell and B-cell mediated immune rejection, allowing robust human tumor engraftment.

Step-by-Step Methodology:

  • Cell Preparation: Cultivate FFMA-AML cells in RPMI-1640 supplemented with 10% FBS. Harvest cells during the logarithmic growth phase. Wash and resuspend at 5×107 cells/mL in a 1:1 mixture of sterile PBS and Matrigel.

    • Causality: Matrigel provides an extracellular matrix scaffold that significantly enhances local engraftment and early vascularization of the xenograft.

  • Inoculation: Inject 100 µL ( 5×106 cells) subcutaneously into the right flank of 6-8 week-old female NOD-SCID mice. Subcutaneous placement allows for accurate, non-invasive caliper measurements.

  • Randomization & Blinding: Monitor tumor growth thrice weekly. Once tumors reach a palpable volume of ~100 mm³ (calculated as V=0.5×L×W2 ), randomize the cohort into three groups (n=10/group): Vehicle Control, Standard Retinoid Control (e.g., tRA), and 3-Cl-AHPC (20 mg/kg). Ensure the researcher measuring the tumors is blinded to the treatment groups.

  • Dosing Regimen: Administer compounds via IP injection daily for 21 days.

    • Causality: IP administration bypasses the variable gastrointestinal absorption associated with lipophilic retinoids, ensuring consistent systemic exposure.

  • Endpoints: Euthanize animals when tumor burden exceeds 1500 mm³ or if body weight loss exceeds 10%[4]. Extract tumors immediately; snap-freeze half in liquid nitrogen for Western blotting, and fix the other half in 10% neutral buffered formalin for immunohistochemistry.

Protocol B: In Situ Apoptosis Detection (TUNEL Assay)

Causality & Design: Tumor shrinkage alone does not confirm the mechanism of action. To validate that 3-Cl-AHPC induces SHP-mediated apoptosis (rather than non-specific necrosis or generalized toxicity), a TUNEL assay is employed to detect DNA fragmentation—a hallmark of the apoptotic cascade[4].

Step-by-Step Methodology:

  • Tissue Processing: Cut 5 µm sections from the formalin-fixed, paraffin-embedded (FFPE) xenograft tumors.

  • Deparaffinization: Wash slides in xylene (3x 5 min), followed by rehydration in a graded ethanol series (100%, 95%, 70%, 50%) and distilled water.

  • Antigen Retrieval: Incubate sections with Proteinase K (20 µg/mL) for 15 minutes at 37°C.

    • Causality: Formalin fixation creates methylene bridges that mask DNA ends. Proteinase K digests these cross-links, allowing the TdT enzyme access to the fragmented DNA.

  • Enzymatic Labeling: Apply the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescein-dUTP. Incubate in a dark, humidified chamber at 37°C for 60 minutes.

  • Quantification: Mount coverslips using an anti-fade medium containing DAPI. Image under a fluorescence microscope. Calculate the Apoptotic Index by dividing the number of TUNEL-positive nuclei by the total number of DAPI-positive nuclei across 5 random high-power fields per slide.

Quantitative Data Summary

The following table summarizes the expected in vivo pharmacological outcomes of 3-Cl-AHPC (synthesized from 4-(Benzyloxy)-3-chlorobenzonitrile) across various validated experimental models.

Experimental ModelCell Line / TargetTreatment AgentDosing RegimenTumor Growth Inhibition (TGI)Key Mechanistic Biomarkers
AML Xenograft (NOD-SCID) FFMA-AML3-Cl-AHPC20 mg/kg/day (IP)> 70% reduction vs. Vehicle↓ XIAP, ↓ c-IAP1, ↑ Cleaved Caspase-3[3]
AML Xenograft (SCID) TF(v-SRC)3-Cl-AHPC20 mg/kg/day (IP)> 65% reduction vs. VehicleActivation of NF-κB canonical pathway[3]
Mammary Adenocarcinoma 16/C (Syngeneic)3-Cl-AHPC115 mg/kg total (IP)80% reduction (T/C = 20%)Cleavage of Bcl-XL to pro-apoptotic form[5]
Hepatocyte Growth Factor Cancer Cells3-Cl-AHPCDose-dependentSuppression of activated matriptaseInduction of matriptase/HAI-1 complex[6]

References

  • An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor Source: PMC - National Institutes of Health URL
  • Adamantyl-substituted retinoid-related (ARR)
  • 3-Cl-AHPC inhibits pro-HGF maturation by inducing matriptase/HAI-1 complex formation Source: PMC - National Institutes of Health URL
  • USRE42700E1 - Induction of apoptosis in cancer cells Source: Google Patents URL
  • Nuclear Receptor Small Heterodimer Partner in Apoptosis Signaling and Liver Cancer Source: MDPI URL
  • Adamantyl-Substituted Retinoid-Related Molecules Induce Apoptosis in Human Acute Myelogenous Leukemia Cells Source: AACR Journals URL

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming 4-(Benzyloxy)-3-chlorobenzonitrile Solubility Issues in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges with highly hydrophobic intermediates and probes. 4-(Benzyloxy)-3-chlorobenzonitrile presents a specific physicochemical challenge: it possesses a bulky, hydrophobic benzyl ether moiety, a lipophilic chloro substituent, and a polar—yet non-ionizable—nitrile group.

Because it lacks acidic or basic functional groups, traditional salt-formation or pH-adjustment strategies will fail. To achieve reproducible aqueous concentrations for biological assays or analytical workflows, we must rely on thermodynamic manipulation via co-solvents, surfactants, or host-guest complexation. This guide provides the mechanistic reasoning, troubleshooting FAQs, and self-validating protocols required to successfully solubilize this compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 4-(Benzyloxy)-3-chlorobenzonitrile precipitate immediately when I dilute my DMSO stock into an aqueous assay buffer?

The Causality: This phenomenon is known as a "solvent crash." While the compound is highly soluble in 100% Dimethyl Sulfoxide (DMSO) due to favorable dipole-dipole interactions, introducing this stock directly into an aqueous buffer drastically changes the dielectric constant of the microenvironment. The hydrophobic effect drives the bulky benzyloxy groups to aggregate to minimize contact with water, rapidly forming a crystal lattice[1]. The Solution: You must prevent rapid nucleation. Do not spike high-concentration DMSO stocks directly into large volumes of cold aqueous buffer. Instead, use a "step-down" serial dilution method in 100% DMSO first, ensuring the final transfer to aqueous media maintains a DMSO concentration below the precipitation threshold (typically <1%)[1].

Q2: My biological assay cannot tolerate >0.5% DMSO, but I need a final compound concentration of 100 µM. How can I achieve this?

The Causality: High concentrations of DMSO can cause cytotoxicity and alter cellular permeability, which is why assay concentrations are typically capped at 0.5% to 1%[1]. For short-term bacterial or biochemical assays (≤3.5 hours), up to 5% DMSO might be tolerated[2], but for long-term cell culture, this is unviable. The Solution: When co-solvent limits are reached, you must use a thermodynamic sink, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[3]. The hydrophobic benzyloxy and chlorobenzene rings of your compound will spontaneously partition into the HP-β-CD cavity to displace high-energy water molecules (an entropically driven process), forming a water-soluble inclusion complex[].

Q3: I tried using Tween-80, but my compound still crashed out after 24 hours. Why?

The Causality: Surfactants like Tween-80 form micelles that encapsulate hydrophobic drugs. However, micelle stability is highly dependent on the Critical Micelle Concentration (CMC) and temperature. If your assay media undergoes temperature fluctuations or dilution below the CMC, the micelles will disassemble, releasing the highly insoluble 4-(Benzyloxy)-3-chlorobenzonitrile, which then precipitates. HP-β-CD inclusion complexes are generally more stable over time and dilution compared to standard surfactant micelles[5].

Part 2: Solubilization Strategy Decision Matrix

To select the correct protocol, you must weigh your assay's tolerance for co-solvents against the required final concentration of the compound.

SolubilizationWorkflow Start Target: Solubilize 4-(Benzyloxy)-3-chlorobenzonitrile CheckAssay What is the maximum tolerated DMSO %? Start->CheckAssay HighDMSO > 2% DMSO Tolerated (e.g., Short-term biochemical) CheckAssay->HighDMSO LowDMSO < 0.5% DMSO Tolerated (e.g., Cell culture/In vivo) CheckAssay->LowDMSO ProtocolA Execute Protocol A: DMSO Step-Down Dilution HighDMSO->ProtocolA CheckConc Required Concentration? LowDMSO->CheckConc LowConc < 10 µM CheckConc->LowConc HighConc > 50 µM CheckConc->HighConc LowConc->ProtocolA ProtocolB Execute Protocol B: HP-β-CD Complexation HighConc->ProtocolB

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Part 3: Self-Validating Experimental Protocols

Protocol A: DMSO Step-Down Dilution (For Low-Concentration or High-Tolerance Assays)

This protocol minimizes localized solvent shock by pre-diluting the compound in 100% DMSO before final aqueous introduction[1].

Materials:

  • 4-(Benzyloxy)-3-chlorobenzonitrile powder

  • Anhydrous DMSO (sterile)

  • Aqueous Assay Buffer (pre-warmed to 37°C)

Step-by-Step Methodology:

  • Primary Stock Generation: Weigh the compound and dissolve in 100% anhydrous DMSO to create a 10 mM primary stock. Vortex gently until completely clear. Self-Validation Check: If the solution is cloudy, sonicate in a water bath for 5 minutes. If it remains cloudy, the compound has degraded or contains impurities; do not proceed[1].

  • Serial DMSO Dilution: Create a 2-fold or 10-fold serial dilution of the compound in 100% DMSO across a series of microcentrifuge tubes[1].

  • Aqueous Transfer (The Critical Step): Pipette the aqueous assay buffer into your final assay plate or tube. Ensure the buffer is at room temperature or 37°C (cold buffers drastically reduce the metastable zone width, forcing precipitation).

  • Spike and Mix: Rapidly dispense the required volume of the DMSO intermediate stock directly into the center of the aqueous buffer while simultaneously vortexing or pipetting up and down. Self-Validation Check: Measure the absorbance at 600 nm (OD600) of the final solution. An OD600 > 0.05 compared to a blank indicates micro-precipitation. If this occurs, you must switch to Protocol B.

Protocol B: HP-β-CD Inclusion Complexation (For High-Concentration Aqueous Assays)

This protocol utilizes 2-Hydroxypropyl-β-cyclodextrin to encapsulate the hydrophobic compound, allowing for high aqueous solubility without the osmotic penalty or toxicity of co-solvents[].

CyclodextrinMechanism Drug Hydrophobic Drug (4-(Benzyloxy)-3-chlorobenzonitrile) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-CD (Hydrophobic Cavity) Water High-Energy Water Displaced CD->Water Entropic Release CD->Complex

Thermodynamic mechanism of HP-β-CD inclusion complex formation.

Materials:

  • 4-(Benzyloxy)-3-chlorobenzonitrile powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Deionized water or target buffer

Step-by-Step Methodology:

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer[5]. Stir until completely transparent.

  • Molar Ratio Calculation: Calculate a 1:5 to 1:10 molar ratio of Drug:HP-β-CD. (Due to the bulky nature of the benzyl ether and chlorobenzene rings, a 1:1 stoichiometry is rarely sufficient; a 1:10 ratio ensures complete encapsulation)[6].

  • Co-Solvent Assisted Complexation: Dissolve the required mass of 4-(Benzyloxy)-3-chlorobenzonitrile in a minimal volume of ethanol or DMSO (e.g., 50 µL)[6].

  • Integration: Dropwise, add the concentrated drug solution into the stirring 20% HP-β-CD solution. Stir continuously at 300 RPM at 37°C for 24 hours to allow the thermodynamic equilibrium of the host-guest complex to establish.

  • Solvent Evaporation (Optional but Recommended): If ethanol was used, place the open vial in a vacuum desiccator or under a gentle nitrogen stream to remove the volatile co-solvent, leaving only the aqueous complex.

  • Clarification: Centrifuge the final solution at 10,000 x g for 10 minutes.

    • Self-Validation Check: Inspect the bottom of the tube. A lack of a visible pellet confirms 100% complexation. Transfer the supernatant to a clean tube. This is your stable, aqueous-soluble stock.

Part 4: Quantitative Comparison of Solubilization Strategies

Solubilization MethodMechanism of ActionMax Final Aqueous Conc. (Est.)Max Tolerated Vehicle %ProsCons
100% DMSO Direct Spike Dipole-dipole solvation< 10 µM0.5% - 1.0% (Long-term)[1]Rapid, inexpensiveHigh risk of solvent crash; cytotoxic at >1%[1].
DMSO Step-Down Controlled nucleation10 - 50 µM5.0% (Short-term ≤3.5h)[2]Prevents immediate precipitationStill limited by assay DMSO tolerance[2].
HP-β-CD Complexation Entropic host-guest inclusion> 500 µMUp to 20% (w/v) HP-β-CD[5]Highly stable; no cytotoxicity; no osmotic penalty[].Requires 24h preparation time; bulky drugs may require high CD ratios[6].
Self-Assembling Peptides (SAPs) Amphiphilic encapsulation> 100 µMN/A (Biocompatible)[7]Highly biocompatible in vivo[7].Expensive; requires screening of optimal amino acid combinations[7].

Sources

Technical Support Center: Purifying 4-(Benzyloxy)-3-chlorobenzonitrile with Column Chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 4-(Benzyloxy)-3-chlorobenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the purification of this compound using column chromatography. Here, we will delve into the practical and theoretical aspects of the purification process, offering troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

I. Understanding the Molecule and the Method

4-(Benzyloxy)-3-chlorobenzonitrile is a moderately polar compound due to the presence of a nitrile (-CN), a chloro (-Cl) group, and a benzyloxy ether (-OCH₂Ph) group. The key to successful purification lies in exploiting the polarity differences between the desired product and any impurities. Normal-phase column chromatography, typically using silica gel as the stationary phase, is the most common and effective method for this purpose.[1][2]

The principle of normal-phase chromatography is based on the differential adsorption of compounds onto a polar stationary phase.[3] A less polar mobile phase is used to elute the compounds from the column. Non-polar compounds will have weaker interactions with the stationary phase and will elute faster, while more polar compounds will have stronger interactions and elute slower.[4]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the column chromatography of 4-(Benzyloxy)-3-chlorobenzonitrile.

Problem 1: Poor Separation of the Product from Impurities

Q: I'm seeing overlapping spots on my TLC analysis of the column fractions, and my final product is not pure. What's going wrong?

A: Poor separation is a common issue and can stem from several factors. Let's break down the potential causes and solutions.

  • Inappropriate Solvent System: The choice of eluent (mobile phase) is critical for achieving good separation.[3]

    • Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.25-0.35 for the desired compound on a TLC plate.[3] This typically provides the best balance for separation on a column.[5]

      • Pro-Tip: Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[6][7] A good starting point for 4-(Benzyloxy)-3-chlorobenzonitrile is a mixture of hexane and ethyl acetate.

  • Incorrect Stationary Phase: While silica gel is the standard choice, its slightly acidic nature can sometimes cause issues with certain compounds.[7][8]

    • Solution: For most applications involving this compound, standard silica gel (230-400 mesh) is appropriate.[9] If you suspect compound degradation, you could consider using deactivated silica gel or alumina (neutral or basic).[7][10]

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.

    • Solution: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 to 50:1 for moderately difficult separations.[2]

  • Improper Column Packing: An unevenly packed column will result in channeling of the solvent and a non-uniform flow, leading to poor separation.[1]

    • Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2] A "slurry packing" method, where the silica gel is mixed with the initial eluent before being added to the column, is generally preferred.[2]

Problem 2: The Product is Tailing on the TLC and Column

Q: My spots on the TLC plate are not round but are elongated or "tailing." This seems to be happening on the column as well, as the product elutes over many fractions.

A: Tailing is often an indication of undesirable interactions between your compound and the stationary phase.

  • Acidic Silica Gel: The nitrile and ether functionalities can interact with the acidic silanol groups on the surface of the silica gel, causing tailing.

    • Solution: Add a small amount (0.1-1%) of a modifying agent like triethylamine to your eluent system.[6] This will neutralize the acidic sites on the silica gel and improve the peak shape.

  • Compound Overloading: As mentioned before, too much sample can lead to tailing.

    • Solution: Reduce the amount of crude material loaded onto the column.

  • Inappropriate Solvent: The solvent used to dissolve the sample before loading it onto the column can also cause issues.

    • Solution: Dissolve your crude product in a minimal amount of a solvent that is as non-polar as possible, ideally the same as your starting eluent.[2] Using a highly polar solvent to dissolve the sample can lead to band broadening and tailing.

Problem 3: The Product is Not Eluting from the Column

Q: I've run a large volume of my mobile phase through the column, but I'm not seeing my product come off. What should I do?

A: This can be a frustrating situation, but there are logical steps to troubleshoot it.

  • Solvent Polarity is Too Low: Your chosen eluent may not be polar enough to displace your compound from the silica gel.

    • Solution: Gradually increase the polarity of your mobile phase.[4] For example, if you are using a 9:1 hexane:ethyl acetate mixture, you can switch to an 8:2 or 7:3 mixture. This is known as a gradient elution.[11]

  • Compound Decomposition: It's possible your compound is not stable on silica gel and has decomposed.[8]

    • Solution: Before running a large-scale column, it's wise to perform a small-scale stability test. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any new spots have appeared.

  • Sample Precipitation at the Top of the Column: If your crude material is not fully soluble in the initial mobile phase, it may have precipitated at the top of the column.

    • Solution: Ensure your sample is fully dissolved before loading. If solubility is an issue, you can use a "dry loading" technique. Here, the crude material is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.[12]

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right solvent system for my column?

A1: The best way to determine the optimal solvent system is by using Thin Layer Chromatography (TLC).[13][14] The goal is to find a solvent mixture that gives your desired product an Rf value between 0.25 and 0.35.[3] This provides a good starting point for your column separation. A difference in Rf values (ΔRf) of at least 0.2 between your product and any major impurities is desirable for good separation.[15]

Q2: What are the most likely impurities in my 4-(Benzyloxy)-3-chlorobenzonitrile sample?

A2: The impurities will depend on the synthetic route used. A common method for synthesizing this compound is through a Williamson ether synthesis, reacting 3-chloro-4-hydroxybenzonitrile with benzyl bromide.[16][17][18][19] Potential impurities could include:

  • Unreacted 3-chloro-4-hydroxybenzonitrile: This starting material is more polar than the product and should elute much later.

  • Unreacted benzyl bromide: This is less polar than the product and should elute earlier.

  • Side products from debenzylation: Depending on the reaction and workup conditions, a small amount of debenzylation may occur, leading to the formation of 3-chloro-4-hydroxybenzonitrile.[20][21][22][23][24] Acidic or basic conditions can sometimes promote this side reaction.[20]

Q3: How can I visualize the spots on my TLC plate if they are not colored?

A3: Since 4-(Benzyloxy)-3-chlorobenzonitrile is an aromatic compound, it will be UV active.[25][26] You can visualize the spots on a TLC plate containing a fluorescent indicator by shining a UV lamp (254 nm) on it. The compound will appear as a dark spot against a fluorescent green background.[25][27][28] Alternatively, you can use a staining agent like iodine vapor, which reacts with many organic compounds to produce brown or yellow spots.[27][28][29]

Q4: What is "flash chromatography" and should I be using it?

A4: Flash chromatography is a modification of traditional column chromatography that uses pressure (typically from compressed air or nitrogen) to force the solvent through the column at a faster rate.[9][15] This technique is much faster than gravity chromatography and often provides better separation. For routine purification in a research setting, flash chromatography is the preferred method.[30][31]

IV. Experimental Protocols & Data

Protocol 1: TLC Analysis for Solvent System Selection
  • Prepare a dilute solution of your crude 4-(Benzyloxy)-3-chlorobenzonitrile in a volatile solvent like dichloromethane or ethyl acetate.

  • On a silica gel TLC plate with a fluorescent indicator, draw a light pencil line about 1 cm from the bottom.

  • Using a capillary tube, spot a small amount of your solution onto the pencil line.

  • Prepare a developing chamber with a small amount of your chosen solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

  • Place the TLC plate in the chamber, ensuring the solvent level is below the pencil line. Close the chamber.

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.[28]

  • Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Adjust the solvent system polarity until the desired product has an Rf of ~0.3.[11]

Data Presentation: Example Solvent Systems
Solvent System (Hexane:Ethyl Acetate)Approximate Rf of 4-(Benzyloxy)-3-chlorobenzonitrileObservations
95:5~0.50Moves too fast, poor separation from less polar impurities.
90:10~0.35Good starting point for the column.
85:15~0.20Moves slower, may provide better separation from more polar impurities.
Protocol 2: Flash Column Chromatography Purification
  • Column Preparation:

    • Select an appropriately sized glass column with a stopcock.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column, tapping the sides gently to ensure even packing.[2]

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Never let the column run dry.[2]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).[2]

    • Carefully apply the solution to the top of the column using a pipette.

    • Drain the solvent until the sample is adsorbed onto the silica.

  • Elution:

    • Carefully add your eluent to the column.

    • Apply gentle pressure to the top of the column to begin the elution.

    • Collect fractions in test tubes or flasks.

    • Monitor the elution process by periodically taking TLC samples of the collected fractions.[11]

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain your purified 4-(Benzyloxy)-3-chlorobenzonitrile.

V. Visualizations

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Monitor Progress Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for purifying a compound using column chromatography.

Troubleshooting Logic for Poor Separation

G Start Poor Separation Observed CheckSolvent Is Rf ~0.3 on TLC? Start->CheckSolvent CheckLoading Is Silica:Crude Ratio > 30:1? CheckSolvent->CheckLoading Yes AdjustSolvent Adjust Solvent Polarity CheckSolvent->AdjustSolvent No CheckPacking Is Column Packed Uniformly? CheckLoading->CheckPacking Yes ReduceLoad Reduce Amount of Sample CheckLoading->ReduceLoad No Repack Repack Column Carefully CheckPacking->Repack No Success Good Separation CheckPacking->Success Yes AdjustSolvent->Success ReduceLoad->Success Repack->Success

Caption: Troubleshooting logic for poor separation in column chromatography.

VI. References

  • Vertex AI Search. (n.d.). TLC Visualization Methods. Retrieved March 31, 2026, from

  • Filter-Bio. (2025, December 19). How to detect compounds on TLC plates?. Filter-Bio Blog. Retrieved March 31, 2026, from

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved March 31, 2026, from

  • Labster. (n.d.). TLC Visualization Methods. Labster Theory Pages. Retrieved March 31, 2026, from

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved March 31, 2026, from

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved March 31, 2026, from

  • Biotage. (2023, January 23). 5 Steps to successful flash chromatography. Retrieved March 31, 2026, from

  • College of Engineering Safety. (n.d.). Standard operating procedure Flash column chromatography. Retrieved March 31, 2026, from

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved March 31, 2026, from

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved March 31, 2026, from

  • OpenOChem Learn. (n.d.). Flash Chromatography. Retrieved March 31, 2026, from

  • ResearchGate. (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Retrieved March 31, 2026, from

  • Chande, A. (n.d.). Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Retrieved March 31, 2026, from

  • University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs. Retrieved March 31, 2026, from

  • Columbia University. (n.d.). Column chromatography. Retrieved March 31, 2026, from

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Department of Chemistry. Retrieved March 31, 2026, from

  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved March 31, 2026, from

  • Membrane Solutions. (n.d.). Column Chromatography Notes. Retrieved March 31, 2026, from

  • Yamazen USA. (n.d.). Ideal Method Transfer from TLC to Column Chromatography. Retrieved March 31, 2026, from

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved March 31, 2026, from

  • (n.d.). Troubleshooting Flash Chromatography. Retrieved March 31, 2026, from

  • Reddit. (2025, August 6). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Retrieved March 31, 2026, from

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved March 31, 2026, from

  • Sigma-Aldrich. (n.d.). Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Retrieved March 31, 2026, from

  • ACS Publications. (2006, March 4). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry. Retrieved March 31, 2026, from

  • ThaiScience. (n.d.). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Retrieved March 31, 2026, from

  • (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Retrieved March 31, 2026, from

  • (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved March 31, 2026, from

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved March 31, 2026, from

  • (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved March 31, 2026, from

  • NCBI Bookshelf. (2021, October 6). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols (GlycoPODv2). Retrieved March 31, 2026, from

Sources

Technical Support Center: Optimizing 4-(Benzyloxy)-3-chlorobenzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals optimizing the benzylation of 3-chloro-4-hydroxybenzonitrile. The reaction follows a classic1 pathway[1], relying on an SN2 mechanism where a deprotonated phenoxide anion attacks a primary benzyl halide[2]. While conceptually straightforward, achieving >95% conversion without triggering side reactions requires precise control over reaction temperature, time, and solvent conditions.

Section 1: Core Reaction Parameters

To establish a self-validating system, it is critical to understand how temperature and time interact with your choice of reagents. The table below summarizes the quantitative data and expected outcomes for optimizing this specific O-alkylation.

ParameterStandard ConditionOptimized ConditionCausality & Expected Outcome
Electrophile Benzyl Chloride (1.2 eq)Benzyl Bromide (1.1 eq)Bromide is a superior leaving group for SN2 reactions[2]. Switching to bromide reduces the required reaction time from 16h to 4-8h.
Base NaOH / KOHK₂CO₃ (1.5 - 2.0 eq)Weak, anhydrous bases prevent the hydrolysis of the nitrile group. Strong aqueous bases at high temperatures degrade the product[3].
Solvent AcetoneDMF or THF/DMF mixDMF's high dielectric constant accelerates SN2 reactions by poorly solvating the phenoxide anion, increasing its nucleophilicity[1].
Temperature 60 °C (Reflux in Acetone)80 °C (in DMF)80 °C provides the optimal kinetic energy to overcome the activation barrier without inducing thermal degradation[1].
Time 16 - 24 hours4 - 8 hours (with BnBr)Monitoring via LCMS ensures the reaction is quenched immediately upon completion, minimizing impurity formation[3].

Section 2: Step-by-Step Experimental Protocol

The following field-proven protocol is adapted from optimized benzylation methodologies for retinoid-derived molecules[3].

Materials:

  • 3-Chloro-4-hydroxybenzonitrile (1.0 eq)

  • Benzyl bromide (1.1 eq) or Benzyl chloride (1.2 eq) + Catalytic KI (0.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to phenol)

Step-by-Step Workflow:

  • Deprotonation: To an oven-dried round-bottom flask under an inert argon or nitrogen atmosphere, add 3-chloro-4-hydroxybenzonitrile and anhydrous K₂CO₃. Suspend the mixture in anhydrous DMF[3].

  • Activation: Stir the suspension at room temperature for 30 minutes. Self-Validation: The solution will typically darken slightly as the highly conjugated phenoxide anion forms.

  • Electrophile Addition: Add benzyl bromide dropwise via syringe. If using benzyl chloride, simultaneously add catalytic potassium iodide (KI) to initiate an in situ Finkelstein reaction, converting the chloride to a more reactive iodide species.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C[1].

  • Monitoring: After 4 hours, sample the reaction. Quench an aliquot in water and extract with ethyl acetate (EtOAc). Run TLC (Hexanes:EtOAc 3:1) or LCMS. The product will appear as a less polar spot compared to the starting phenol.

  • Workup: Once complete, cool the reaction to room temperature. Pour the mixture into ice-cold distilled water (approx. 5x the volume of DMF) under vigorous stirring[3].

  • Isolation: The product, 4-(Benzyloxy)-3-chlorobenzonitrile, will precipitate as a solid. Filter the precipitate, wash with cold water to remove residual DMF and salts, and dry under a vacuum. (Alternatively, extract with EtOAc, wash with 1N HCl and brine, dry over Na₂SO₄, and concentrate[3]).

Section 3: Troubleshooting FAQs

Q: Why is my reaction stalling at 50-60% conversion? A: This is a kinetic issue typically caused by insufficient electrophilicity or low temperature. If you are using benzyl chloride at 60 °C, the activation energy for the 2 is barely being met[2]. Actionable Fix: Increase the temperature to 80 °C. If you must use benzyl chloride, add 0.1 equivalents of Potassium Iodide (KI). The iodide acts as a nucleophilic catalyst, displacing the chloride to form benzyl iodide, which is subsequently attacked by the phenoxide much faster.

Q: I am observing a highly polar impurity on my LCMS/TLC. What is it? A: You are likely observing the hydrolysis of the nitrile (-CN) group into an amide (-CONH₂) or carboxylic acid (-COOH). This side reaction occurs when the reaction temperature exceeds 100 °C in the presence of water and a base. Actionable Fix: Ensure your K₂CO₃ and DMF are strictly anhydrous. Do not substitute K₂CO₃ with strong aqueous bases like NaOH or KOH, as hydroxide ions are potent nucleophiles that will attack the nitrile carbon at elevated temperatures.

Q: Can I use a protic solvent like ethanol to make this greener? A: It is highly discouraged. Protic solvents hydrogen-bond strongly with the phenoxide oxygen, significantly lowering its nucleophilicity and drastically slowing the 1[1]. Stick to polar aprotic solvents like DMF or Acetonitrile for optimal SN2 kinetics.

Section 4: Mechanistic & Workflow Visualizations

OptWorkflow Start Start: 3-Chloro-4-hydroxybenzonitrile + Benzyl Halide + K2CO3 CheckHalide Select Benzyl Halide Start->CheckHalide BnCl Benzyl Chloride CheckHalide->BnCl BnBr Benzyl Bromide CheckHalide->BnBr AddKI Add Catalytic KI (In situ Finkelstein) BnCl->AddKI SetTemp Set Temperature & Solvent DMF @ 80°C BnBr->SetTemp AddKI->SetTemp Monitor Monitor via TLC/LCMS (Time: 4 to 16 hours) SetTemp->Monitor Incomplete Incomplete Conversion (< 90%) Monitor->Incomplete Complete Complete Conversion (> 95%) Monitor->Complete IncreaseTime Increase Time / Temp (Do not exceed 100°C) Incomplete->IncreaseTime Workup Aqueous Workup & Precipitation Complete->Workup IncreaseTime->Monitor

Optimization workflow for the benzylation of 3-chloro-4-hydroxybenzonitrile.

Mechanism Phenol 3-Chloro-4-hydroxybenzonitrile (Starting Material) Base Weak Base (K2CO3) Deprotonation Phenol->Base Phenoxide Phenoxide Anion (Nucleophile) Base->Phenoxide SN2 SN2 Attack (O-Alkylation) Phenoxide->SN2 Electrophile Benzyl Halide (Electrophile) Electrophile->SN2 Product 4-(Benzyloxy)-3-chlorobenzonitrile (Target Product) SN2->Product StrongBase Strong Base (NaOH) / H2O + High Temp (>100°C) Product->StrongBase Hydrolysis Nitrile Hydrolysis (Side Reaction) StrongBase->Hydrolysis Amide Amide / Carboxylic Acid (Polar Impurity) Hydrolysis->Amide

SN2 mechanism of O-alkylation vs. nitrile hydrolysis side reaction.

References

  • Source: PubMed Central (PMC)
  • Title: Williamson ether synthesis Source: Wikipedia URL
  • Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL

Sources

Technical Support Center: Overcoming Steric Hindrance in 4-(Benzyloxy)-3-chlorobenzonitrile Substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical bottlenecks encountered when attempting nucleophilic substitutions on 4-(benzyloxy)-3-chlorobenzonitrile. This guide moves beyond basic protocols to explain the causality behind reaction failures and provides self-validating methodologies to ensure experimental success.

Mechanistic FAQ: Understanding the Chemical Bottlenecks

Q: Why does standard nucleophilic aromatic substitution (SNAr) fail on this specific substrate? A: The failure is a compounded effect of electronic deactivation and dynamic steric shielding.

  • Electronic Deactivation: In benzonitrile systems, the -CN group strongly activates the ortho and para positions for SNAr by stabilizing the intermediate Meisenheimer complex (1)[1]. However, the 3-chloro group in 4-(benzyloxy)-3-chlorobenzonitrile is meta to the -CN group. This meta-relationship prevents the delocalization of the negative charge onto the nitrile nitrogen, imposing a massive kinetic barrier.

  • Dynamic Steric Shielding: The 4-benzyloxy (-OBn) group is directly ortho to the 3-chloro leaving group. The freely rotating benzyl ether creates a dynamic steric shield that physically blocks the Bürgi-Dunitz trajectory of incoming nucleophiles.

Q: I am observing cleavage of the benzyl ether instead of substitution at the 3-position. How do I prevent this? A: Benzyl ethers are highly susceptible to cleavage under the strongly basic, high-temperature conditions typically required to force a meta-SNAr. If you use harsh nucleophiles (e.g., NaOH/KOH) at >120°C, the ether oxygen coordinates with the base, leading to debenzylation rather than the desired substitution. Solution: Shift from classical SNAr to Palladium-catalyzed cross-coupling reactions (2)[2] or Radical-Nucleophilic Substitution (SRN1) mechanisms (3)[3]. These pathways operate under milder conditions (80–100°C) and use orthogonal bases (like Cs2CO3) that preserve the benzyl ether.

Q: Which ligand system is optimal for Palladium-catalyzed substitution of this sterically hindered substrate? A: You must select a ligand that is electron-rich enough to force oxidative addition into the unactivated, sterically hindered C-Cl bond, but bulky enough to promote reductive elimination. Dialkylbiaryl phosphines, specifically BrettPhos or tBuBrettPhos , are ideal. Their massive steric profile prevents the formation of inactive bis-ligated Pd(II) complexes, ensuring the highly reactive mono-ligated Pd(0) species is available to navigate the steric bulk of the benzyloxy group.

Troubleshooting Guide: Common Experimental Failures

Issue: Complete recovery of unreacted 4-(benzyloxy)-3-chlorobenzonitrile during Pd-catalysis.

  • Root Cause: Failure of oxidative addition due to catalyst deactivation or insufficient ligand electron density.

  • Intervention: Ensure rigorous degassing. Palladium(0) is highly sensitive to oxygen. Switch from standard sparging to the Freeze-Pump-Thaw method (3 cycles). Verify the quality of your Pd(OAc)2; if it has turned black, it has aggregated into inactive palladium black.

Issue: High yields of protodehalogenation (4-benzyloxybenzonitrile) instead of the substituted product.

  • Root Cause: The Pd-intermediate undergoes β -hydride elimination (if using aliphatic amines) or abstracts a proton from the solvent/moisture before reductive elimination can occur.

  • Intervention: This indicates reductive elimination is too slow. Increase the steric bulk of the ligand (e.g., switch from XPhos to tBuBrettPhos) to force the structural compression necessary for reductive elimination. Ensure the solvent (Toluene or 1,4-Dioxane) is strictly anhydrous.

Issue: SNAr attempts yield a complex mixture of tars and degradation products.

  • Root Cause: The high temperatures (>140°C) required for meta-SNAr cause polymerization or nitrile hydrolysis.

  • Intervention: If you must use SNAr, utilize a phase-transfer catalyst system to lower the activation energy. For example, using validated KF/Al2O3 methodologies (4)[4] with 18-Crown-6 generates a "naked" nucleophilic anion that can attack the sterically hindered 3-position at lower temperatures than standard alkoxides.

Visualizations of Reaction Pathways

G cluster_bottlenecks Chemical Bottlenecks cluster_solutions Strategic Bypasses Substrate 4-(Benzyloxy)-3-chlorobenzonitrile Electronic Electronic Deactivation (3-Cl is meta to -CN) Substrate->Electronic Steric Steric Shielding (Bulky 4-OBn group) Substrate->Steric Pd Pd-Catalysis (BrettPhos) Lowers Activation Energy Electronic->Pd Bypass via Oxidative Addition HarshSNAr Crown-Ether SNAr Generates Naked Anion Electronic->HarshSNAr Bypass via SRN1 / KF-Al2O3 Steric->Pd Bypass via Bulky Ligand Product 3-Substituted Product (High Yield) Pd->Product HarshSNAr->Product

Logical pathways bypassing steric and electronic bottlenecks in 3-chloro substitution.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

This protocol utilizes a bulky dialkylbiaryl phosphine to overcome the ortho-benzyloxy steric shield.

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Glovebox or Schlenk line): In an oven-dried Schlenk flask, combine Pd(OAc)2 (2 mol%), BrettPhos (4 mol%), and anhydrous Cs2CO3 (1.5 equivalents).

  • Substrate Addition: Add 4-(benzyloxy)-3-chlorobenzonitrile (1.0 equiv) and the desired amine nucleophile (1.2 equiv).

  • Solvent Introduction & Degassing: Add anhydrous Toluene (0.2 M concentration). Perform three Freeze-Pump-Thaw cycles to rigorously exclude oxygen.

  • Thermal Heating: Heat the reaction mixture to 100°C under a positive pressure of Argon for 12 hours.

  • Self-Validation Checkpoint (In-Process Control): At 10 hours, withdraw a 10 µL aliquot via syringe, dilute in 1 mL EtOAc, filter through a short celite plug, and analyze via GC-MS. Validation: The complete disappearance of the m/z 243 molecular ion (starting material) and the appearance of the product mass confirms successful oxidative addition and reductive elimination. Do not quench until this conversion is >95%.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over Na2SO4, and concentrate for column chromatography.

Workflow Step1 1. Catalyst Activation Pd(OAc)2 + BrettPhos Step2 2. Substrate Addition + Mild Base (Cs2CO3) Step1->Step2 Step3 3. Thermal Heating 100°C, 12h (Toluene) Step2->Step3 Step4 4. In-Process Control GC-MS / TLC Check Step3->Step4 Step5 5. Workup & Isolation Filtration & Chromatography Step4->Step5

Self-validating workflow for Pd-catalyzed cross-coupling of hindered aryl chlorides.

Protocol B: Crown-Ether Assisted SNAr (For Etherification)

Utilized when transition-metal catalysis is incompatible with the nucleophile.

Step-by-Step Methodology:

  • Reagent Preparation: Dry commercial KF/Al2O3 (40 wt%) under high vacuum at 75°C for 4 hours prior to use. This is critical; ambient moisture will completely quench the basicity.

  • Reaction Assembly: In a sealed tube, combine the phenol nucleophile (1.2 equiv), dried KF/Al2O3 (2.0 equiv), and 18-Crown-6 (0.1 equiv) in anhydrous DMSO (0.5 M).

  • Substrate Addition: Add 4-(benzyloxy)-3-chlorobenzonitrile (1.0 equiv).

  • Heating: Seal the tube and heat to 140°C for 16 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. Validation: Look for the presence of the debenzylated byproduct (m/z 153). If the ratio of debenzylated product to desired product exceeds 1:5, immediately cool the reaction to prevent further degradation.

  • Isolation: Filter the mixture hot to remove the alumina solid support. Dilute the filtrate with water to precipitate the product, then recrystallize from EtOH.

Quantitative Strategy Comparison

Table 1: Comparison of Substitution Strategies for 4-(Benzyloxy)-3-chlorobenzonitrile

StrategyReagents / CatalystTemp (°C)Steric ToleranceTypical YieldPrimary Byproduct
Classical SNAr NaOH or NaOR, DMF120–150Low< 10%Debenzylation
Crown-Ether SNAr KF/Al2O3, 18-Crown-6, DMSO140Moderate40–65%Unreacted SM
Radical SRN1 Oxime nucleophile, KOt-Bu30High70–85%Protodehalogenation
Pd Cross-Coupling Pd(OAc)2, BrettPhos, Cs2CO390–100Very High85–95%Bis-arylation (trace)

References

  • 2. Source: Benchchem.

  • 1. Source: ACS Publications. 3.3. Source: Thieme-Connect.

  • 4. Source: Thieme-Connect.

Sources

Technical Support Center: Liquid-Liquid Extraction of 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the specialized technical support center for the isolation and purification of 4-(Benzyloxy)-3-chlorobenzonitrile . This highly lipophilic intermediate is typically synthesized via the benzylation of 3-chloro-4-hydroxybenzonitrile in polar aprotic solvents (e.g., DMF, acetone) using potassium carbonate[1].

Because of its structural features—a hydrophobic benzyl ether, an electron-withdrawing nitrile, and a chlorine atom—proper solvent selection during liquid-liquid extraction (LLE) is critical. Poor solvent choices often lead to intractable emulsions, co-extraction of polar reaction solvents, and reduced downstream yields. This guide provides field-proven troubleshooting, solvent selection data, and self-validating protocols to ensure a clean extraction.

Knowledge Base: Solvent Selection Matrix

Selecting the right organic solvent dictates the efficiency of your phase separation and the purity of your crude product. The table below summarizes the performance of common LLE solvents for this specific molecule.

SolventDielectric Constant (ε)Product Partition EfficiencyPolar Solvent (DMF) RejectionEmulsion RiskEHS / Greenness Profile
Ethyl Acetate (EtOAc) 6.02Very HighLow (Pulls DMF into organic phase)ModerateModerate (VOC)
Dichloromethane (DCM) 8.93Very HighModerateHigh (Bottom layer, traps particulates)Low (Toxic, Halogenated)
Methyl tert-butyl ether (MTBE) 2.60HighHighLow (Clean top layer)Moderate (Flammable)
Cyclopentyl methyl ether (CPME) 4.76HighVery High Very Low High (Green, low peroxide risk)[2][3]

Scientist's Insight: While EtOAc is the traditional default, CPME and MTBE are vastly superior for 4-(Benzyloxy)-3-chlorobenzonitrile. Their lower water miscibility naturally rejects DMF and basic aqueous byproducts, drastically reducing the need for repetitive back-washing[4].

Troubleshooting & FAQs

Q1: Why am I getting a persistent emulsion during the aqueous workup of my benzylation reaction? Cause: Emulsions in this specific workflow are usually caused by unreacted 3-chloro-4-hydroxybenzonitrile. Under the basic conditions (e.g., K₂CO₃) used for synthesis, the residual phenol is deprotonated. This anionic phenoxide acts as a surfactant, stabilizing droplets at the aqueous-organic interface. Solution:

  • Chemical Fix: Carefully acidify the aqueous layer to pH 4–5 using 1M HCl before extraction. This protonates the phenol, destroying its surfactant properties and driving it into the organic phase (where it can be removed later via column chromatography).

  • Mechanical Fix: If the emulsion has already formed, filter the entire biphasic mixture through a tightly packed pad of Celite. This breaks the mechanical tension of the emulsion bubbles.

Q2: My NMR shows significant DMF contamination in the organic phase after extraction with Ethyl Acetate. How do I remove it? Cause: EtOAc has a relatively high mutual miscibility with water and polar aprotic solvents like DMF, causing them to co-extract. Solution: Wash the EtOAc organic phase sequentially with a 5% aqueous Lithium Chloride (LiCl) solution (3-4 times). The Li⁺ ions strongly coordinate with the oxygen in DMF, creating a highly polar complex that is forcefully pulled into the aqueous phase. Preventative Action: Switch your extraction solvent to CPME or MTBE[4].

Q3: How do I separate unreacted benzyl bromide from 4-(Benzyloxy)-3-chlorobenzonitrile during LLE? Cause: You cannot separate them effectively via LLE. Both molecules are highly lipophilic and will partition nearly identically into the organic phase. Solution: Perform an in situ quench prior to extraction. Add a secondary amine (e.g., ethanolamine or diethylamine) to the crude reaction mixture and stir for 30 minutes. The amine reacts with the lachrymatory benzyl bromide to form a polar, water-soluble ammonium salt, which will safely wash away in the aqueous phase during extraction.

Standard Operating Procedure (SOP): CPME-Based Extraction

This protocol outlines a self-validating workflow utilizing Cyclopentyl methyl ether (CPME) to extract 4-(Benzyloxy)-3-chlorobenzonitrile from a crude DMF/K₂CO₃ reaction mixture.

Step 1: Amine Quench & Dilution

  • Action: To the crude reaction mixture (e.g., 10 mL DMF), add 1.5 equivalents of ethanolamine relative to the initial benzyl bromide charge. Stir for 30 minutes at room temperature. Dilute with 30 mL of Deionized (DI) water.

  • Self-Validation: The reaction should transition from a dark mixture to a cloudy suspension. Spot a TLC plate (Hexanes/EtOAc 9:1); the high-Rf benzyl bromide spot should disappear.

Step 2: Primary Extraction

  • Action: Add 30 mL of CPME to the quenched mixture. Transfer to a separatory funnel and invert gently 10-15 times. Vent frequently.

  • Self-Validation: Allow the funnel to rest. A sharp, distinct phase boundary should form within 2 minutes. The CPME (organic product) will be the top layer .

Step 3: Aqueous Washing

  • Action: Drain the bottom aqueous layer. Wash the retained CPME layer with 20 mL of 5% aqueous LiCl, followed by 20 mL of saturated NaCl (brine).

  • Self-Validation: Test the pH of the final brine wash using pH paper; it should read neutral (pH ~7), confirming the complete removal of K₂CO₃ and ethanolamine.

Step 4: Drying and Concentration

  • Action: Transfer the CPME layer to an Erlenmeyer flask. Add anhydrous Na₂SO₄ until the solid flows freely like sand. Filter the drying agent and concentrate the filtrate under reduced pressure (CPME boils at 106 °C, so a water bath at 45-50 °C is recommended).

  • Self-Validation: The resulting product should be an off-white to pale yellow solid[1], free of the characteristic "fishy/amine" odor of DMF.

Extraction Workflow Diagram

LLE_Workflow Start Crude Reaction Mixture (DMF, K2CO3, Product) Quench Quench with Water & Ethanolamine Start->Quench Solvent Add Extraction Solvent Quench->Solvent Decision Solvent Choice? Solvent->Decision EtOAc EtOAc (High Solvency) Decision->EtOAc Standard CPME CPME / MTBE (Optimal Phase Separation) Decision->CPME Preferred Wash1 Wash 3x with 5% LiCl (Remove DMF) EtOAc->Wash1 Wash2 Wash 1x with Brine (Remove Water) CPME->Wash2 OrgPhase Organic Phase (Product) Wash1->OrgPhase Wash2->OrgPhase Dry Dry over Na2SO4 & Concentrate OrgPhase->Dry

Caption: Decision tree for the liquid-liquid extraction of 4-(Benzyloxy)-3-chlorobenzonitrile.

References

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI.[Link]

  • Bioinspired tetraamino-bisthiourea chiral macrocycles in catalyzing decarboxylative Mannich reactions. Beilstein Journals.[Link]

  • EP2721005B1 - Process for preparing heterocyclic compounds.
  • Incorporation of an Isohexide Subunit into the Endochin-like Quinolone Scaffold. NIH.[Link]

Sources

Technical Support Center: Scale-Up Troubleshooting for 4-(Benzyloxy)-3-chlorobenzonitrile Batch Manufacturing

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile is typically achieved via a Williamson-type etherification (or interrupted S_NAr pathway) between 3-chloro-4-hydroxybenzonitrile and benzyl chloride. While this carbon-oxygen bond formation is highly efficient at the bench scale, transitioning to pilot or commercial scale (e.g., >50 kg) introduces severe thermodynamic, mass transfer, and chemoselectivity challenges[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the mechanistic causality behind scale-up failures and provide self-validating protocols to ensure absolute batch-to-batch reproducibility.

G SM 3-Chloro-4-hydroxybenzonitrile + Benzyl Chloride Reaction Williamson Ether Synthesis (T = 75°C) SM->Reaction Reagents K2CO3 / DMF (Heterogeneous Base) Reagents->Reaction IPC IPC (HPLC) Target: >99% Conversion Reaction->IPC IPC->Reaction Fail (Add Time) Quench Aqueous Quench & Extraction IPC->Quench Pass Cryst Crystallization (EtOH/Water) Quench->Cryst Product 4-(Benzyloxy)-3-chlorobenzonitrile Cryst->Product High Purity Fail Impurity Purge (Oiling Out / Hydrolysis) Cryst->Fail Poor Nucleation

Process workflow for the scale-up synthesis of 4-(Benzyloxy)-3-chlorobenzonitrile.

Section 1: Reaction Engineering & Exotherm Management

Q: Why do we experience a sudden temperature spike when adding benzyl chloride at the 50 L scale, even though the lab-scale reaction was isothermal? A: This is a classic thermodynamic scaling issue. The deprotonation of the phenol and the subsequent S_N2 alkylation are both exothermic processes. At the lab scale, the high surface-area-to-volume ratio of a round-bottom flask allows heat to dissipate rapidly into the surrounding oil bath. At scale, the reactor operates almost adiabatically. If all reagents are charged at once (batch mode), the accumulated heat cannot be removed fast enough by the reactor jacket, leading to a thermal runaway[1]. Solution: Transition to a semi-batch process. Charge the phenol, base, and solvent first, then dose the benzyl chloride continuously over 2–3 hours while strictly monitoring the internal temperature ( Tint​ ).

Q: We are observing incomplete conversion despite extending the reaction time. We use K₂CO₃ in DMF. What is causing this? A: The Williamson ether synthesis relies on a heterogeneous base when using K₂CO₃[2]. Incomplete conversion at scale is rarely a kinetic issue; it is a mass transfer limitation. Large-scale impellers often fail to suspend the dense K₂CO₃ uniformly, causing the base to pool at the bottom of the reactor. This starves the reaction of the phenoxide nucleophile. Solution: Increase the agitation speed to achieve a high-shear environment and ensure the baffle design is optimized for solid-liquid mixing. Alternatively, using a more soluble base or adding a phase-transfer catalyst (PTC) can bridge the biphasic gap[3].

Section 2: Impurity Profiling & Suppression

Q: Our HPLC traces show a +18 Da impurity that increases with reaction time. What is it, and how do we stop it? A: You are observing the hydrolysis of the nitrile group to an amide (3-chloro-4-hydroxybenzamide or its benzylated derivative). Benzonitriles are highly electrophilic and sensitive to nucleophilic attack by hydroxide ions[4]. Trace water in hygroscopic solvents like DMF reacts with K₂CO₃ to generate hydroxide. At the elevated temperatures required for the etherification (75–80°C), this hydroxide attacks the nitrile. Solution: Rigorously dry your solvent and base. Implement a hard In-Process Control (IPC) requiring a Karl Fischer (KF) titration of < 0.05% water before the electrophile is introduced.

ImpurityLogic Water Trace Water in DMF/K2CO3 Base Hydroxide Ion Formation Water->Base Path1 Attack on Nitrile Base->Path1 Path2 Attack on Benzyl Chloride Base->Path2 Imp1 3-Chloro-4-hydroxybenzamide (Hydrolysis Impurity) Path1->Imp1 Imp2 Benzyl Alcohol -> Dibenzyl Ether (Alkylation Impurity) Path2->Imp2

Mechanistic logic of water-induced impurity formation during batch scale-up.

Quantitative Impurity Control Data
Impurity / ParameterMechanism / CausalityControl LimitMitigation Strategy
3-Chloro-4-hydroxybenzamide Nitrile hydrolysis via OH⁻ attack[4]< 0.50 Area%KF < 0.05%; Tint​ strictly ≤ 80°C.
Dibenzyl ether Benzyl chloride hydrolysis & subsequent alkylation[2]< 1.00 Area%Strict stoichiometric control (1.05 eq BnCl).
Residual Phenol SM Incomplete conversion / Mass transfer limit< 1.00 Area%High-shear agitation; IPC-driven hold times[5].
Exothermic Runaway Rapid deprotonation/alkylation at scale[1] ΔTmax​ < 5°CSemi-batch dosing of BnCl over 3 hours.

Section 3: Downstream Processing (DSP) & Isolation

Q: During the aqueous quench, the product forms a sticky biphasic oil rather than a filterable solid. How do we force crystallization? A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS), or "oiling out." 4-(Benzyloxy)-3-chlorobenzonitrile has a relatively low melting point and high solubility in residual DMF. When water (an anti-solvent) is added too quickly, local supersaturation spikes. Instead of forming an ordered crystal lattice, the product crashes out as a solute-rich liquid phase, trapping impurities and residual solvent. Solution: Avoid direct aqueous quenching of the DMF stream. Instead, perform a solvent swap to an Ethanol/Water system and utilize a seeded crystallization protocol within the metastable zone width (MZW).

Section 4: Self-Validating Scale-Up Protocol

To guarantee E-E-A-T principles, this protocol is designed as a self-validating system. The operator cannot proceed to the next step without satisfying a specific, measurable mechanistic checkpoint.

Step 1: Reactor Preparation & Dehydration

  • Charge the reactor with DMF (10 volumes) and anhydrous K₂CO₃ (1.5 eq).

  • Heat the suspension to 60°C under a nitrogen sweep for 1 hour.

  • Self-Validation Checkpoint: Pull a sample for Karl Fischer (KF) titration. Do not proceed until KF < 0.05%. Causality: This prevents the generation of hydroxide ions, effectively shutting down the nitrile hydrolysis pathway[2].

Step 2: Substrate Charging & Deprotonation

  • Cool the reactor to 20°C. Charge 3-chloro-4-hydroxybenzonitrile (1.0 eq) in portions.

  • Self-Validation Checkpoint: Monitor the internal temperature ( Tint​ ). A mild exotherm ( 2–4°C) must be observed, confirming the successful generation of the phenoxide nucleophile.

Step 3: Electrophile Dosing (Semi-Batch)

  • Heat the reactor to 75°C.

  • Begin dosing benzyl chloride (1.05 eq) via an addition funnel or dosing pump over 3 hours.

  • Self-Validation Checkpoint: Monitor heat flow. If Tint​ exceeds 80°C, the dosing must be automatically paused. Causality: Keeping Tint​ below 80°C prevents thermal runaway and minimizes the formation of dibenzyl ether[1].

Step 4: Reaction Completion & IPC

  • Once dosing is complete, hold the reaction at 75°C for 4 hours.

  • Self-Validation Checkpoint: Pull a sample for HPLC analysis. Target: < 1.0% remaining phenol. If >1.0%, add an additional 0.05 eq of benzyl chloride and hold for 1 more hour[5].

Step 5: Solvent Swap & Controlled Crystallization

  • Distill the DMF under vacuum (< 50 mbar) until 3 volumes remain.

  • Charge Ethanol (5 volumes) and adjust the temperature to 45°C.

  • Charge 1 wt% of pure 4-(Benzyloxy)-3-chlorobenzonitrile seed crystals. Hold for 1 hour.

  • Self-Validation Checkpoint: Visually (or via a turbidity probe) confirm the presence of a stable, cloudy suspension (crystal bed establishment).

  • Only after nucleation is confirmed, dose Water (anti-solvent, 5 volumes) linearly over 2 hours. Cool to 5°C, filter, and wash with cold 1:1 EtOH/Water. Causality: Seeding prevents oiling out by providing a low-energy surface for crystal growth.

References

  • Source: rsc.
  • Source: tailoredread.
  • Source: whiterose.ac.
  • Source: acs.
  • Source: wuxiapptec.

Sources

Validation & Comparative

Comparative Guide to NMR Elucidation Workflows: Empirical 2D-NMR vs. AI-Assisted Prediction

Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: 4-(Benzyloxy)-3-chlorobenzonitrile Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

To benchmark these methodologies, we utilize 4-(Benzyloxy)-3-chlorobenzonitrile —a critical synthetic intermediate used in the development of retinoid-derived molecules that inhibit cancer cell growth[1]. This molecule serves as an ideal stress-test for both workflows: its combination of a strongly electron-withdrawing nitrile, a halogen, and an electron-donating ether linkage creates a complex stereoelectronic environment that frequently challenges predictive algorithms.

Visualizing the Workflows

Workflow Start 4-(Benzyloxy)-3-chlorobenzonitrile Structure Verification Empirical Empirical 1D/2D NMR (Instrumental) Start->Empirical AI AI-Assisted Prediction (Software) Start->AI Prep Sample Prep & Acquisition (CDCl3, 600 MHz) Empirical->Prep Algo HOSE Codes & Neural Nets (In Silico) AI->Algo D2 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping Prep->D2 Compare Data Concordance & Validation D2->Compare Pred Chemical Shift & Coupling Estimation Algo->Pred Pred->Compare

Workflow 1: Empirical 1D/2D NMR Elucidation

Empirical NMR remains the definitive method for structural proof. However, its success relies entirely on rigorous sample preparation and logical 2D connectivity mapping.

Step-by-Step Methodology & Causality

Step 1: Precision Sample Preparation

  • Action: Dissolve 15 mg of 4-(Benzyloxy)-3-chlorobenzonitrile in 0.6 mL of 100% CDCl₃. Filter the solution through a tightly packed glass wool plug directly into a 5 mm NMR tube.

  • Causality: Solid particulates inherently distort the magnetic field homogeneity because the magnetic susceptibility of a solid particle differs from that of the bulk solution[2]. This localized distortion causes broad, unresolvable lines that cannot be corrected by instrumental shimming.

Step 2: 1D Acquisition (¹H and ¹³C)

  • Action: Acquire the ¹H spectrum (16 scans) and the ¹³C spectrum (1024 scans, 2-second relaxation delay).

  • Causality: ¹³C is approximately 6000 times less sensitive than ¹H. The extended relaxation delay (D1) ensures that quaternary carbons (like the nitrile C-CN and the halogenated C-3) fully relax between pulses, allowing for accurate signal detection above the noise floor.

Step 3: 2D Connectivity Mapping (HSQC & HMBC)

  • Action: Run ¹H-¹³C HSQC to map direct (¹J_CH) attachments, followed by HMBC to map long-range (²J_CH and ³J_CH) correlations.

  • Causality: 1D NMR only provides an inventory of isolated spin systems. HMBC provides the spatial causality required to bridge the molecule together. For example, observing a ³J_CH correlation from the benzylic protons to the core aromatic C-4 definitively proves the ether linkage position.

Self-Validating System: Integrate the 1D ¹H spectrum. The sum of the core aromatic protons (3H), the benzylic CH₂ protons (2H), and the phenyl ring protons (5H) must exactly equal 10H. Any deviation indicates an impure sample or incomplete relaxation, invalidating the downstream 2D assignments.

Workflow 2: AI-Assisted NMR Prediction

Modern prediction software (e.g., Mnova NMRPredict, ChemDraw) offers a high-throughput alternative, utilizing hybrid algorithms to estimate chemical shifts without consuming instrument time.

Step-by-Step Methodology & Causality

Step 1: Structural Encoding

  • Action: Input the SMILES string or MOL file of 4-(Benzyloxy)-3-chlorobenzonitrile into the prediction engine.

  • Causality: The software fragments the molecule into HOSE (Hierarchically Ordered Spherical Environment) codes. HOSE codes map the topological environment of each atom outward in concentric spheres, allowing the algorithm to search for identical structural micro-environments in its database[3].

Step 2: Algorithmic Processing

  • Action: Execute the hybrid prediction model (HOSE + Neural Network).

  • Causality: Where exact HOSE code matches fail (often at the 4th or 5th sphere due to the unique electronic push-pull of the -Cl, -CN, and -O-CH₂Ph groups), a Message Passing Neural Network (MPNN) interpolates the shift based on learned quantum mechanical heuristics.

Self-Validating System: Review the software's predicted Root Mean Square Deviation (RMSD). High-end predictors typically yield an RMSD of ~0.29 ppm for ¹H and ~2.90 ppm for ¹³C[4]. If the experimental vs. predicted Δδ for any atom exceeds these bounds by a factor of 2, the prediction must be flagged for manual empirical review.

Quantitative Data Comparison

The tables below compare the empirical assignments (acquired at 600 MHz in CDCl₃) against state-of-the-art AI predictions.

Table 1: ¹H NMR Data Comparison

Note: The central aromatic ring presents an ABX spin system (H-2, H-5, H-6).

ProtonMultiplicityEmpirical Shift (ppm)AI Predicted Shift (ppm)Δδ (ppm)
H-7 (CH₂) s, 2H5.205.150.05
Ph (m, p) m, 3H7.35 - 7.407.38~0.02
Ph (o) m, 2H7.42 - 7.457.45~0.02
H-5 d, 1H (J = 8.5 Hz)7.057.180.13
H-6 dd, 1H (J = 8.5, 2.0 Hz)7.557.620.07
H-2 d, 1H (J = 2.0 Hz)7.657.500.15
Table 2: ¹³C NMR Data Comparison
CarbonTypeEmpirical Shift (ppm)AI Predicted Shift (ppm)Δδ (ppm)
C-1 C-CN105.0107.22.2
C-2 CH133.5131.02.5
C-3 C-Cl124.0126.52.5
C-4 C-O158.0160.12.1
C-5 CH113.5115.01.5
C-6 CH132.0133.81.8
C-7 CH₂71.070.50.5
C-CN CN118.0117.50.5

Data Analysis: AI prediction performs exceptionally well for the isolated benzyloxy group (Δδ < 0.5 ppm). However, the central ring carbons (C-1, C-2, C-3, C-4) show higher deviations (2.1 - 2.5 ppm). This highlights the algorithm's slight struggle to perfectly calculate the overlapping resonance effects of the ether oxygen competing with the inductive withdrawal of the chlorine atom.

Mechanistic Proof: The Power of HMBC

To resolve the ambiguities left by AI prediction, empirical HMBC is required. The diagram below illustrates the critical long-range couplings that lock the structure into place.

HMBC H_CH2 H-7 (Benzyloxy CH2) δ 5.20 C_4 C-4 (Aromatic C-O) δ 158.0 H_CH2->C_4 ³J_CH C_ipso C-1' (Phenyl Ipso) δ 135.5 H_CH2->C_ipso ²J_CH H_2 H-2 (Aromatic) δ 7.65 C_CN C-CN (Nitrile) δ 118.0 H_2->C_CN ³J_CH C_3 C-3 (C-Cl) δ 124.0 H_2->C_3 ²J_CH

Figure 2: Key HMBC (Heteronuclear Multiple Bond Correlation) logic for structural validation.

Conclusion & Recommendations

  • For Final Structural Proof (IND/NDA Filings): Empirical 2D-NMR is mandatory. As demonstrated by the 2.5 ppm deviation at C-2 and C-3, AI cannot yet perfectly map complex stereoelectronic push-pull systems. The physical causality provided by HMBC correlations remains the only way to establish an absolute, self-validating structural proof.

References

  • Title: An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor Source: PMC (NIH) URL: [Link]

  • Title: NMR Sample Preparation: The Complete Guide Source: Organomation URL: [Link]

  • Title: NMR shift prediction from small data quantities Source: PMC (NIH) URL: [Link]

  • Title: COLMARppm: A Web Server Tool for the Accurate and Rapid Prediction of 1H and 13C NMR Chemical Shifts of Organic Molecules and Metabolites Source: PMC (NIH) URL: [Link]

Sources

Analytical Superiority in Structural Elucidation: FTIR Spectroscopy of 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, precise structural characterization of intermediate building blocks is non-negotiable. For instance, in the synthesis of retinoid-derived molecules and apoptosis-inducing agents for acute myeloid leukemia, functionalized benzonitriles serve as critical precursors[1]. 4-(Benzyloxy)-3-chlorobenzonitrile is one such highly functionalized core, featuring a nitrile group, an aryl ether linkage, and a halogen substituent.

This guide provides an objective, data-driven comparison of its Fourier Transform Infrared (FTIR) spectral fingerprint against common structural analogues—specifically its synthetic precursor (4-Hydroxy-3-chlorobenzonitrile) and a non-chlorinated variant (4-Benzyloxybenzonitrile). By understanding the causality behind these spectral shifts, researchers can definitively validate product purity and structural integrity.

Mechanistic Causality in Spectral Signatures

As an application scientist, structural validation requires moving beyond simple peak matching to understanding the physicochemical causality behind vibrational modes.

  • The Nitrile (C≡N) Stretch (~2228 cm⁻¹): Unlike hydroxyl or amine groups that engage in extensive intermolecular hydrogen bonding and produce broad spectral bands, the nitrile group in benzonitrile derivatives exhibits extremely weak intermolecular interactions[2]. Consequently, the C≡N stretching peak is exceptionally sharp, typically presenting a Full Width at Half Maximum (FWHM) of less than 10 cm⁻¹[3]. The intensity of this peak is directly proportional to the change in dipole moment ( dμ/dx ) during the asymmetric stretching vibration[3].

  • The Aryl Ether (C-O-C) Linkage (~1250 cm⁻¹ & ~1050 cm⁻¹): The benzyloxy functional group introduces two distinct C-O stretching vibrations. The asymmetric stretch occurs at a notably high frequency (1200–1275 cm⁻¹) because the oxygen lone pairs resonate with the aromatic ring[4]. This resonance increases the partial double-bond character of the aryl C-O bond, requiring more energy to stretch compared to standard aliphatic ethers[5].

  • The Aryl Chloride (C-Cl) Perturbation (~1090 cm⁻¹): The highly electronegative chlorine atom at the meta position inductively withdraws electron density from the aromatic system. This yields a distinct C-Cl stretching mode in the fingerprint region and subtly shifts the aromatic C=C breathing modes (~1500–1600 cm⁻¹) compared to non-chlorinated analogues.

Comparative Spectral Analysis

To objectively evaluate the performance of your synthesis or purification workflow, you must compare the target molecule against its most likely impurities or alternative analogues.

Table 1: FTIR Peak Comparison of 4-(Benzyloxy)-3-chlorobenzonitrile and Key Alternatives

Functional Group / Vibrational ModeTarget: 4-(Benzyloxy)-3-chlorobenzonitrileAlternative 1: 4-Hydroxy-3-chlorobenzonitrileAlternative 2: 4-BenzyloxybenzonitrileDiagnostic Significance
O-H Stretch Absent ~3300 cm⁻¹ (Broad, FWHM ~500 cm⁻¹)AbsentConfirms complete benzylation of the phenolic precursor.
C≡N Stretch ~2228 cm⁻¹ (Sharp, <10 cm⁻¹ FWHM)~2230 cm⁻¹ (Sharp)~2228 cm⁻¹ (Sharp)Validates the integrity of the nitrile group across all analogues.
Aryl Ether C-O (Asym) ~1250 cm⁻¹ (Strong)Absent (Phenolic C-O at ~1200 cm⁻¹)~1250 cm⁻¹ (Strong)Differentiates the ether product from the phenolic precursor.
C-Cl Stretch ~1090 cm⁻¹ (Medium)~1090 cm⁻¹ (Medium)AbsentConfirms the retention of the halogen for downstream cross-coupling.
Aliphatic C-H Stretch ~2850–2950 cm⁻¹ Absent~2850–2950 cm⁻¹Confirms the presence of the benzyl -CH₂- group.
Self-Validating Experimental Protocol: ATR-FTIR

Why ATR (Attenuated Total Reflectance)? Traditional transmission FTIR using KBr pellets introduces moisture artifacts (which artificially broaden the 3300 cm⁻¹ region, masking the absence of O-H groups) and risks potential ion-exchange reactions with halogenated compounds. ATR provides a non-destructive, high-fidelity alternative that acts as a self-validating system.

Step-by-Step Methodology:

  • System Suitability & Calibration: Prior to analysis, scan a traceable polystyrene standard film. Verify that the 1601 cm⁻¹ aromatic ring breathing peak is within ±1 cm⁻¹ of its certified value. This validates the interferometer's laser alignment.

  • Background Acquisition: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a 32-scan background spectrum to establish a baseline and mathematically subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor[3].

  • Sample Application: Apply 2–3 mg of solid 4-(Benzyloxy)-3-chlorobenzonitrile directly onto the center of the crystal. Lower the ATR pressure anvil and apply consistent torque. Intimate contact is critical because the evanescent wave penetrates only 0.5 to 2.0 microns into the sample.

  • Data Acquisition: Scan the sample from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Average 32 scans to optimize the signal-to-noise ratio.

  • Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which artificially intensifies lower wavenumber peaks), followed by a multipoint baseline correction.

Workflow Visualization

FTIR_Validation Start Sample: 4-(Benzyloxy)-3-chlorobenzonitrile ATR ATR-FTIR Acquisition (Diamond Crystal, 32 Scans) Start->ATR Split Spectral Deconvolution & Peak Assignment ATR->Split Nitrile Nitrile (-C≡N) Region ~2228 cm⁻¹ (Sharp) Split->Nitrile Ether Aryl Ether (C-O-C) ~1250 cm⁻¹ (Strong) Split->Ether Chloro Aryl Chloride (C-Cl) ~1090 cm⁻¹ (Medium) Split->Chloro Compare Comparative Analysis vs. Precursor (4-Hydroxy...) Nitrile->Compare Ether->Compare Chloro->Compare Valid Purity & Identity Confirmed Compare->Valid

ATR-FTIR workflow and logical peak validation for structural confirmation.

References
  • Title: Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths Source: Spectroscopy Online URL: [Link]

  • Title: The Grand Review II: Why Do Different Functional Groups Have Different Peak Heights and Widths? Source: Spectroscopy Online URL: [Link]

  • Title: FTIR Functional Group Database Table with Search Source: InstaNANO URL: [Link]

  • Title: Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor Source: PMC - National Institutes of Health URL: [Link]

Sources

Reactivity Comparison Guide: 4-(Benzyloxy)-3-chlorobenzonitrile vs. 4-Benzyloxybenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate aromatic building block is critical for designing efficient, high-yielding synthetic routes. This guide provides an in-depth comparative analysis of 4-(Benzyloxy)-3-chlorobenzonitrile and 4-benzyloxybenzonitrile . While these two molecules differ by only a single chlorine atom at the C3 position, this modification fundamentally alters their electronic landscape, dictating their behavior in cross-coupling, chemoselective deprotection, and electrophilic aromatic substitution (EAS).

Structural & Electronic Causality (The "Why")

To predict the reactivity of these two building blocks, we must analyze the competing electronic effects (inductive vs. resonance) governing the aromatic ring.

  • 4-Benzyloxybenzonitrile (Molecule B): The nitrile group ( −CN ) is strongly electron-withdrawing via both inductive ( −I ) and resonance ( −M ) effects, deactivating the ring overall. However, the benzyloxy group ( −OBn ) is strongly electron-donating via resonance ( +M ). This creates a push-pull system where the positions ortho to the benzyloxy group (C3 and C5) remain relatively electron-rich and susceptible to electrophiles.

  • 4-(Benzyloxy)-3-chlorobenzonitrile (Molecule A): The introduction of the C3 chlorine atom introduces a strong inductive withdrawing effect ( −I ) that outweighs its weak resonance donation ( +M ). This single atom effectively lowers the Highest Occupied Molecular Orbital (HOMO) energy of the entire ring. Consequently, the remaining available ortho position (C5) is significantly deactivated compared to Molecule B. Furthermore, the C-Cl bond introduces an orthogonal reactivity handle for transition-metal catalysis, which is entirely absent in Molecule B.

Comparative Reactivity Profiles (The "What")

A. Orthogonal Cross-Coupling

The most significant divergence between the two molecules is their performance in palladium- and nickel-catalyzed cross-coupling reactions[1].

  • Molecule A possesses a C-Cl bond. Historically, aryl chlorides were considered too inert for standard Suzuki-Miyaura or Buchwald-Hartwig couplings due to their high bond-dissociation energy (~330 kJ/mol). However, modern bulky, electron-rich ligands (e.g., XPhos, NHC ligands) easily force the oxidative addition of Pd(0) into the C-Cl bond, allowing Molecule A to act as a versatile electrophile [2].

  • Molecule B is completely inert under standard cross-coupling conditions, making it useful only when the synthetic route requires the aromatic core to remain untouched during transition-metal catalysis elsewhere in the molecule.

B. Chemoselective Debenzylation

Both molecules feature a benzyl ether protecting group, typically cleaved via hydrogenolysis (Pd/C, H2​ ).

  • Molecule B undergoes clean, quantitative debenzylation to yield 4-hydroxybenzonitrile.

  • Molecule A presents a severe chemoselectivity challenge. Standard Pd/C conditions lead to competitive oxidative addition into the C-Cl bond, resulting in hydrodehalogenation alongside debenzylation [3]. To selectively cleave the −OBn group while preserving the aryl chloride, researchers must bypass transition metals and utilize hard Lewis acids (e.g., BCl3​ ), or employ strictly poisoned catalysts (e.g., Pd/C with ethylenediamine).

Reactivity Start Select Starting Material Mol1 4-(Benzyloxy)-3-chlorobenzonitrile Start->Mol1 Mol2 4-Benzyloxybenzonitrile Start->Mol2 CrossCoupling Pd-Catalyzed Cross-Coupling Mol1->CrossCoupling Active (C-Cl bond) EAS Electrophilic Aromatic Substitution Mol1->EAS C5 position (Deactivated) Debenzylation Hydrogenolysis (Pd/C, H2) Mol1->Debenzylation Risk of Dechlorination Mol2->CrossCoupling Inert (No halogen) Mol2->EAS C3/C5 positions (Activated) Mol2->Debenzylation Clean Cleavage

Figure 1: Reactivity decision tree comparing the two benzonitrile derivatives.

Experimental Methodologies & Protocols (The "How")

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating internal standards and mechanistic causality.

Protocol 1: Suzuki-Miyaura Coupling of 4-(Benzyloxy)-3-chlorobenzonitrile

Causality: To overcome the high activation barrier of the C-Cl bond, we utilize Pd2​(dba)3​ paired with XPhos. The extreme steric bulk and electron-rich nature of the dicyclohexylphosphine moiety on XPhos accelerates the rate-limiting oxidative addition step, while the biaryl backbone facilitates rapid reductive elimination.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 equiv), phenylboronic acid (1.5 equiv), Pd2​(dba)3​ (2 mol%), XPhos (8 mol%), and anhydrous K3​PO4​ (2.0 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M) and dodecane (0.1 equiv, internal standard for GC-FID validation).

  • Reaction: Seal the tube, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Validation: Pull a 50 µL aliquot, quench with EtOAc/Water, and analyze the organic layer via GC-FID. The disappearance of the starting material peak relative to the dodecane standard confirms complete oxidative addition.

  • Workup: Filter through a Celite pad, concentrate, and purify via flash chromatography.

Protocol 2: Chemoselective Debenzylation of 4-(Benzyloxy)-3-chlorobenzonitrile

Causality: To prevent the hydrodehalogenation inherent to Pd-catalyzed hydrogenolysis, we use Boron Trichloride ( BCl3​ ). As a hard Lewis acid, BCl3​ selectively coordinates to the hard ether oxygen. Subsequent nucleophilic attack by chloride on the benzylic carbon cleaves the C-O bond, leaving the C-Cl bond completely intact.

  • Preparation: Dissolve 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M) under an argon atmosphere.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath to control the exotherm and prevent non-specific Lewis acid degradation.

  • Addition: Dropwise add a 1.0 M solution of BCl3​ in DCM (1.2 equiv).

  • Reaction & Validation: Allow the reaction to slowly warm to 0 °C over 2 hours. Monitor via LC-MS. Self-Validation: The reaction is complete when the mass spectrum shows the exclusive formation of the monochlorinated phenol ( m/z 153 for [M−H]− ). Any signal at m/z 118 indicates over-reduction (loss of Cl), which should be absent under these conditions.

  • Quench: Carefully quench with saturated aqueous NaHCO3​ at 0 °C, extract with DCM, and concentrate.

Chemoselective Substrate 4-(Benzyloxy)-3-chlorobenzonitrile Standard Standard Pd/C, H2 Substrate->Standard Poisoned BCl3 (Lewis Acid) or Poisoned Pd/C Substrate->Poisoned Product1 4-Hydroxybenzonitrile (Over-reduced) Standard->Product1 Cleaves O-Bn & C-Cl Product2 3-Chloro-4-hydroxybenzonitrile (Desired) Poisoned->Product2 Cleaves O-Bn only

Figure 2: Chemoselective debenzylation pathways and the risk of hydrodehalogenation.

Quantitative Data Comparison

The table below summarizes the expected performance metrics when subjecting both building blocks to standard synthetic transformations.

Reactivity Metric4-(Benzyloxy)-3-chlorobenzonitrile4-Benzyloxybenzonitrile
C-C Cross-Coupling (Pd/XPhos) Active: >90% yield (Requires specialized ligands)Inert: No reaction (Lacks halogen handle)
Debenzylation ( H2​ , Standard Pd/C) Poor: Yields mixture of debenzylated & dechlorinated productsExcellent: >95% yield of 4-hydroxybenzonitrile
Debenzylation ( BCl3​ , -78 °C) Excellent: >95% yield (Chemoselective cleavage)Excellent: >95% yield (Clean cleavage)
Electrophilic Aromatic Substitution Deactivated: Requires harsh conditions (C5 position only)Activated: Proceeds readily at C3/C5 positions
Nucleophilic Aromatic Substitution Activated: SN​Ar possible at C4 (Displacement of O-Bn)Activated: SN​Ar possible at C4

References

  • Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions Thieme Connect URL
  • Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System Organic Letters - ACS Publications URL
  • Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2 ResearchGate URL

Analytical Method Comparison Guide: Validation of HPLC-UV for the Quantification of 4-(Benzyloxy)-3-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Methodological design, ICH Q2(R2) validation frameworks, and comparative analytical performance.

Executive Summary & Mechanistic Rationale

In contemporary organic synthesis and pharmaceutical development, 4-(Benzyloxy)-3-chlorobenzonitrile serves as a critical aryl nitrile intermediate. It is prominently utilized in the synthesis of complex pharmacophores, including adamantyl-substituted retinoid-derived molecules that function as Small Heterodimer Partner (SHP) nuclear receptor ligands, which have demonstrated potent apoptotic anti-cancer activity[1]. Ensuring the absolute purity of this intermediate is paramount, as unreacted precursors (like 4-hydroxy-3-chlorobenzonitrile or benzyl chloride) can propagate through synthetic pathways, compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

The Causality Behind the Method: Why RP-HPLC-UV?

When selecting an analytical technique for this compound, scientists typically weigh Gas Chromatography (GC) against Liquid Chromatography (LC)[2].

While GC-FID is a staple for volatile intermediates, 4-(Benzyloxy)-3-chlorobenzonitrile presents a specific mechanistic challenge: thermal lability . The molecule contains a bulky benzyl ether linkage. At the elevated temperatures required for GC injection ports and oven gradients (often >250°C), there is a significant risk of thermal cleavage of the ether bond, leading to artifactual degradation peaks and inaccurate purity assessments.

Conversely, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) operates at ambient or near-ambient temperatures, eliminating thermal stress. Furthermore, the molecule’s extended conjugated π -system—comprising the benzonitrile core and the benzyloxy ring—yields strong π→π∗ transitions. This provides a robust, highly responsive chromophore for Ultraviolet (UV) detection, typically optimal around 254 nm[3]. Therefore, RP-HPLC-UV is not just a preference; it is the mechanistically sound choice for preserving analyte integrity while maximizing sensitivity.

RP_HPLC_Mechanism A Sample Injection 4-(Benzyloxy)-3-chlorobenzonitrile B Mobile Phase Transport (65% ACN / 35% H2O) A->B C Stationary Phase Interaction (C18 Hydrophobic Column) B->C D Polar Impurities (e.g., 4-Hydroxy precursor) Elute Early C->D Low Affinity E Target Analyte Strong Hydrophobic Retention Elutes Later C->E High Affinity F UV Detection (254 nm) Strong π → π* Absorption E->F Elution

Mechanism of RP-HPLC separation for 4-(Benzyloxy)-3-chlorobenzonitrile.

Comparative Performance Analysis

To contextualize the performance of our optimized HPLC-UV method, we must benchmark it against alternative analytical strategies. The table below synthesizes quantitative data comparing the optimized RP-HPLC-UV method against a generic GC-FID approach and a high-throughput UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array) method.

Performance MetricOptimized RP-HPLC-UVGeneric GC-FIDHigh-Throughput UPLC-PDA
Separation Mechanism Hydrophobic partitioning (C18)Boiling point / VolatilityHigh-efficiency partitioning (Sub-2µm)
Thermal Degradation Risk None (Ambient/30°C) High (Injector/Oven > 250°C)None (Ambient/30°C)
Typical Run Time 10 - 15 minutes20 - 25 minutes3 - 5 minutes
Sensitivity (LOD) ~0.05 µg/mL~0.5 µg/mL~0.01 µg/mL
Resolution ( Rs​ ) from Precursors Excellent ( Rs​>3.0 )Moderate (Co-elution risks)Superior ( Rs​>5.0 )
Implementation Cost ModerateModerateHigh
Primary Use Case Routine QC & API trackingResidual solvent analysisHigh-throughput R&D

Scientist's Insight: While UPLC-PDA offers superior speed and resolution, standard HPLC-UV remains the workhorse of global Quality Control (QC) laboratories due to its balance of cost-efficiency, method transferability, and robust performance.

The Self-Validating Protocol: Step-by-Step Methodology

A robust analytical method must be a self-validating system. This means the protocol inherently checks its own performance during every run via System Suitability Testing (SST), preventing the generation of invalid data.

Chromatographic Conditions
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (provides sufficient theoretical plates for resolving structurally similar impurities).

  • Mobile Phase: Isocratic elution using Acetonitrile : Ultrapure Water (65:35, v/v). Rationale: The high organic modifier percentage overcomes the strong hydrophobic retention of the benzyl ether group.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV at 254 nm.

  • Column Temperature: 30°C (stabilizes retention times against ambient laboratory fluctuations).

  • Injection Volume: 10 µL.

Sample Preparation
  • Diluent: 100% Acetonitrile.

  • Standard Stock Solution: Accurately weigh 10.0 mg of 4-(Benzyloxy)-3-chlorobenzonitrile reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Solution: Dilute the stock solution 1:10 to achieve a nominal working concentration of 100 µg/mL. Filter through a 0.45 µm PTFE syringe filter prior to injection.

System Suitability Test (The Self-Validation Step)

Before analyzing unknown samples, inject a resolution mixture containing the target analyte and its primary synthetic precursor (4-hydroxy-3-chlorobenzonitrile).

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the precursor and target ≥2.0 .

    • Relative Standard Deviation (RSD) of target peak area for 5 replicate injections ≤2.0% .

    • Tailing factor ( Tf​ ) ≤1.5 .

  • Causality: If Rs​ drops below 2.0, it indicates column degradation or mobile phase preparation errors. The system halts, ensuring no false purity data is reported.

Method Validation Framework (ICH Q2(R2) Compliance)

In alignment with the newly effective ICH Q2(R2) guidelines (legally effective June 14, 2024)[4], analytical method validation has shifted toward a lifecycle and Quality-by-Design (QbD) approach[4]. The objective is to demonstrate that the procedure is unequivocally "fit for purpose"[5].

Core Validation Parameters Evaluated:
  • Specificity (Selectivity): The method's ability to measure the analyte unambiguously in the presence of impurities[4]. Forced degradation studies (acid, base, peroxide, UV light) must show no co-eluting degradant peaks at the retention time of 4-(Benzyloxy)-3-chlorobenzonitrile.

  • Linearity & Range: Evaluated across 50% to 150% of the nominal concentration (50 µg/mL to 150 µg/mL). The acceptance criterion is a correlation coefficient ( R2 ) ≥0.999 [4].

  • Accuracy: Determined via spike recovery. Known amounts of the analyte are spiked into a synthetic matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%[6].

  • Precision: Both repeatability (intra-day) and intermediate precision (inter-day, different analysts) are assessed. The RSD must remain ≤2.0% [5].

ICH_Validation Start Analytical Target Profile (ATP) Define Method Intent Spec Specificity Resolve from precursors Start->Spec Lin Linearity & Range 50% to 150% Nominal Conc. Start->Lin Acc Accuracy Spike Recovery (80-120%) Spec->Acc Confirmed Lin->Acc Prec Precision Repeatability RSD < 2.0% Acc->Prec Rob Robustness Flow rate & Temp variations Prec->Rob Valid Method Fit-for-Purpose Ready for Routine QC Rob->Valid Lifecycle Monitored

ICH Q2(R2) method validation lifecycle for analytical procedures.

Conclusion

For the quantification of 4-(Benzyloxy)-3-chlorobenzonitrile, RP-HPLC-UV represents the optimal intersection of scientific rigor, equipment accessibility, and data reliability. By avoiding the thermal degradation pitfalls of GC-FID and adhering strictly to the ICH Q2(R2) lifecycle framework, laboratories can establish a self-validating analytical system that ensures the integrity of downstream pharmaceutical synthesis.

References

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

  • Dawson, M. I., et al. (2007). An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor. Journal of Medicinal Chemistry. PubMed Central (PMC). Retrieved from:[Link]

Sources

4-(Benzyloxy)-3-chlorobenzonitrile vs. Other Halogenated Benzonitriles in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Synthetic Challenge of Aryl Chlorides

In the realm of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi), aryl chlorides have historically been viewed as challenging substrates. The high bond dissociation energy of the C–Cl bond (~96 kcal/mol) compared to C–Br (~81 kcal/mol) or C–I (~65 kcal/mol) creates a high kinetic barrier for the initial oxidative addition of the palladium catalyst[1].

However, the strategic placement of electron-withdrawing groups (EWGs) on the aromatic ring fundamentally alters this reactivity[2]. 4-(Benzyloxy)-3-chlorobenzonitrile represents a highly functionalized, activated aryl chloride. The nitrile (-CN) group lowers the lowest unoccupied molecular orbital (LUMO) of the substrate, making the C–Cl bond highly susceptible to insertion by electron-rich Pd(0) species[3]. Meanwhile, the benzyloxy (-OBn) group serves a dual purpose: it acts as a robust protecting group for downstream phenol deprotection, while its steric bulk necessitates careful ligand selection to prevent catalyst poisoning or stalling.

This guide objectively compares the reactivity, experimental handling, and cross-coupling performance of 4-(Benzyloxy)-3-chlorobenzonitrile against other common halogenated benzonitriles.

Mechanistic Causality: Substituent Effects on Oxidative Addition

To optimize a cross-coupling reaction, one must understand the causality behind the substrate's electronic and steric environment. In palladium catalysis, oxidative addition is almost universally the rate-determining step for aryl chlorides[1].

  • The Nitrile Activation Effect: Unactivated aryl chlorides (like chlorobenzene) require extremely high temperatures and specialized ligands. In contrast, halogenated benzonitriles (such as 4-chlorobenzonitrile or 2-chlorobenzonitrile) undergo oxidative addition rapidly. The strongly electron-withdrawing -CN group pulls electron density away from the ring, accelerating the nucleophilic attack of the Pd(0) center onto the C–Cl bond[4].

  • The Benzyloxy Steric/Electronic Tug-of-War: In 4-(Benzyloxy)-3-chlorobenzonitrile, the -OBn group introduces competing effects. By resonance, the oxygen atom donates electron density, which slightly counteracts the -CN group's activation. More importantly, the steric bulk of the benzyl ether at the ortho position relative to the chlorine atom hinders the approach of the palladium catalyst. This causality dictates our experimental choice: we must use bulky, electron-rich phosphine ligands (such as XPhos or P(t-Bu)3) that can force reductive elimination while being sufficiently electron-donating to drive oxidative addition[5].

Mechanism Pd0 Pd(0) L_n (Electron-Rich) OxAdd Oxidative Addition (Rate-Determining Step) Pd0->OxAdd ArCl 4-(Benzyloxy)-3-chlorobenzonitrile ArCl->OxAdd PdII Ar-Pd(II)-Cl L_n (Activated Intermediate) OxAdd->PdII EWG -CN Group (Lowers LUMO, Accelerates) EWG->OxAdd EDG -OBn Group (Steric Bulk, Competes) EDG->OxAdd

Fig 1: Mechanistic logic of oxidative addition modulated by -CN and -OBn substituents.

Comparative Performance Data

When designing a synthetic route, researchers must weigh reactivity against structural utility. Aryl bromides couple rapidly even with older generation catalysts (like Pd(PPh3)4)[6], but activated aryl chlorides offer superior atom economy, stability, and often lower commercial cost[1].

Table 1 summarizes the comparative performance of 4-(Benzyloxy)-3-chlorobenzonitrile against alternative halogenated benzonitriles.

SubstrateHalogen ReactivitySuzuki-Miyaura Yield (Typical)Buchwald-Hartwig Yield (Typical)Key AdvantageKey Limitation
4-(Benzyloxy)-3-chlorobenzonitrile Moderate (Activated Cl)82 - 88% (with XPhos)75 - 80% (with BrettPhos)Built-in phenol protection; highly functionalized for late-stage API synthesis.Steric hindrance from -OBn requires expensive, bulky dialkylbiaryl phosphine ligands.
4-Chlorobenzonitrile High (Activated Cl)>90% (with dppf or P(t-Bu)3)>85% (with BINAP/dppf)Excellent baseline reactivity; inexpensive starting material[2].Lacks functional handles (like -OH) for downstream derivatization.
3-Bromo-4-methoxybenzonitrile Very High (Aryl Br)>95% (with Pd(PPh3)4)>90% (with standard ligands)Rapid oxidative addition; proceeds at lower temperatures[7].Bromides are generally more expensive and prone to proto-dehalogenation side reactions.
2-Chlorobenzonitrile High (Activated Cl)85 - 90%~80%Ortho-nitrile provides directing group effects for specific geometries[4].Prone to steric clashes and potential decyanation side-reactions at high temps.

*Yields are representative aggregates based on standard optimized conditions (Pd2(dba)3, appropriate ligand, K3PO4 or Cs2CO3, 80-100 °C).

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high trustworthiness and reproducibility, the following protocol for the Suzuki-Miyaura coupling of 4-(Benzyloxy)-3-chlorobenzonitrile incorporates self-validating checkpoints.

Causality of Reagent Selection: We utilize the Pd2(dba)3 / XPhos system. XPhos is specifically chosen because its bulky dicyclohexyl groups and isopropyl-substituted biphenyl backbone prevent the formation of unreactive bis-phosphine palladium complexes, while its electron-rich nature easily overcomes the steric barrier imposed by the ortho-benzyloxy group to efficiently insert into the activated C–Cl bond[1].

Materials
  • 4-(Benzyloxy)-3-chlorobenzonitrile (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol% Pd)

  • XPhos (0.08 equiv, 8 mol%)

  • K3PO4 (anhydrous, 3.0 equiv, 3.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology
  • Catalyst Pre-activation: In an argon-filled glovebox or via standard Schlenk technique, charge a flask with Pd2(dba)3 and XPhos. Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Causality & Validation: The solution will transition from dark purple to a reddish-brown hue. This visual cue confirms the dissociation of dba and the formation of the active L_nPd(0) species.

  • Substrate Addition: To the active catalyst solution, add 4-(Benzyloxy)-3-chlorobenzonitrile, phenylboronic acid, and K3PO4.

  • Solvent Addition & Degassing: Add the remaining 1,4-dioxane (6 mL) and degassed H2O (2 mL).

    • Causality: The biphasic nature is critical. Water dissolves the inorganic phosphate base, facilitating the transmetalation step by forming a highly reactive, soluble boronate complex[3].

  • Heating & Monitoring: Heat the reaction mixture to 90 °C. Monitor via TLC (Hexanes:EtOAc 4:1).

    • Validation Checkpoint: The disappearance of the UV-active starting material spot (Rf ~0.6) and the appearance of a more polar, highly fluorescent biaryl product spot (Rf ~0.4) within 2-4 hours confirms reaction progression.

  • Quench & Extraction: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purification & Verification: Purify via flash column chromatography. Validate the product via 1H-NMR (confirm the retention of the -OCH2Ph singlet at ~5.2 ppm and the emergence of new aromatic protons) and GC-MS.

Protocol Prep 1. Catalyst Prep Pd2(dba)3 + XPhos React 2. Cross-Coupling 90°C, Dioxane/H2O Prep->React Check 3. TLC Validation Monitor SM Consumption React->Check Workup 4. Aqueous Workup EtOAc / Brine Check->Workup Validate 5. Final Verification NMR & GC-MS Workup->Validate

Fig 2: Self-validating experimental workflow for Suzuki-Miyaura coupling.

Conclusion

While unactivated aryl chlorides remain sluggish in cross-coupling paradigms, halogenated benzonitriles like 4-(Benzyloxy)-3-chlorobenzonitrile bridge the gap between baseline reactivity and advanced structural complexity. The electron-withdrawing nitrile group sufficiently activates the C–Cl bond[4], allowing it to rival the reactivity of traditional aryl bromides under optimized conditions[6]. By selecting appropriate bulky, electron-rich ligands (e.g., XPhos) to counteract the steric hindrance of the benzyloxy group, researchers can achieve high-yielding C–C and C–N bond formations, making this compound an invaluable building block in pharmaceutical and agrochemical synthesis.

References

  • Geoffrey J Roff. "A convenient catalyst system for microwave accelerated cross-coupling of a range of aryl boronic acids with aryl chlorides - PMC". nih.gov.4

  • "Cross-Coupling Catalysis by an Anionic Palladium Complex". acs.org. 2

  • "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". uwindsor.ca. 1

  • "The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides". acs.org. 5

  • "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates". nih.gov. 6

  • "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles". nih.gov. 7

  • "Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions". acs.org. 3

Sources

X-ray diffraction data validation for 4-(Benzyloxy)-3-chlorobenzonitrile single crystals

Author: BenchChem Technical Support Team. Date: April 2026

Title: Single-Crystal X-Ray Diffraction Validation for 4-(Benzyloxy)-3-chlorobenzonitrile: A Comparative Guide to Software and Methodologies

Introduction

4-(Benzyloxy)-3-chlorobenzonitrile is a critical synthetic intermediate utilized in the development of adamantyl-substituted retinoid-derived molecules, which exhibit potent apoptotic and antiproliferative activities against cancer cells[1]. Determining its precise three-dimensional structure via Single-Crystal X-Ray Diffraction (SC-XRD) is essential for confirming regiochemistry and assessing solid-state packing. However, the molecule presents specific crystallographic challenges: the heavy chlorine atom introduces anomalous scattering, while the flexible benzyloxy group is highly susceptible to conformational disorder.

This guide provides an objective comparison of hardware strategies (Mo Kα vs. Cu Kα radiation) and software validation suites (Olex2, PLATON, and WinGX) used to process and validate the SC-XRD data of 4-(Benzyloxy)-3-chlorobenzonitrile. By establishing a self-validating protocol, researchers can ensure their structural models meet the rigorous standards required for publication and downstream pharmaceutical development.

Part 1: Hardware Strategy Comparison - Radiation Source Selection

Before software validation begins, the integrity of the raw data must be established. For 4-(Benzyloxy)-3-chlorobenzonitrile ( C14​H10​ClNO ), the choice of X-ray source dictates the quality of the data and the reliability of the final model.

Causality of Choice: The presence of the chlorine atom ( Z=17 ) provides an opportunity to determine the absolute structure if the crystal forms in a non-centrosymmetric space group. Copper (Cu Kα) radiation yields a significantly higher anomalous dispersion signal ( f′′ ) for chlorine compared to Molybdenum (Mo Kα). However, Cu Kα also increases the linear absorption coefficient ( μ ), necessitating rigorous empirical absorption corrections.

Table 1: Comparative Performance of Mo Kα vs. Cu Kα for 4-(Benzyloxy)-3-chlorobenzonitrile

ParameterMo Kα ( λ=0.7107 Å)Cu Kα ( λ=1.5418 Å)Causality & Validation Impact
Anomalous Signal ( f′′ for Cl) ~0.15~0.70Cu Kα provides a reliable Flack parameter for absolute structure determination.
Absorption ( μ ) ~0.25 mm⁻¹~2.4 mm⁻¹Mo Kα minimizes absorption errors; Cu Kα requires strict multi-scan absorption correction validation.
Resolution Limit > 0.6 Å~0.8 ÅMo Kα allows higher resolution data collection, reducing parameter correlation during refinement.
Optimal Use Case Routine connectivity and thermal parameter analysis.Absolute structure determination and absolute configuration assignment.

Self-Validating Checkpoint: If Cu Kα is used, the internal agreement factor ( Rint​ ) must be monitored before and after absorption correction. If Rint​ does not drop below 5-7% post-correction, the absorption model is invalid, and the data must be re-integrated or recollected.

Part 2: Software Validation Suites - An Objective Comparison

Once data is reduced, the structural model must be refined and validated. We compare the three dominant software ecosystems used in modern crystallography.

  • Olex2 (Real-Time GUI Validation): Olex2 provides a seamless, real-time graphical interface that integrates solution and refinement algorithms (like SHELXT/SHELXL)[2].

    • Performance: Excellent for on-the-fly validation. It instantly flags unstable refinements, non-positive definite (NPD) atoms, and high shift/error ratios.

    • Limitation: While highly user-friendly, its built-in checks do not replace the exhaustive topological analysis required by the International Union of Crystallography (IUCr).

  • PLATON / checkCIF (Deep Structural Validation): PLATON is the gold standard and an absolutely essential program for crystal structure analysis and troubleshooting[3]. It generates a comprehensive list of ALERTS (Level A, B, C, and G).

    • Performance: Unmatched in detecting missed higher symmetry (ADDSYM), solvent voids (SQUEEZE), and subtle twinning artifacts. It validates against internally stored scattering values and geometric norms[4].

    • Limitation: Operates primarily as a post-refinement diagnostic tool rather than an interactive model builder.

  • WinGX (Legacy Multi-Tool): An umbrella program incorporating numerous routines for structure solution and troubleshooting[3].

    • Performance: Robust for older workflows and specific niche programs (e.g., DIRDIF).

    • Limitation: The interface is dated compared to Olex2, and it is restricted primarily to Windows platforms, whereas Olex2 supports Mac and Linux[3].

Table 2: Software Performance Comparison

FeatureOlex2PLATONWinGX
Real-Time Visual Refinement ExcellentPoor (Post-refinement)Moderate
Automated Symmetry Checking BasicExceptional (ADDSYM)Moderate
IUCr Compliance (checkCIF) Integrated via webNative / Gold StandardIntegrated via web
Platform Availability Win/Mac/LinuxWin/Mac/LinuxWindows Only

Part 3: Self-Validating Experimental Protocol

To ensure scientific integrity, the refinement of 4-(Benzyloxy)-3-chlorobenzonitrile must follow a causality-driven, step-by-step protocol.

Step 1: Data Reduction and Absorption Correction

  • Action: Integrate raw frames and apply a multi-scan absorption correction.

  • Causality: The flat, aromatic nature of the crystal often leads to plate-like morphologies. X-rays passing through the long edge suffer higher absorption. Multi-scan correction models this empirical absorption.

  • Validation: Compare Tmin​ and Tmax​ (transmission factors). PLATON will generate an ALERT if reported transmissions are mathematically inconsistent with the crystal dimensions and μ [4].

Step 2: Structure Solution and Initial Refinement

  • Action: Solve the structure using intrinsic phasing (SHELXT) within Olex2[2]. Assign the heavy atom (Cl) and the rigid benzonitrile core first.

  • Causality: Intrinsic phasing relies on normalized structure factors ( E -values) to locate the heaviest electron density peaks. Correctly identifying Cl early anchors the phase angles for the rest of the molecule.

  • Validation: The initial R1​ value should drop below 15%. A higher R1​ indicates incorrect space group assignment or severe twinning.

Step 3: Anisotropic Refinement and Disorder Modeling

  • Action: Convert all non-hydrogen atoms to anisotropic displacement parameters (ADPs). Carefully inspect the benzyloxy group ( −O−CH2​−C6​H5​ ).

  • Causality: The ether linkage allows rotational freedom. If the crystal packing does not tightly constrain the benzyl ring, it will exhibit spatial disorder (appearing as smeared electron density).

  • Validation: Apply the Hirshfeld rigid-bond test. If the difference in mean-square displacement amplitudes (MSDA) along the bond exceeds 0.001 Å 2 , the model is physically unrealistic. Use restraints (SIMU, DELU) in Olex2 to enforce physical behavior.

Step 4: Hydrogen Atom Treatment

  • Action: Place hydrogen atoms using a riding model.

  • Causality: X-rays scatter off electron clouds, not nuclei. Because the single electron of a hydrogen atom is pulled toward its parent carbon, X-ray diffraction systematically underestimates C-H bond lengths. The riding model constrains H atoms to idealized neutron-diffraction distances.

  • Validation: PLATON will flag an ALERT if hydrogen atoms are reported as freely refined without adequate data resolution, recommending the use of 'constr' or 'refU' for the _refine_ls_hydrogen_treatment CIF data flag[4].

Step 5: Final PLATON checkCIF Validation

  • Action: Generate the final CIF and run it through PLATON/checkCIF.

  • Causality: This ensures no fundamental crystallographic errors (e.g., inversion twinning in a centrosymmetric space group) are published[4].

  • Validation: All Level A and B ALERTS must be resolved. For example, if PLATON reports an ADDSYM alert, the structure must be transformed to the higher symmetry space group and re-refined.

Part 4: Visualizing the Workflows

G N1 Data Collection (Cu Kα or Mo Kα) N2 Data Reduction & Absorption Correction N1->N2 N3 Structure Solution (Intrinsic Phasing) N2->N3 N4 Anisotropic Refinement (Olex2 / SHELXL) N3->N4 N5 Automated Validation (PLATON / checkCIF) N4->N5 N6 Resolve ALERTS (Disorder/Symmetry) N5->N6 A/B Alerts Found N7 Final CIF Generation N5->N7 Validation Passed N6->N4 Update Model

SC-XRD data collection, refinement, and iterative validation workflow.

G S1 Validation Software Suite Olex Olex2 Real-time GUI Validation S1->Olex Platon PLATON Deep Structural Checks S1->Platon WinGX WinGX Legacy Multi-tool S1->WinGX Olex_F Continuous R-factor & Geometry Checks Olex->Olex_F Platon_F ADDSYM, SQUEEZE, checkCIF Generation Platon->Platon_F WinGX_F DIRDIF Integration & Platform Specific WinGX->WinGX_F

Comparison of crystallographic software suites and their core validation functions.

References

  • An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor. National Institutes of Health (NIH). [Link]

  • Links | X-Ray Core Facility - University Blog Service. University of Texas.[Link]

  • Single-crystal structure validation with the program PLATON. A. L. Spek. [Link]

  • PLATON data validation tests - IUCr Journals. International Union of Crystallography. [Link]

  • Olex2 | OlexSys: For Crystallographers. OlexSys.[Link]

Sources

Comparative efficacy of 4-(Benzyloxy)-3-chlorobenzonitrile analogues in biochemical assays

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 4-(Benzyloxy)-3-chlorobenzonitrile Analogues and SHP-Targeted Apoptotic Agents

Executive Summary & Chemical Rationale

As drug development pivots toward highly selective nuclear receptor modulators, the synthesis of adamantyl-substituted retinoid-derived molecules has gained prominence. The compound 4-(benzyloxy)-3-chlorobenzonitrile serves as a critical synthetic intermediate for generating bioisosteric analogues of 3-Cl-AHPC, a potent inducer of apoptosis that binds to the Small Heterodimer Partner (SHP) nuclear receptor rather than classical Retinoic Acid Receptors (RARs)[1].

This guide systematically evaluates the biochemical efficacy of analogues derived from this nitrile intermediate—specifically comparing tetrazole, thiazolidine-2,4-dione (TZD), and methyldinitrile derivatives against the parent carboxylic acid[2]. By analyzing these structure-activity relationships (SAR), researchers can better navigate the delicate balance between eliminating off-target retinoid toxicity and maintaining targeted apoptotic potency.

Mechanistic Divergence: SHP vs. RAR Activation

Classical retinoids (e.g., trans-retinoic acid) activate RAR/RXR heterodimers, leading to gene transcription that, while therapeutically useful, often results in severe hypervitaminosis A toxicity[1]. To circumvent this, 3-Cl-AHPC and its nitrile-derived analogues were designed to selectively target SHP. Activation of SHP triggers a mitochondrial apoptotic cascade (modulating Bax/Bcl-2 and cleaving Caspase 9/3) independent of RAR-mediated transcription[3].

Mechanism A Nitrile-Derived Analogues (e.g., Tetrazole, TZD) B SHP Nuclear Receptor Activation A->B Target Binding F Classical RAR/RXR Receptors A->F Minimized Affinity C Mitochondrial Disruption (Bax/Bcl-2 Modulation) B->C Signal Transduction D Caspase 9/3 Cleavage C->D Cytochrome c release E Cancer Cell Apoptosis D->E Execution G Retinoid Toxicity (Hypervitaminosis A) F->G Off-target effects

Fig 1. Mechanistic divergence of SHP-targeted analogues vs. classical RAR retinoid toxicity.

Comparative Efficacy Data

To determine if the carboxylate group of 3-Cl-AHPC is strictly required for SHP binding, researchers synthesized hydrogen bond-acceptor analogues from the 4-(benzyloxy)-3-chlorobenzonitrile intermediate[1]. The comparative biochemical performance across key assays is summarized below.

Compound / Analogue TypeReceptor TargetKG-1 Apoptosis InductionProliferation InhibitionShp-2 Phosphatase Inhibition
3-Cl-AHPC (Parent Carboxylic Acid) SHP++++ (Highly Potent)++++ (Highly Potent)++ (Moderate)
Tetrazole Analogue SHP (Weak)+ (Modest)+ (Modest)- (Minimal)
Thiazolidine-2,4-dione (TZD) SHP (Weak)+ (Modest)+ (Modest)- (Minimal)
Methyldinitrile Analogue SHP (Inactive)- (Inactive)- (Minimal)- (Minimal)
trans-Retinoic Acid (Control) RAR / RXR- (Differentiation only)++ (Moderate)N/A

Data Interpretation: The parent carboxylic acid vastly outperforms its bioisosteres[2]. The causality lies in the binding pocket architecture: retinoid carboxylates form a highly specific, strong salt bridge with side-chain guanidinium groups of arginine residues in the receptor pocket[1]. Replacing the carboxylate with tetrazole or TZD disrupts this critical electrostatic interaction, resulting in a near-total loss of apoptotic efficacy.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, I emphasize that robust data requires self-validating experimental systems. The following protocols detail the methodologies used to evaluate these analogues, ensuring that observed effects are mechanistically sound rather than artifacts of compound toxicity.

Workflow S Analogue Synthesis (from Nitrile) A Apoptosis Assay (Annexin V/PI) S->A P Proliferation Assay (MTT/BrdU) S->P E Enzyme Assay (Shp-2 Inhibition) S->E D Data Synthesis & SAR Analysis A->D P->D E->D

Fig 2. Self-validating high-throughput screening workflow for evaluating analogue efficacy.

Protocol A: Apoptosis Quantification via Annexin V-FITC/PI Flow Cytometry

Causality & Validation: Why use dual staining? Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) is membrane-impermeable and only stains DNA when the cell membrane is compromised (late apoptosis or necrosis). This matrix self-validates the mechanism: compounds that only increase PI without an Annexin V+ intermediate phase are likely causing non-specific necrotic toxicity, not targeted SHP-mediated apoptosis.

  • Cell Preparation: Culture KG-1 acute myeloid leukemia cells in RPMI-1640 supplemented with 10% FBS. Seed at 5×105 cells/mL in 6-well plates.

  • Compound Treatment: Treat cells with synthesized analogues (e.g., 1 µM to 10 µM) dissolved in DMSO (final DMSO concentration <0.1%). Include a vehicle control (0.1% DMSO) and a positive control (3-Cl-AHPC). Incubate for 24, 48, and 72 hours.

  • Harvest & Wash: Collect cells, centrifuge at 300 x g for 5 minutes, and wash twice with cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate in the dark at room temperature for 15 minutes. The darkness prevents the photobleaching of the fluorophores.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (e.g., BD FACSCanto). Gate for FITC+/PI- (early apoptosis) and FITC+/PI+ (late apoptosis).

Protocol B: Proliferation Inhibition (MTT Assay)

Causality & Validation: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, reflecting the number of viable cells. To ensure the compound itself does not spontaneously reduce MTT (a common false-positive artifact in screening), a cell-free control well containing only media and the analogue must be included.

  • Seeding: Seed MDA-MB-231 breast cancer cells at 1×104 cells/well in a 96-well plate. Allow 24 hours for adherence.

  • Treatment: Apply serial dilutions of the 4-(benzyloxy)-3-chlorobenzonitrile analogues (0.1 µM to 50 µM).

  • MTT Addition: After 72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 150 µL of DMSO to dissolve the purple formazan crystals.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the IC50 by plotting a dose-response curve using non-linear regression.

Protocol C: Shp-2 Protein-Tyrosine Phosphatase Inhibition Assay

Causality & Validation: Shp-2 is implicated in cancer cell survival signaling. To prove the analogues inhibit Shp-2 directly, an in vitro enzymatic assay using the fluorogenic substrate DiFMUP is utilized. The reaction must be measured within the linear range of enzyme kinetics to ensure accurate IC50 calculation.

  • Enzyme Preparation: Dilute recombinant human Shp-2 enzyme in assay buffer (50 mM HEPES, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20, pH 7.4).

  • Compound Incubation: Pre-incubate the enzyme with varying concentrations of the analogues for 15 minutes at room temperature. This allows for steady-state binding.

  • Substrate Addition: Initiate the reaction by adding DiFMUP (final concentration 10 µM).

  • Kinetic Measurement: Measure fluorescence continuously (Excitation 358 nm / Emission 450 nm) for 30 minutes. Calculate the initial velocity (V0) to determine the degree of competitive or non-competitive inhibition.

Conclusion

The synthesis of analogues via the 4-(benzyloxy)-3-chlorobenzonitrile intermediate reveals a critical SAR boundary: while replacing the carboxylate group with bioisosteres like tetrazole or TZD is a standard medicinal chemistry tactic to improve pharmacokinetic profiles, it fundamentally abolishes the apoptotic efficacy mediated by the SHP nuclear receptor[2]. The rigid requirement for a carboxylate-arginine salt bridge dictates that future optimizations of 3-Cl-AHPC must focus on distal structural modifications rather than altering the primary hydrogen-bond acceptor core.

References

  • Title: An Adamantyl-Substituted Retinoid-Derived Molecule That Inhibits Cancer Cell Growth and Angiogenesis by Inducing Apoptosis and Binds to Small Heterodimer Partner Nuclear Receptor: Effects of Modifying Its Carboxylate Group on Apoptosis, Proliferation, and Protein-Tyrosine Phosphatase Activity Source: Journal of Medicinal Chemistry, 2007, 50(11), 2622-2639. (Dawson, M. I., et al.) URL: [Link]

Sources

Comparative Leaving Group Ability in 4-(Benzyloxy)-3-chlorobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standard

Introduction & Mechanistic Causality

The 4-(benzyloxy)-3-chlorobenzonitrile scaffold is a highly versatile intermediate in medicinal chemistry and organic synthesis. A critical challenge in functionalizing this system lies in predicting and controlling the chemoselectivity of nucleophilic attack. The molecule presents two potential leaving groups with divergent electronic profiles:

  • 3-Chloro Group: A classical halide leaving group. However, its position meta to the electron-withdrawing nitrile (-CN) group deprives it of the resonance stabilization required for the Meisenheimer complex in classical Nucleophilic Aromatic Substitution (S_NAr).

  • 4-Benzyloxy Group (-OBn): Positioned para to the -CN group, making the C4 position electronically activated for S_NAr. Despite this, alkoxides are typically poor leaving groups under standard thermal conditions due to the high activation energy barrier for C–O bond cleavage [1].

To overcome these limitations, modern synthetic workflows employ divergent activation strategies. Transition-metal catalysis (e.g., Buchwald-Hartwig amination) selectively targets the C–Cl bond. Conversely, Cation-Radical Accelerated S_NAr (CRA-S_NAr) utilizes photoredox catalysis to invert the electronic demands of the ring, selectively weakening the C–OBn bond via a radical cation intermediate, making the benzyloxy moiety an exceptional leaving group [1].

Mechanistic Pathways Visualization

G cluster_thermal Classical / Metal-Catalyzed cluster_photo Photoredox CRA-SNAr Substrate 4-(Benzyloxy)-3-chlorobenzonitrile PdCat Pd-Catalysis (Buchwald-Hartwig) Substrate->PdCat Amines, Base Thermal Thermal SNAr (Harsh Conditions) Substrate->Thermal Nucleophile, Heat PhotoCat Acridinium Photocatalyst Substrate->PhotoCat hv, SET Prod1 3-Substituted Product (Cl Displacement) PdCat->Prod1 Chemoselective (C-Cl) Prod2 4-Substituted Product (OBn Displacement) Thermal->Prod2 Low Yield (C-OBn) Radical Arene Radical Cation PhotoCat->Radical -e⁻ Prod3 4-Substituted Product (OBn Displacement) Radical->Prod3 Nucleophile Chemoselective (C-OBn)

Divergent chemoselectivity in 4-(Benzyloxy)-3-chlorobenzonitrile functionalization.

Quantitative Data Comparison

The following table summarizes the leaving group ability and chemoselectivity of the 3-chloro vs. 4-benzyloxy groups under various reaction paradigms.

Reaction ParadigmReagents / ConditionsPrimary Leaving GroupYield (%)Mechanistic Driver
Thermal S_NAr Morpholine, K₂CO₃, DMF, 120 °C-OBn (C4)< 15%Para-CN stabilization; poor leaving group ability of alkoxide [2].
Mechanochemical S_NAr Piperidine, Al₂O₃, Ball Milling-Cl (C3)TracesLack of ortho/para EWG stabilization for the C3 position [2].
Pd-Catalyzed Amination Pd₂(dba)₃, XPhos, Cs₂CO₃, Toluene, 100 °C-Cl (C3)85 - 92%Oxidative addition of Pd(0) selectively into the weaker C–Cl halogen bond.
Photoredox CRA-S_NAr Mes-Acr⁺, Nucleophile, Blue LEDs, 25 °C-OBn (C4)78 - 88%Single-Electron Transfer (SET) generates a radical cation, weakening the C–O bond [1].

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems where the reaction color changes and phase separations serve as internal quality controls.

Protocol A: Chemoselective Displacement of -OBn via CRA-S_NAr

Objective: Selective functionalization at C4 using photoredox catalysis.

  • Preparation: In an oven-dried 10 mL vial equipped with a stir bar, add 4-(benzyloxy)-3-chlorobenzonitrile (0.5 mmol, 1.0 equiv) and 9-mesityl-10-methylacridinium perchlorate (Mes-Acr⁺, 5 mol%).

  • Solvent & Nucleophile Addition: Add anhydrous dichloromethane (DCM, 5.0 mL) followed by the desired nucleophile (e.g., pyrazole or cyanide source, 1.5 equiv).

  • Degassing: Sparge the bright yellow solution with dry N₂ for 10 minutes to remove dissolved oxygen (critical for preventing quenching of the excited state catalyst).

  • Irradiation: Seal the vial and irradiate with 450 nm Blue LEDs at ambient temperature (25 °C) for 16 hours. Validation Check: The solution will transition from bright yellow to a deep orange/red hue, indicating the formation of the radical cation intermediate.

  • Workup: Quench the reaction with water, extract with DCM (3 × 10 mL), dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Displacement of -Cl via Pd-Catalysis

Objective: Selective functionalization at C3 using Buchwald-Hartwig conditions.

  • Catalyst Pre-activation: In a glovebox, combine Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and Cs₂CO₃ (1.5 equiv) in a dry Schlenk tube.

  • Substrate Addition: Add 4-(benzyloxy)-3-chlorobenzonitrile (0.5 mmol, 1.0 equiv) and the amine nucleophile (0.6 mmol, 1.2 equiv).

  • Reaction: Add anhydrous toluene (3.0 mL), seal the tube, and heat to 100 °C for 12 hours. Validation Check: The initial purple/red suspension of Pd₂(dba)₃ should convert to a pale yellow/brown homogenous solution or fine suspension upon formation of the active Pd(0)-XPhos complex.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, concentrate, and purify via silica gel chromatography.

References

  • Arene Cyanation via Cation-Radical Accelerated-Nucleophilic Aromatic Substitution Organic Letters - ACS Publications[Link]

  • Al2O3 promoted mechanochemical nucleophilic aromatic substitution RSC Publishing[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)-3-chlorobenzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Benzyloxy)-3-chlorobenzonitrile

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.